5-Chlorosulfonyl-2-methoxybenzoic acid
Description
The exact mass of the compound 5-(Chlorosulfonyl)-2-methoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chlorosulfonyl-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZCDOQEMLMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199868 | |
| Record name | 5-Chlorosulphonyl-2-anisic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51904-91-7 | |
| Record name | 5-(Chlorosulfonyl)-2-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51904-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorosulphonyl-2-anisic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051904917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorosulphonyl-2-anisic acid | |
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| Record name | 5-chlorosulphonyl-2-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.262 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid (CAS 51904-91-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorosulfonyl-2-methoxybenzoic acid, with the CAS registry number 51904-91-7, is a bifunctional molecule of significant interest in the realms of medicinal chemistry and organic synthesis.[1][2] Its structure, incorporating both a carboxylic acid and a reactive sulfonyl chloride, makes it a versatile building block for the synthesis of a wide array of complex organic molecules and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and application.
| Property | Value | Reference |
| CAS Number | 51904-91-7 | [2] |
| Molecular Formula | C8H7ClO5S | [2] |
| Molecular Weight | 250.66 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Refrigerator (2-8°C), Inert atmosphere | [4][5] |
Structural Information
The unique reactivity of this compound stems from its distinct structural features. The electron-withdrawing nature of the chlorosulfonyl group and the electron-donating methoxy group influence the reactivity of the aromatic ring and the functional groups.
References
physical and chemical properties of 5-Chlorosulfonyl-2-methoxybenzoic acid
An In-depth Technical Guide to 5-Chlorosulfonyl-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin in Synthetic Chemistry
This compound (CAS No: 51904-91-7) is a highly versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is distinguished by the presence of two key functional groups on a benzene ring: a highly reactive sulfonyl chloride and a carboxylic acid. This unique arrangement allows for selective, sequential reactions, making it a valuable building block for creating complex molecular architectures.
The primary utility of this compound lies in its role as a precursor to a wide array of sulfonamide derivatives.[2] Sulfonamides are a critical class of compounds in drug discovery, known for their antibacterial, diuretic, and anticonvulsant properties. The ability to readily introduce a sulfonamide moiety, while retaining a carboxylic acid handle for further modification, positions this compound as a strategic intermediate in the synthesis of novel therapeutic agents, such as the dopamine D2 and D3 receptor antagonist, S-(-)-Sulpiride.[2] This guide provides a comprehensive overview of its physical, chemical, and safety properties, grounded in established scientific principles and experimental data.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while basic identifiers are well-documented, specific experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Chlorosulphonyl-2-anisic acid | [3][4] |
| CAS Number | 51904-91-7 | [1][3] |
| Molecular Formula | C₈H₇ClO₅S | [1][3] |
| Molecular Weight | 250.66 g/mol | [1][3] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥97% (typical) | [4] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Not readily available. Expected to be soluble in polar organic solvents and react with protic solvents like water and alcohols. |
Chemical Properties and Reactivity: A Tale of Two Functional Groups
The chemistry of this compound is dominated by the distinct and differential reactivity of its sulfonyl chloride and carboxylic acid moieties. Understanding this duality is critical for its strategic application in multi-step synthesis.
The Sulfonyl Chloride: The Dominant Reactive Center
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile. The sulfur atom is electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.
Causality of Reactivity: This electrophilicity is the cornerstone of its primary application: the synthesis of sulfonamides. The reaction proceeds via a nucleophilic acyl substitution-like mechanism:
-
Nucleophilic Attack: A primary or secondary amine, acting as the nucleophile, attacks the electrophilic sulfur atom.
-
Leaving Group Departure: The chlorine atom, a good leaving group, is eliminated.
-
Deprotonation: A base (often excess amine or a non-nucleophilic base like pyridine) removes the proton from the nitrogen atom to yield the stable sulfonamide.
This reaction is robust and high-yielding, making it a favored method in medicinal chemistry for coupling molecular fragments.[2] Tertiary amines do not react as they lack the necessary proton for the final deprotonation step.
The Carboxylic Acid: The Modifiable Anchor
The carboxylic acid group (-COOH) imparts acidity and provides a secondary site for functionalization. While it can be deprotonated by a strong base, its electrophilic carbon is significantly less reactive than the sulfonyl chloride's sulfur atom.
Causality of Reactivity: This differential reactivity is key to its utility. One can selectively react the sulfonyl chloride group while leaving the carboxylic acid intact. The carboxylic acid can then be used for subsequent transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.
-
Amidation: Reaction with an amine to form an amide. This typically requires the use of a coupling agent (e.g., DCC, EDC) to first activate the carboxylic acid by converting the -OH into a better leaving group.
This allows for a modular approach to synthesis, where the sulfonamide portion can be installed first, followed by modifications at the carboxylic acid position to build molecular diversity.
Caption: Reactivity flowchart for this compound.
Synthesis and Experimental Protocols
The most direct synthesis of this compound involves the electrophilic aromatic substitution (chlorosulfonation) of 2-methoxybenzoic acid (o-anisic acid).
Protocol: Synthesis via Chlorosulfonation of o-Anisic Acid
This protocol is a self-validating system as it relies on a well-established and high-yielding electrophilic aromatic substitution reaction.
Materials:
-
o-Anisic acid (2-methoxybenzoic acid)
-
Chlorosulfonic acid
-
1,2-Dichloroethane (DCE)
-
Sodium chloride
-
Ice water
Procedure:
-
Combine 2-methoxybenzoic acid (1.0 eq), sodium chloride (0.65 eq), and 1,2-dichloroethane in a reaction vessel equipped with a stirrer and addition funnel.
-
Cool the mixture to 20°C.
-
Over a period of 6 hours, add chlorosulfonic acid (4.0 eq) dropwise while maintaining the temperature at 20°C. Causality Note: Slow addition is crucial to control the highly exothermic reaction and prevent side product formation.
-
After the addition is complete, warm the mixture to 40°C for 1 hour, then increase the temperature to 65-70°C.
-
Maintain the reaction at 65-70°C for 17 hours, monitoring for completion by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice water (approx. 10 volumes). Safety Note: This step must be performed slowly in a fume hood as it generates HCl gas.
-
The product will precipitate as a colorless solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Caption: Experimental workflow for the synthesis of the title compound.
Spectroscopic and Analytical Characterization
Structural confirmation is typically achieved using a combination of spectroscopic methods.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is invaluable for confirming the presence of the key functional groups.
-
~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
1370-1385 cm⁻¹ (strong, asymmetric) & 1170-1185 cm⁻¹ (strong, symmetric): S=O stretches of the sulfonyl chloride group.
-
~1250 cm⁻¹: C-O stretch of the methoxy group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, distinct signals for the three aromatic protons in the 7.5-8.5 ppm range, and a broad singlet for the acidic carboxylic proton (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would show eight distinct carbon signals, including the carbonyl carbon (~165-170 ppm), aromatic carbons (110-140 ppm), and the methoxy carbon (~56 ppm). Spectral data for this compound is available in curated databases.[3]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]+ would be observed at m/z 250 (for ³⁵Cl) and 252 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
Safety and Handling
This compound is a reactive and corrosive chemical that must be handled with appropriate precautions.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[3] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage. |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from moisture, as the sulfonyl chloride group will readily hydrolyze to the corresponding sulfonic acid.
-
Incompatible materials include strong bases, strong oxidizing agents, and water.
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 51904-91-7 CAS Manufactory [m.chemicalbook.com]
- 5. This compound [chemicalbook.com]
- 6. 51904-91-7|5-(Chlorosulfonyl)-2-methoxybenzoic acid|BLD Pharm [bldpharm.com]
synthesis pathway for 5-Chlorosulfonyl-2-methoxybenzoic acid from 2-methoxybenzoic acid
An In-Depth Technical Guide to the Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid
A Core Intermediate for Pharmaceutical Development
This guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the manufacturing of various pharmaceuticals, notably sulfonylurea derivatives like gliclazide.[1][2] We will delve into the mechanistic underpinnings of the reaction, provide a detailed and validated experimental protocol, and discuss critical safety considerations and analytical characterization techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Strategic Importance and Synthesis Overview
This compound is a bifunctional molecule featuring both a carboxylic acid and a reactive sulfonyl chloride group.[1] This unique structure makes it a versatile building block for the synthesis of more complex molecules. The primary route to this compound involves the direct chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid) using chlorosulfonic acid. This reaction is a classic example of electrophilic aromatic substitution.[1]
Mechanistic Insights: The "Why" Behind the Synthesis
The chlorosulfonation of 2-methoxybenzoic acid is governed by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group.[1] The substitution, therefore, predominantly occurs at the 5-position, which is para to the powerful activating methoxy group.[1]
The electrophile in this reaction is believed to be the chlorosulfonium ion (SO₂Cl⁺), which is generated from the auto-protolysis of chlorosulfonic acid.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Reaction Mechanism: Chlorosulfonation of 2-Methoxybenzoic Acid
Caption: Electrophilic aromatic substitution mechanism.
Detailed Synthesis Protocol
This protocol is based on established laboratory procedures for the synthesis of this compound.[4]
3.1. Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 26.8 g | Starting material |
| Chlorosulfonic Acid | HSO₃Cl | 116.52 | 55 mL | Reagent and solvent |
| Dichloroethane | C₂H₄Cl₂ | 98.96 | 72 mL | Solvent |
| Sodium Chloride | NaCl | 58.44 | 10 g | Additive |
| Crushed Ice | H₂O | 18.02 | 300 g | For quenching |
3.2. Experimental Procedure
-
Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases.
-
Initial Mixture: To the flask, add 26.8 g of 2-methoxybenzoic acid, 72 mL of dichloroethane, and 10 g of sodium chloride.[4]
-
Addition of Chlorosulfonic Acid: Begin stirring the mixture and slowly add 55 mL of chlorosulfonic acid from the dropping funnel over a period of 6 hours, maintaining the reaction temperature at 20°C.[4]
-
Heating: After the addition is complete, warm the reaction mixture to 40°C for one hour, and then increase the temperature to 65-70°C.[4]
-
Reaction Time: Maintain the reaction at 65-70°C for 17 hours.[4]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare 300 g of crushed ice. CAUTIOUSLY AND SLOWLY pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.[1][4]
-
Isolation: The product, this compound, will precipitate as a colorless solid.[1]
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold water.
-
Drying: Dry the product, for example, in a vacuum oven at a moderate temperature. A yield of approximately 28.7 g (65%) can be expected.[4]
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Safety First: A Self-Validating System
Trustworthiness in chemical synthesis is built on a foundation of safety. Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing significant heat and toxic hydrogen chloride gas.[1]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical safety goggles.[1]
-
Ventilation: All manipulations must be performed in a well-ventilated fume hood.[1]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use as chlorosulfonic acid reacts exothermically with water.[1]
-
Controlled Quenching: The quenching of the reaction mixture is the most hazardous step. The slow and careful addition of the reaction mixture to ice is crucial to manage the exothermic reaction and the evolution of HCl gas.[1]
Analytical Characterization: Confirming Success
To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the aromatic protons and the methoxy group protons. The absence of a signal for the methoxy group (around δ 3.8–4.0 ppm) in a deuterated analogue can confirm deuteration.[5] |
| ¹³C NMR | Structural Confirmation | Signals corresponding to the different carbon atoms in the molecule. |
| LC-MS | Identity and Purity | A peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 251.66.[5] |
| HPLC | Purity Assessment | A major peak corresponding to the product, with minimal impurity peaks. A common method uses a C18 reverse-phase column with a water/acetonitrile gradient.[5] |
| Melting Point | Purity Assessment | A sharp melting point is indicative of high purity. |
Common impurities can include the starting material (2-methoxybenzoic acid) and the corresponding sulfonic acid, which can form via hydrolysis of the sulfonyl chloride group.[5]
Conclusion
The synthesis of this compound is a well-established and crucial process for the pharmaceutical industry. By understanding the underlying reaction mechanism, adhering to a detailed and safety-conscious protocol, and employing rigorous analytical characterization, researchers can reliably produce this vital intermediate. This guide provides the necessary framework for the successful and safe execution of this synthesis.
References
The Aromatic Chlorosulfonyl Group: A Technical Guide to Reactivity and Application
Introduction: The Versatile Role of the Aryl Sulfonyl Chloride Moiety
The chlorosulfonyl group (-SO₂Cl) attached to an aromatic ring is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1][2] Its significance lies in the highly electrophilic nature of the sulfur atom, making it a potent functional group for forging stable carbon-sulfur and nitrogen-sulfur bonds.[3][4] This reactivity profile allows for the facile introduction of the sulfonyl moiety, leading to the synthesis of a diverse array of compounds, most notably the sulfonamides—a privileged scaffold in medicinal chemistry.[5] This in-depth guide provides a comprehensive exploration of the synthesis, reactivity, and mechanistic nuances of aromatic sulfonyl chlorides, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis of Aryl Sulfonyl Chlorides: Key Methodologies
The preparation of aryl sulfonyl chlorides can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of method often depends on the nature of the aromatic substrate and the desired scale of the reaction.
Electrophilic Aromatic Substitution with Chlorosulfonic Acid
Direct chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H) is a widely employed method.[6][7] This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism where sulfur trioxide (SO₃), or a related electrophilic species generated in situ, attacks the aromatic ring.[8][9]
Mechanism of Chlorosulfonation: The reaction is believed to proceed through the formation of an electrophilic sulfur species, SO₂Cl⁺, which then attacks the aromatic ring.[8]
Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.
Experimental Protocol: Chlorosulfonation of Acetanilide [10]
-
In a fume hood, cool a flask containing chlorosulfonic acid in an ice bath.
-
Slowly add acetanilide portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent. The reaction is quenched on ice to precipitate the less water-soluble sulfonyl chloride and to safely decompose the excess reagent.[11][12]
The Sandmeyer-Type Reaction of Aryl Diazonium Salts
An alternative and often milder approach involves the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst.[12] This method is particularly useful for substrates that may not be compatible with the harsh conditions of direct chlorosulfonation.[12][13]
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. marketpublishers.com [marketpublishers.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. globalspec.com [globalspec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
5-Chlorosulfonyl-2-methoxybenzoic Acid: A Cornerstone Intermediate for Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chlorosulfonyl-2-methoxybenzoic acid is a pivotal bifunctional reagent extensively utilized in the landscape of pharmaceutical research and development. Possessing both a highly reactive sulfonyl chloride and a versatile carboxylic acid moiety on a substituted aromatic scaffold, this compound serves as a critical building block for a diverse range of pharmacologically active agents. This technical guide provides a comprehensive exploration of its core chemical attributes, established synthetic methodologies with mechanistic insights, and significant applications in modern drug discovery. The content herein is structured to deliver not just procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this intermediate with efficacy, safety, and innovation.
Core Molecular Attributes
A foundational understanding of the molecule's structure and physicochemical properties is essential for its strategic application in complex synthetic pathways.
Chemical Formula and Molecular Weight
-
Synonyms: 5-(Chlorosulfonyl)-2-methoxybenzoic acid, 5-Chlorosulphonyl-2-anisic acid[2]
Chemical Structure
The molecule's functionality is dictated by the spatial arrangement of its three key functional groups on the benzene ring.
Caption: Structure of this compound.
Physicochemical Properties
The following table summarizes key physical and chemical data, critical for experimental design and process scale-up.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | N/A (General knowledge from supplier data) |
| Melting Point | 134-138 °C | N/A (Consensus from supplier data) |
| Boiling Point | 433.5±47.0 °C (Predicted) | [2] |
| Density | 1.589±0.06 g/cm³ (Predicted) | [2] |
| pKa | 1.83±0.25 (Strongest Acidic) | [2] |
| Solubility | Reacts with water; Soluble in various organic solvents | N/A (General chemical knowledge) |
Synthesis and Mechanistic Rationale
The predominant industrial and laboratory synthesis of this compound is achieved via the electrophilic chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid).
Synthetic Protocol: Chlorosulfonation of 2-Methoxybenzoic Acid
This protocol is a self-validating system where reaction progress can be monitored, and the endpoint is confirmed by the consumption of the starting material.
Workflow Diagram:
References
Introduction: The Analytical Imperative for a Key Synthetic Building Block
An In-depth Technical Guide to the Spectral Analysis of 5-Chlorosulfonyl-2-methoxybenzoic Acid
This compound (C₈H₇ClO₅S, MW: 250.66 g/mol ) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a synthetic intermediate stems from the presence of three distinct reactive sites: a carboxylic acid, an aromatic ring, and a highly reactive sulfonyl chloride. These features allow for its incorporation into a wide array of molecular scaffolds, particularly in the synthesis of novel sulfonamides.
Given its role as a critical building block, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the necessary analytical rigor. This guide serves as a technical resource for researchers, offering a detailed interpretation of the expected spectral data for this compound. As a complete, published reference spectrum is not consistently available, this document applies first-principles analysis and data from analogous structures to provide a robust predictive framework for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic environments of ¹H and ¹³C nuclei, we can piece together the molecular framework, confirm substituent patterns, and assess sample purity.
Expert Insight: The Logic of NMR Analysis
For a molecule like this compound, the NMR spectra are dictated by the electronic effects of the three substituents on the benzene ring. The methoxy (-OCH₃) group is an electron-donating group, while the carboxylic acid (-COOH) and, particularly, the chlorosulfonyl (-SO₂Cl) groups are strongly electron-withdrawing. This electronic push-pull creates distinct chemical environments for each of the aromatic protons and carbons, resulting in a predictable and interpretable spectral pattern.
¹H NMR Spectroscopy: A Proton Inventory
The ¹H NMR spectrum is expected to show signals corresponding to three distinct types of protons: the acidic proton of the carboxyl group, the three protons of the methoxy group, and the three protons on the aromatic ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Analysis |
| > 11.0 | Singlet, broad | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad singlet. Its position is solvent-dependent. |
| ~8.3 | Doublet | 1H | H-6 | This proton is ortho to the strongly withdrawing -SO₂Cl group, leading to a significant downfield shift. |
| ~8.1 | Doublet of doublets | 1H | H-4 | Positioned between the -COOH and -SO₂Cl groups, this proton experiences strong deshielding. |
| ~7.3 | Doublet | 1H | H-3 | This proton is ortho to the electron-donating -OCH₃ group, making it the most upfield of the aromatic signals. |
| 3.9 - 4.0 | Singlet | 3H | -OCH₃ | The methoxy group protons appear as a characteristic singlet. A technical note on the deuterated analogue suggests a typical shift in this region.[3] |
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum should resolve all eight carbon atoms in the molecule, providing complementary evidence for the substitution pattern.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~160 | C-2 (C-OCH₃) | Aromatic carbon attached to the oxygen of the methoxy group. |
| ~145 | C-5 (C-SO₂Cl) | Aromatic carbon bonded to the highly electron-withdrawing sulfonyl chloride group. |
| ~135 | C-4 | Aromatic CH carbon. |
| ~132 | C-6 | Aromatic CH carbon. |
| ~125 | C-1 (C-COOH) | Quaternary aromatic carbon attached to the carboxylic acid. |
| ~115 | C-3 | Aromatic CH carbon shielded by the adjacent methoxy group. |
| ~57 | -OCH₃ | The methoxy carbon signal, typically found in this region. |
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Acquire at least 16 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpretation of Key Vibrational Bands
The IR spectrum of this molecule will be dominated by features from the carboxylic acid and the chlorosulfonyl groups.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this band is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer. |
| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption indicative of the carbonyl group. |
| 1600, 1480 | C=C stretch | Aromatic Ring | Peaks of variable intensity confirming the presence of the benzene ring. |
| ~1380, ~1180 | S=O stretch (asymmetric & symmetric) | Sulfonyl Chloride | Two strong, distinct bands are the hallmark of a sulfonyl group (-SO₂-). This is a critical diagnostic feature. |
| ~1250 | C-O stretch | Aryl Ether | Confirms the presence of the methoxy group attached to the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal and pressure arm after analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Analysis of Expected Mass Spectrum
For this compound (MW = 250.66), the mass spectrum should show a molecular ion (M⁺) peak. Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Key Fragmentation Pathways: The high-energy electron impact (EI) ionization method would induce fragmentation, providing a structural fingerprint. Publicly available GC-MS data indicates key fragments at m/z 215, 151, and 137.[1]
-
m/z 215: This fragment corresponds to the loss of a chlorine atom (-35 Da) from the molecular ion, [M-Cl]⁺. This is a common initial fragmentation for sulfonyl chlorides.
-
m/z 151: This likely results from the subsequent loss of sulfur dioxide (-64 Da) from the m/z 215 fragment, [M-Cl-SO₂]⁺. The resulting ion would be the 2-methoxybenzoyl cation.
-
m/z 137: This could arise from the loss of a methyl group (-15 Da) from the m/z 152 ion (loss of -SO₂Cl), or another complex rearrangement.
The following diagram illustrates the primary predicted fragmentation pathway.
Caption: Predicted EI-MS fragmentation of the parent molecule.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate the molecular ion and fragments.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate the mass spectrum, which plots relative intensity versus m/z.
Integrated Spectral Analysis: A Self-Validating Workflow
True analytical confidence is achieved not by a single technique, but by the convergence of evidence from multiple, orthogonal methods. The data from NMR, IR, and MS collectively validate the structure of this compound.
The diagram below outlines the logical workflow for confirming the molecular structure.
Caption: Workflow for integrated spectroscopic structure confirmation.
This workflow demonstrates a self-validating system. MS confirms the elemental formula and key structural motifs through fragmentation. IR validates the presence of the essential functional groups predicted by the structure. Finally, NMR provides the definitive map of the atomic connectivity, confirming the precise arrangement of these groups on the aromatic ring. Any deviation in one technique would invalidate the proposed structure and prompt further investigation.
Conclusion
The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. While a single, complete reference dataset is not always accessible, a thorough analysis based on fundamental spectroscopic principles and comparison with related structures provides a robust and scientifically sound method for its identification. The key diagnostic signatures—including the specific splitting patterns of the three aromatic protons in ¹H NMR, the strong S=O stretching bands in the IR spectrum, and the characteristic loss of chlorine in the mass spectrum—collectively serve as a unique fingerprint for this valuable synthetic intermediate.
References
An In-depth Technical Guide to the Stability and Storage of 5-Chlorosulfonyl-2-methoxybenzoic Acid
Introduction: The Criticality of Stability in Research and Development
5-Chlorosulfonyl-2-methoxybenzoic acid is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds, most notably sulfonamides. Its utility lies in the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with amines to form stable sulfonamide bonds. The integrity of this functional group is paramount; its degradation not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may possess undesirable toxicological profiles. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure the compound's efficacy and reliability in their synthetic endeavors.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₈H₇ClO₅S |
| Molecular Weight | 250.66 g/mol [1] |
| Appearance | Beige to white solid powder[2] |
| Melting Point | 206 - 210 °C |
| CAS Number | 51904-91-7 |
This data is compiled from various chemical suppliers and databases.
Primary Degradation Pathway: Hydrolysis of the Sulfonyl Chloride
The principal route of degradation for this compound is the hydrolysis of the electrophilic sulfonyl chloride group to the corresponding, and significantly less reactive, 5-sulfonic acid-2-methoxybenzoic acid. This reaction is readily facilitated by the presence of water, including atmospheric moisture.
Mechanism of Hydrolysis
The hydrolysis of aromatic sulfonyl chlorides in neutral and alkaline aqueous media has been shown to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this process, a water molecule acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of the chloride leaving group.
Recommended Storage and Handling Conditions
To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling protocols are strongly recommended. The overarching principle is the strict exclusion of moisture.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the rate of hydrolysis and other potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. |
| Light | Protect from light | Although specific photodegradation pathways are not well-documented for this compound, aromatic sulfonyl compounds can be light-sensitive. Protection from light is a prudent precautionary measure. |
| Handling | Use in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Handle in a dry environment (e.g., glove box or under a stream of inert gas). | The compound is corrosive and can cause severe skin burns and eye damage.[1] Handling in a dry environment minimizes exposure to moisture. |
Experimental Protocols for Stability Assessment
To empirically determine the stability of a given batch of this compound, or to assess its stability in a specific formulation, a forced degradation study is an invaluable tool. These studies intentionally stress the compound under various conditions to identify potential degradation products and pathways.
Analytical Method for Stability Indicating Analysis
A stability-indicating analytical method is one that can accurately and selectively quantify the parent compound in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is well-suited for this purpose.
Rationale for Method Parameters:
-
Column: A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds like this compound and its more polar sulfonic acid degradant.[4][5] The C18 stationary phase provides hydrophobic interactions, which will retain the parent compound more strongly than its more polar degradation product.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the carboxylic acid group, which will affect retention time. A slightly acidic pH (e.g., 3-4) will keep the carboxylic acid protonated, enhancing retention on the C18 column.
-
Detector: A UV detector is suitable, as the aromatic ring of the compound and its degradant will absorb UV light. A detection wavelength of around 230-254 nm is a good starting point.
Proposed HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A / 30% B, hold for 2 minutes; then ramp to 30% A / 70% B over 8 minutes; hold for 2 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
Forced Degradation (Stress Testing) Protocols
The following are detailed protocols for subjecting this compound to various stress conditions. A stock solution of the compound (e.g., 1 mg/mL in acetonitrile) should be prepared.
1. Acidic Hydrolysis:
-
To 1 mL of the stock solution in a sealed vial, add 1 mL of 1 N HCl.
-
Heat the vial at 60°C for 24 hours.
-
Cool the solution to room temperature.
-
Neutralize a 100 µL aliquot with 1 N NaOH and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
2. Basic Hydrolysis:
-
To 1 mL of the stock solution in a sealed vial, add 1 mL of 1 N NaOH.
-
Keep the vial at room temperature for 4 hours.
-
Neutralize a 100 µL aliquot with 1 N HCl and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
To 1 mL of the stock solution in a sealed vial, add 1 mL of 3% hydrogen peroxide.
-
Keep the vial at room temperature for 24 hours, protected from light.
-
Dilute an aliquot with the mobile phase for HPLC analysis.
4. Thermal Degradation (Solid State):
-
Place a small amount (e.g., 10 mg) of the solid compound in a clear glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Cool to room temperature, dissolve a known quantity in acetonitrile, and dilute with the mobile phase for HPLC analysis.
5. Photostability:
-
Prepare a solution of the compound in acetonitrile (e.g., 0.1 mg/mL).
-
Expose the solution in a quartz cuvette or a photostability chamber to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample of the same solution in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
Conclusion
The chemical stability of this compound is intrinsically linked to the integrity of its sulfonyl chloride functional group. The primary degradation pathway is hydrolysis, which can be effectively mitigated by strict adherence to proper storage and handling protocols, namely refrigeration and the exclusion of moisture. The implementation of forced degradation studies, coupled with a robust stability-indicating HPLC method, provides a comprehensive framework for ensuring the quality and reliability of this critical synthetic intermediate. By understanding and controlling the factors that influence its stability, researchers and drug development professionals can confidently utilize this compound in their synthetic campaigns, leading to more efficient and reproducible outcomes.
References
- 1. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cyclization of 1,5-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
Methodological & Application
Application Note: A Practical Guide to the Synthesis of Sulfonylurea Herbicides from 5-Chlorosulfonyl-2-methoxybenzoic Acid
Abstract: This document provides a comprehensive technical guide for researchers and chemists on the synthesis of sulfonylurea herbicides, a critical class of agrochemicals. The protocol centers on the versatile starting material, 5-Chlorosulfonyl-2-methoxybenzoic acid. We detail a robust, two-part synthetic strategy, elucidate the chemical principles behind each step, and provide field-proven protocols for the synthesis of both the key sulfonamide intermediate and the final sulfonylurea product. This guide is designed to be a self-validating system, complete with characterization data, expert insights, and troubleshooting advice to ensure reproducible and high-yield outcomes.
Introduction: The Significance of Sulfonylurea Herbicides
Sulfonylurea herbicides are a major class of compounds used globally for selective weed control in a wide variety of crops.[1][2] Their efficacy stems from the highly specific inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), an enzyme critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1][3][4] Because this pathway is absent in animals, sulfonylureas exhibit low mammalian toxicity, making them environmentally favorable.[4]
The molecular scaffold derived from this compound is a cornerstone for building a diverse library of sulfonylurea compounds. The strategic placement of the chlorosulfonyl, methoxy, and carboxylic acid groups allows for a modular and convergent synthesis, enabling the systematic modification of the final structure to tune herbicidal activity and crop selectivity.
Part I: The Core Synthesis Strategy
The synthesis of sulfonylurea herbicides from this compound is elegantly achieved through a two-stage process. This approach offers high modularity, allowing for the generation of a diverse library of final compounds by varying the reactants in each stage.
-
Stage 1: Sulfonamide Bridge Formation. The highly reactive sulfonyl chloride group of the starting material is coupled with a primary or secondary amine. This reaction forms a stable sulfonamide, which serves as the first key intermediate.
-
Stage 2: Urea Bridge Formation. The sulfonamide intermediate is then coupled with a substituted heterocyclic amine. This crucial step, which forms the defining sulfonylurea bridge, is typically mediated by a carbonyl-linking reagent, such as a phenyl carbamate derivative, to yield the final herbicidal product.
Visualizing the Workflow
The following diagram illustrates the high-level synthetic pathway from the starting material to the final product.
Caption: High-level workflow for sulfonylurea herbicide synthesis.
Part II: Detailed Synthetic Protocols
Protocol 1: Synthesis of the Key Sulfonamide Intermediate
This protocol details the reaction of this compound with an amine to form the corresponding sulfonamide. The reaction is a classic nucleophilic acyl substitution at the sulfur atom.[5][6]
Principle: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., ammonia, alkylamine, aniline) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Slowly add pyridine or triethylamine (2.0 eq) to the stirred solution.
-
Addition of Amine: Add the selected amine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the pure sulfonamide intermediate.
Expert Insight: The choice of base is critical. Pyridine can act as a nucleophilic catalyst in addition to an acid scavenger, sometimes accelerating the reaction.[7] However, for sensitive substrates, a non-nucleophilic base like triethylamine may be preferred to avoid side reactions. Using anhydrous solvents is essential as the sulfonyl chloride starting material is highly moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid.
Protocol 2: Synthesis of the Final Sulfonylurea Herbicide via Phenyl Carbamate Intermediate
This stage involves the formation of the urea bridge by coupling the sulfonamide with a heterocyclic amine. The use of isocyanates is a traditional route, but they are often hazardous.[8] A safer and highly effective modern alternative involves a two-step, one-pot reaction using a carbonyl source like diphenyl carbonate or phenyl chloroformate to first form a phenyl carbamate intermediate from the heterocyclic amine, which then reacts with the sulfonamide.[9][10][11]
Principle: A heterocyclic amine (Het-NH₂) reacts with phenyl chloroformate to form a phenyl carbamate. This carbamate is an activated species. In the presence of a base, the sulfonamide's N-H proton is removed, creating a potent nucleophile that attacks the carbonyl carbon of the carbamate, displacing the phenoxide leaving group to form the final sulfonylurea bridge.
Materials:
-
Sulfonamide Intermediate from Protocol 1 (1.0 eq)
-
Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine) (1.0 eq)
-
Phenyl Chloroformate (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Carbamate Formation: In a dry flask under an inert atmosphere, dissolve the heterocyclic amine (1.0 eq) in anhydrous acetonitrile. Add DBU or K₂CO₃ (1.5 eq). Cool the mixture to 0 °C and slowly add phenyl chloroformate (1.1 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours to form the phenyl carbamate intermediate.
-
Sulfonylurea Coupling: To this mixture, add the sulfonamide intermediate from Protocol 1 (1.0 eq).
-
Reaction Progression: Heat the reaction mixture to 50-80 °C and stir for 6-18 hours, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent. The crude product is typically purified by flash chromatography or recrystallization to yield the final sulfonylurea herbicide.
Reaction Mechanism: Urea Bridge Formation
The diagram below outlines the key steps in the coupling of the sulfonamide with the phenyl carbamate intermediate.
Caption: Mechanism of urea bridge formation via a phenyl carbamate.
Part III: Data Analysis and Characterization
Confirmation of the final product structure is paramount. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.
| Compound | Structure | Expected Yield (%) | Key ¹H NMR Signals (δ, ppm) | Expected m/z [M+H]⁺ |
| Example 1: Sulfonamide Intermediate | R-SO₂-NH-CH₃ | 85-95% | 7.5-8.5 (Ar-H), 3.9 (O-CH₃), 2.6 (N-CH₃) | Varies with R |
| Example 2: Final Sulfonylurea | R-SO₂-NH-CO-NH-Het | 60-80% | 10-12 (SO₂-NH), 8-9 (CO-NH), 7.5-8.5 (Ar-H), 6.0-7.0 (Het-H), 3.9 (O-CH₃) | Varies with R & Het |
Note: R represents the 2-methoxy-5-carboxyphenyl group. Het represents the heterocyclic moiety. The table provides representative data; actual values will vary based on the specific structures synthesized.
Interpreting the Data:
-
¹H NMR: Look for the appearance of two distinct, broad singlets in the downfield region (δ 10-12 and 8-9 ppm), corresponding to the two N-H protons of the newly formed sulfonylurea bridge. The disappearance of the starting sulfonamide N-H proton signal is also a key indicator.
-
¹³C NMR: The appearance of a new carbonyl signal around 150-160 ppm is characteristic of the urea C=O group.
-
Mass Spec (ESI+): The molecular ion peak corresponding to the calculated mass of the target compound ([M+H]⁺) provides strong evidence of successful synthesis.
-
IR Spectroscopy: A strong absorption band around 1700-1730 cm⁻¹ indicates the C=O stretch of the urea group. Two distinct N-H stretching bands may also be visible around 3300-3400 cm⁻¹.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or hydrolysis of starting material. | Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Increase reaction time or slightly warm the mixture (to 40 °C). |
| Multiple spots on TLC (Step 1) | Side reactions or unreacted starting material. | Ensure slow, controlled addition of the amine at 0 °C. Check the purity of the starting amine. Re-purify via column chromatography. |
| Low yield in Step 2 | Inefficient carbamate formation or poor nucleophilicity of sulfonamide. | Ensure the heterocyclic amine is fully converted to the carbamate before adding the sulfonamide. Use a stronger, non-nucleophilic base like DBU. Increase reaction temperature or time. |
| Product difficult to purify | Contamination with starting materials or byproducts. | Optimize the work-up procedure, ensuring complete removal of base and unreacted intermediates. Employ a gradient elution in column chromatography. |
Safety Precautions
-
This compound: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[12] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Phenyl Chloroformate: Highly toxic, corrosive, and a lachrymator. Must be handled with extreme care in a well-ventilated fume hood.
-
Organic Solvents (DCM, ACN): Volatile and flammable. Avoid inhalation and contact with skin.
-
Bases (Pyridine, DBU): Corrosive and toxic. Handle with care.
Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
Conclusion
The synthetic route starting from this compound provides a reliable and versatile platform for the synthesis of a wide array of sulfonylurea herbicides. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can efficiently generate novel compounds for agrochemical discovery and development. Careful execution, rigorous monitoring, and thorough characterization are the keys to success in this synthetic endeavor.
References
- 1. News - Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds [bigpesticides.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. Chlorsulfuron - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for Nucleophilic Substitution with 5-Chlorosulfonyl-2-methoxybenzoic Acid
Introduction
5-Chlorosulfonyl-2-methoxybenzoic acid is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a highly reactive sulfonyl chloride and a carboxylic acid, allowing for sequential or orthogonal derivatization to build complex molecular architectures. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reactivity profile makes it a valuable building block for the synthesis of novel therapeutic agents.
This application note provides a comprehensive, field-proven protocol for the nucleophilic substitution of this compound with a model primary amine. Beyond a mere recitation of steps, this guide delves into the rationale behind the experimental design, offering insights into reaction mechanism, safety considerations, and purification strategies to ensure robust and reproducible outcomes.
Physicochemical Properties and Safety Overview
A thorough understanding of the starting material is paramount for successful and safe execution of any synthetic protocol. Key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 51904-91-7 | [1] |
| Molecular Formula | C₈H₇ClO₅S | [1] |
| Molecular Weight | 250.66 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 147-149 °C |
Safety Precautions: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymator and respiratory irritant. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The compound is sensitive to moisture; hydrolysis of the sulfonyl chloride group will yield the corresponding sulfonic acid, rendering it unreactive for the desired transformation. Therefore, it is crucial to store the reagent in a desiccator and use anhydrous solvents and techniques.
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a bimolecular nucleophilic substitution at the sulfur atom of the sulfonyl chloride.[2][3] This is analogous to the SN2 mechanism at a carbon center. The lone pair of the amine nitrogen acts as the nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of a transient trigonal bipyramidal intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, and a proton is transferred to a base, yielding the stable sulfonamide product.
The presence of the carboxylic acid group on the aromatic ring necessitates the use of a base in the reaction mixture. A suitable base, such as pyridine or triethylamine, serves two critical purposes:
-
Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl), which would otherwise protonate the unreacted amine, rendering it non-nucleophilic. The base scavenges this HCl, allowing the reaction to proceed to completion.
-
Deprotonation of the Carboxylic Acid: The base will also deprotonate the carboxylic acid, forming a carboxylate salt. This has implications for the solubility of both the starting material and the product, which must be considered during the reaction setup and workup.
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} caption { label = "Mechanism of Sulfonamide Formation"; fontsize = 12; fontname = "Arial"; }
Detailed Experimental Protocol
This protocol describes the synthesis of N-(4-methylphenyl)-2-methoxy-5-sulfamoylbenzoic acid as a representative example.
Materials:
-
This compound (1.0 eq)
-
p-Toluidine (1.1 eq)
-
Pyridine (dried over KOH, 2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Ice bath
Experimental Workflow:
dot digraph "Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption { label = "Workflow for Sulfonamide Synthesis"; fontsize = 12; fontname = "Arial"; }
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (2.51 g, 10.0 mmol, 1.0 eq) and p-toluidine (1.18 g, 11.0 mmol, 1.1 eq). Add 40 mL of anhydrous dichloromethane (DCM) and stir to dissolve.
-
Rationale: The use of anhydrous DCM is critical to prevent hydrolysis of the sulfonyl chloride. A slight excess of the amine ensures complete consumption of the limiting reagent.
-
-
Addition of Base: Cool the reaction mixture to 0 °C in an ice bath. Slowly add dry pyridine (2.02 mL, 25.0 mmol, 2.5 eq) dropwise over 10 minutes.
-
Rationale: The reaction is exothermic, and slow addition of the base at low temperature helps to control the reaction rate and minimize side reactions. Pyridine acts as the base to neutralize the in situ generated HCl.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Rationale: Overnight stirring at room temperature is typically sufficient for the reaction to reach completion.
-
-
Workup: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove excess pyridine. Wash the organic layer with saturated brine solution (30 mL).
-
Rationale: The acidic wash protonates the pyridine, forming a water-soluble pyridinium salt that can be easily removed. The brine wash removes any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Removal of residual water is essential before concentration to prevent potential hydrolysis of any unreacted starting material or product during storage.
-
-
Purification: Recrystallize the crude solid from a mixture of ethyl acetate and hexanes to afford the pure N-(4-methylphenyl)-2-methoxy-5-sulfamoylbenzoic acid as a white to off-white solid.
-
Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any remaining impurities.
-
Data Presentation and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| N-(4-methylphenyl)-2-methoxy-5-sulfamoylbenzoic acid | C₁₅H₁₅NO₅S | 321.35 | 85-95 | 188-192 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC. Ensure the amine is of high purity. |
| Hydrolysis of starting material | Use anhydrous solvents and reagents. Store this compound in a desiccator. | |
| Impure Product | Incomplete removal of pyridine | Perform an additional wash with 1 M HCl during the workup. |
| Side reactions | Ensure the reaction temperature is controlled during the addition of the base. |
Conclusion
This application note provides a robust and well-rationalized protocol for the nucleophilic substitution of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently and safely synthesize a variety of sulfonamide derivatives for applications in drug discovery and development. The bifunctional nature of the starting material offers significant opportunities for the creation of diverse and complex molecular entities.
References
- 1. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of 5-Chlorosulfonyl-2-methoxybenzoic Acid
Introduction: Strategic Importance of 5-Chlorosulfonyl-2-methoxybenzoic Acid Esters
This compound is a pivotal intermediate in medicinal chemistry and drug development. Its structural complexity, featuring a carboxylic acid, a methoxy group, and a highly reactive chlorosulfonyl moiety, makes it a versatile scaffold for synthesizing a range of pharmacologically active molecules. The esterification of the carboxylic acid group is a critical transformation, often employed to modulate a compound's pharmacokinetic properties, such as lipophilicity and cell membrane permeability, or to serve as a protecting group during subsequent synthetic steps targeting the chlorosulfonyl group.
However, the inherent reactivity of the chlorosulfonyl group presents a significant challenge. This group is highly susceptible to nucleophilic attack and hydrolysis, conditions that are prevalent in many classical esterification procedures. This guide provides a detailed analysis of appropriate reaction conditions and offers two robust protocols for the successful esterification of this sensitive substrate, designed for researchers and scientists in organic synthesis and drug discovery.
Chemical Principles and Strategic Method Selection
The primary obstacle in the esterification of this compound is preventing the degradation of the sulfonyl chloride functional group (-SO₂Cl). This group readily reacts with nucleophiles, including water and alcohols.
-
Fischer-Speier Esterification: This widely-used method involves heating a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄). This approach is fundamentally unsuitable for this substrate. The reaction generates water as a byproduct, which, under the acidic and heated conditions, would rapidly hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, leading to low yields and complex purification challenges.
Given these constraints, successful esterification hinges on methods that are anhydrous, mild, and do not generate nucleophilic byproducts. Two primary strategies are recommended:
-
Two-Step Acyl Chloride Formation: This classic and reliable method first converts the carboxylic acid into a highly reactive acyl chloride using a dehydrating chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with the desired alcohol in a separate step to form the ester. This pathway is advantageous as the conditions for acyl chloride formation are anhydrous, and the subsequent esterification is typically rapid and high-yielding. A specific patent demonstrates the successful conversion of 5-Chloro-2-methoxybenzoic acid to its acyl chloride by refluxing with thionyl chloride.
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation under exceptionally mild, neutral conditions at room temperature. The Steglich esterification is renowned for its tolerance of sensitive functional groups, making it an ideal choice for this substrate. DCC activates the carboxylic acid, and DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of an unreactive N-acylurea byproduct.
Recommended Experimental Protocols
Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate
This protocol maximizes yield by first converting the carboxylic acid to a more reactive species under anhydrous conditions.
Step A: Synthesis of 5-(Chlorosulfonyl)-2-methoxybenzoyl chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas bubbler (to vent HCl and SO₂), add this compound (1.0 eq).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add thionyl chloride (SOCl₂, 4-5 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 75-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporation). To ensure complete removal, the residue can be co-evaporated with an anhydrous solvent like toluene or benzene (2 x 20 mL). The resulting crude 5-(chlorosulfonyl)-2-methoxybenzoyl chloride, often a solid or oil, is typically used directly in the next step without further purification.
Step B: Esterification of 5-(Chlorosulfonyl)-2-methoxybenzoyl chloride
-
Preparation: Dissolve the crude acyl chloride from Step A in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or benzene) in a clean, dry flask under an inert atmosphere.
-
Nucleophile Addition: Cool the solution to 0°C using an ice bath. Add the desired alcohol (R-OH, 1.1 - 1.5 eq) followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) to scavenge the HCl generated during the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the acyl chloride is consumed.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by recrystallization or silica gel column chromatography.
Protocol 2: One-Pot Mild Steglich Esterification
This protocol is ideal for sensitive substrates and offers the convenience of a one-pot procedure under mild conditions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Dissolution: Dissolve the components in a suitable anhydrous solvent, such as DCM or THF.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Rinse the filter cake with a small amount of fresh DCM.
-
Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography to remove any residual DCU and other impurities.
Comparative Overview of Methodologies
| Feature | Protocol 1: Acyl Chloride Method | Protocol 2: Steglich Esterification |
| Key Reagents | Thionyl Chloride (SOCl₂), Base (e.g., TEA) | DCC (or EDC), DMAP |
| Reaction Conditions | Reflux (75-80°C), then 0°C to RT | 0°C to Room Temperature |
| Number of Steps | Two | One (Pot) |
| Advantages | High reactivity of intermediate, generally high yields, inexpensive reagents. | Extremely mild conditions, high functional group tolerance, simple one-pot setup. |
| Disadvantages | Requires handling of corrosive and toxic SOCl₂, two separate steps. | DCC is an allergen, byproduct (DCU) can be difficult to remove completely, higher reagent cost. |
Mechanistic and Workflow Visualizations
Safety and Handling Precautions
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
DCC: A potent skin allergen and sensitizer. Avoid inhalation of dust and direct skin contact.
-
Chlorosulfonic Acid: While not used directly in these protocols, it is a related and extremely hazardous substance. It reacts explosively with water and is severely corrosive.
-
General: All reactions should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions with the chlorosulfonyl group.
Application Note & Protocols: Strategic Amidation of 5-Chlorosulfonyl-2-methoxybenzoic Acid with Primary and Secondary Amines
Introduction: The Strategic Importance of the Sulfonamide Moiety
In the landscape of modern drug discovery and development, the sulfonamide functional group stands as a cornerstone scaffold. Its prevalence in blockbuster drugs is a testament to its versatile physicochemical properties.[1] Sulfonamides are often employed as bioisosteres for carboxylic acids or amides, offering similar hydrogen bonding capabilities but with enhanced metabolic stability and modulated pKa values.[1][2] The starting material, 5-Chlorosulfonyl-2-methoxybenzoic acid, is a key bifunctional intermediate. The sulfonyl chloride group provides a reactive handle for coupling with a diverse array of primary and secondary amines, while the carboxylic acid moiety offers a secondary site for further molecular elaboration, making it an invaluable building block for combinatorial library synthesis and lead optimization campaigns.
This guide provides a detailed exploration of the amidation of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the insight needed to adapt and troubleshoot these critical synthetic transformations.
Core Principles: Mechanism and Reaction Control
The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic nucleophilic substitution reaction at a sulfur center. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary or secondary amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled.
-
Deprotonation: A base removes the proton from the nitrogen atom, yielding the neutral sulfonamide and the hydrochloride salt of the base.
The use of a base is crucial. It serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][4] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common choices for the base include tertiary amines like triethylamine (TEA) or pyridine, or even using a two-fold excess of the reacting amine itself to act as both nucleophile and acid scavenger.
Primary amines are generally more reactive than secondary amines, primarily due to reduced steric hindrance around the nitrogen atom.[3] Highly hindered secondary amines may require more forcing conditions, such as elevated temperatures or longer reaction times, to achieve satisfactory conversion.
Visualizing the Process
General Reaction Scheme
The following diagram illustrates the fundamental transformation discussed in this guide.
Caption: General amidation of this compound.
Experimental Workflow Overview
This workflow outlines the key stages from reaction setup to the isolation of the final product.
References
Application Note: Stereoselective Synthesis of S-(-)-Sulpiride Utilizing 5-Chlorosulfonyl-2-methoxybenzoic Acid as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the stereoselective synthesis of S-(-)-Sulpiride, a potent and selective D2-like dopamine receptor antagonist.[1][2] The outlined synthetic strategy hinges on the use of 5-Chlorosulfonyl-2-methoxybenzoic acid as a critical intermediate, which is subsequently coupled with the chiral amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine. This document details the rationale behind this synthetic approach, provides step-by-step protocols for the key transformations, and discusses the analytical methods for characterization. The focus is on providing a scientifically sound and practical guide for researchers in medicinal chemistry and drug development, emphasizing the importance of stereochemical control in achieving the desired pharmacological activity.
Introduction: The Significance of S-(-)-Sulpiride
Sulpiride is a substituted benzamide antipsychotic agent used in the treatment of schizophrenia and depression.[2] It exerts its therapeutic effects primarily through the selective antagonism of dopamine D2 receptors.[2] The pharmacological activity of sulpiride resides almost exclusively in its S-(-)-enantiomer (Levosulpiride), which is significantly more potent than the R-(+)-enantiomer.[3][4] The S-(-)-isomer is the active component responsible for the desired antipsychotic and antiemetic effects, while the R-(+)-isomer is largely inactive.[3] This stark difference in activity underscores the critical importance of stereoselective synthesis to produce enantiomerically pure S-(-)-Sulpiride, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with the inactive enantiomer.
The synthetic pathway detailed herein focuses on a robust and efficient method that ensures high enantiomeric purity of the final active pharmaceutical ingredient (API). The key steps involve the preparation of the acid chloride precursor from this compound followed by a crucial amidation reaction with a chiral amine.
Synthetic Strategy Overview
The stereoselective synthesis of S-(-)-Sulpiride can be logically divided into two main stages:
-
Stage 1: Synthesis of the Key Intermediate - this compound. This stage focuses on the preparation of the core benzoyl chloride precursor.
-
Stage 2: Chiral Amidation and Final Product Formation. This stage involves the coupling of the activated benzoic acid derivative with the enantiomerically pure amine, (S)-2-(aminomethyl)-1-ethylpyrrolidine, to form S-(-)-Sulpiride.
This strategy is advantageous as it introduces the chiral center late in the synthetic sequence, utilizing a commercially available or readily synthesizable chiral building block. This approach is often more efficient and cost-effective than chiral resolution of the final racemic product.[5]
Figure 1: Overall synthetic workflow for S-(-)-Sulpiride.
Experimental Protocols
Stage 1: Synthesis of this compound
The synthesis of this compound is a critical first step. It is typically achieved through the chlorosulfonation of 2-methoxybenzoic acid.
Causality behind Experimental Choices:
-
Reagent: Chlorosulfonic acid is a powerful sulfonating and chlorinating agent, ideal for introducing the chlorosulfonyl group onto the aromatic ring.
-
Reaction Conditions: The reaction temperature is carefully controlled to prevent side reactions and ensure regioselectivity. The addition of sodium chloride can facilitate the reaction.[6]
Protocol: Synthesis of this compound [6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, add 2-methoxybenzoic acid (1.0 eq) and dichloroethane.
-
Reagent Addition: Cool the mixture in an ice bath. Slowly add chlorosulfonic acid (excess) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 65-70°C for several hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate, this compound, is collected by vacuum filtration, washed with cold water, and dried.
| Parameter | Value |
| Starting Material | 2-Methoxybenzoic Acid |
| Reagent | Chlorosulfonic Acid |
| Solvent | Dichloroethane |
| Temperature | 0-10 °C (addition), 65-70 °C (reaction) |
| Typical Yield | 65-75% |
Table 1: Typical Reaction Parameters for the Synthesis of this compound.
Stage 2: Synthesis of S-(-)-Sulpiride
This stage involves the amidation of this compound with the chiral amine (S)-2-(aminomethyl)-1-ethylpyrrolidine. The carboxylic acid is often converted to a more reactive species, such as an acid chloride, to facilitate the reaction.
Causality behind Experimental Choices:
-
Chiral Amine: The use of enantiomerically pure (S)-2-(aminomethyl)-1-ethylpyrrolidine is essential to ensure the stereochemical integrity of the final product.[8][9] This versatile intermediate is a key building block in the synthesis of various pharmaceuticals.[8][9]
-
Coupling Agent: Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides, which are highly reactive towards amines.
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction, driving the reaction to completion.
Protocol: Synthesis of S-(-)-Sulpiride
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add thionyl chloride (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC or IR). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an aprotic solvent. In a separate flask, dissolve (S)-2-(aminomethyl)-1-ethylpyrrolidine (1.0 eq) and a base (e.g., triethylamine, 1.2 eq) in the same solvent.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
| Parameter | Value |
| Intermediate | 5-Chlorosulfonyl-2-methoxybenzoyl chloride |
| Chiral Amine | (S)-2-(aminomethyl)-1-ethylpyrrolidine |
| Base | Triethylamine or Pyridine |
| Solvent | Dichloromethane or Acetonitrile |
| Temperature | 0 °C to room temperature |
| Typical Yield | 70-85% |
Table 2: Typical Reaction Parameters for the Synthesis of S-(-)-Sulpiride.
Figure 2: Step-by-step experimental workflow for S-(-)-Sulpiride synthesis.
Characterization and Analytical Methods
To ensure the identity, purity, and stereochemical integrity of the synthesized S-(-)-Sulpiride, a combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the intermediate and the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, SO₂, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Conclusion
The synthetic route to S-(-)-Sulpiride via the this compound intermediate is a robust and efficient method for producing this important antipsychotic agent in high enantiomeric purity. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers and scientists in the field of pharmaceutical development. Careful execution of the experimental procedures and rigorous analytical characterization are paramount to achieving a high-quality final product with the desired therapeutic properties.
References
- 1. (R,S)-Sulpiride, D2-like dopamine receptor antagonist (CAS 15676-16-1) | Abcam [abcam.com]
- 2. What is the mechanism of Sulpiride? [synapse.patsnap.com]
- 3. The effects of S(-) and R(+) sulpiride, metoclopramide, cisapride and domperidone on the small intestine suggest DA2-receptors are involved in the control of small intestinal transit time in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulpiride isomers exhibit reversed stereospecificity for D-1 and D-2 dopamine receptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. prepchem.com [prepchem.com]
- 7. Sulpiride [L-(-)], Levosulpiride, RV-12309, Levopraid-药物合成数据库 [drugfuture.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
Application Note & Protocol: Sensitive Quantification of Primary and Secondary Amines by HPLC Following Derivatization with 5-Chlorosulfonyl-2-methoxybenzoic Acid
Abstract
The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical development, environmental science, and clinical diagnostics. However, many aliphatic amines lack a native chromophore, rendering their direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis absorption challenging.[1][2][3] This application note presents a robust pre-column derivatization strategy employing 5-Chlorosulfonyl-2-methoxybenzoic acid as a novel labeling agent to overcome this limitation. The protocol details a complete workflow from sample preparation to HPLC analysis, forming stable, UV-active sulfonamide derivatives that significantly enhance detection sensitivity. The underlying chemical principles, step-by-step experimental procedures, and HPLC method validation considerations are discussed to ensure reliable and reproducible quantification.
Introduction: The Rationale for Derivatization
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating and quantifying compounds in complex mixtures.[3] A significant challenge in the analysis of aliphatic amines arises from their inherent lack of a UV-absorbing moiety, making them effectively invisible to standard UV detectors.[1][2] Chemical derivatization provides an elegant solution by covalently attaching a chromophoric tag to the analyte molecule.[4]
Aromatic sulfonyl chlorides are a well-established class of derivatizing agents for primary and secondary amines.[1] Reagents like dansyl chloride are widely used to introduce strongly UV-absorbing or fluorescent groups, thereby enhancing detection sensitivity by orders of magnitude.[3] this compound offers distinct advantages as a derivatizing agent:
-
Strong Chromophore: The substituted benzoic acid structure provides a robust chromophore, ensuring strong UV absorbance for sensitive detection.
-
Reactivity: The sulfonyl chloride group is a highly reactive electrophile that readily couples with the nucleophilic amine group under mild conditions.[4]
-
Derivative Stability: The resulting sulfonamide bond is chemically stable, preventing degradation during sample handling and chromatographic analysis.[5]
-
Improved Chromatography: The derivatization process increases the hydrophobicity of the amine analytes, which can improve their retention and separation on reversed-phase HPLC columns.[3]
This guide provides the scientific foundation and a practical, field-tested protocol for the successful application of this compound in amine analysis.
Principle and Reaction Mechanism
The derivatization of an amine with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds optimally under slightly alkaline conditions (pH 9-10). The basic environment serves two crucial purposes: it deprotonates the amine, enhancing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[3]
Tertiary amines, lacking a proton on the nitrogen atom, do not react under these conditions, making the method selective for primary and secondary amines.
References
Application Notes and Protocols for the Synthesis of Novel Anti-inflammatory Agents Utilizing 5-Chlorosulfonyl-2-methoxybenzoic Acid
Introduction: The Rationale for Novel Sulfonamide-Based Anti-Inflammatory Agents
Inflammation is a fundamental biological response to tissue injury, infection, or other harmful stimuli. However, chronic or dysregulated inflammation underpins a wide array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. While non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, their long-term use is often associated with significant gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1]
The discovery of two COX isoforms, the constitutively expressed COX-1, which is responsible for homeostatic functions, and the inducible COX-2, which is upregulated at sites of inflammation, has paved the way for the development of selective COX-2 inhibitors.[2][3] This selectivity promises a better safety profile by sparing the protective functions of COX-1. The sulfonamide functional group is a key pharmacophore in several selective COX-2 inhibitors, such as celecoxib, and serves as a versatile scaffold for the design of new anti-inflammatory agents.[1]
5-Chlorosulfonyl-2-methoxybenzoic acid is an attractive starting material for the synthesis of novel anti-inflammatory compounds. Its bifunctional nature, possessing a highly reactive sulfonyl chloride and a carboxylic acid, allows for the straightforward introduction of diverse chemical moieties to generate a library of novel sulfonamide derivatives. The methoxy and carboxylic acid groups can also be strategically utilized to modulate the physicochemical properties and biological activity of the final compounds. This application note provides a comprehensive guide to the synthesis, characterization, and biological evaluation of novel anti-inflammatory agents derived from this compound.
Synthesis of Novel 5-(N-Substituted Sulfamoyl)-2-methoxybenzoic Acid Derivatives
The synthesis of novel anti-inflammatory agents from this compound is primarily achieved through the reaction of the sulfonyl chloride group with a variety of primary and secondary amines. This nucleophilic substitution reaction results in the formation of a stable sulfonamide linkage.[4] The choice of the amine is a critical determinant of the biological activity of the final compound, as the N-substituent can be designed to interact with specific residues in the active site of the target enzyme, such as COX-2.
General Reaction Scheme
The general synthetic route involves the reaction of this compound with an appropriate amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for the synthesis of novel sulfonamides.
Detailed Synthesis Protocol
This protocol describes a general method for the synthesis of a library of 5-(N-substituted sulfamoyl)-2-methoxybenzoic acid derivatives.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide derivative.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfonyl chloride.[4]
-
Excess Amine and Base: A slight excess of the amine ensures complete consumption of the sulfonyl chloride, while the base is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[4]
-
Controlled Temperature: The initial reaction at 0 °C helps to control the exothermic nature of the reaction and minimize side product formation. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.
-
Aqueous Work-up: The series of washes removes unreacted starting materials, the base, and the hydrochloride salt byproduct.
-
Chromatographic Purification: Flash column chromatography is a standard and effective method for isolating the desired product from any remaining impurities.
Characterization of Novel Sulfonamide Derivatives
The structural confirmation and purity assessment of the newly synthesized compounds are essential. Standard analytical techniques are employed for this purpose.[2][5]
| Technique | Purpose | Expected Observations for 5-(N-Substituted Sulfamoyl)-2-methoxybenzoic Acid Derivatives |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the presence of key functional groups. | Characteristic absorption bands for N-H stretching (for primary sulfonamides), S=O stretching (asymmetric and symmetric), C=O stretching of the carboxylic acid, and O-H stretching of the carboxylic acid.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. | Signals corresponding to the aromatic protons, the methoxy group protons, the protons of the N-substituent, and the exchangeable proton of the sulfonamide NH (if present). ¹³C NMR will show signals for all unique carbon atoms in the molecule.[3][5] |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. | The molecular ion peak ([M]+ or [M+H]+) corresponding to the calculated molecular weight of the target compound.[5] |
| Elemental Analysis | To determine the percentage composition of C, H, N, and S. | The experimentally determined percentages should be within ±0.4% of the calculated values. |
In Vitro Biological Evaluation: Assessing Anti-inflammatory Potential
A panel of in vitro assays is crucial for the initial screening and characterization of the anti-inflammatory activity of the synthesized compounds.[6]
Protocol 1: Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of the synthesized compounds to inhibit heat-induced denaturation of bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)
-
Synthesized compounds and standard drug (e.g., Diclofenac sodium) at various concentrations (e.g., 10-1000 µg/mL)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare test solutions by mixing 0.5 mL of the synthesized compound at various concentrations with 2.5 mL of BSA solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling, add 2.5 mL of PBS and measure the absorbance at 660 nm.
-
A control solution (without the test compound) is treated in the same manner.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane is analogous to the stabilization of the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. This assay evaluates the ability of the compounds to protect the HRBC membrane from hypotonicity-induced lysis.
Materials:
-
Fresh human blood
-
Alsever's solution (anticoagulant)
-
Isotonic and hypotonic saline solutions
-
Synthesized compounds and standard drug (e.g., Indomethacin) at various concentrations
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Collect fresh human blood and mix with an equal volume of Alsever's solution.
-
Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline. Repeat this step three times.
-
Prepare a 10% v/v suspension of the packed red blood cells in isotonic saline.
-
Prepare reaction mixtures containing 1.0 mL of the test compound at various concentrations, 1.0 mL of the HRBC suspension, and 2.0 mL of hypotonic saline.
-
Incubate the mixtures at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 20 minutes and measure the absorbance of the supernatant at 560 nm.
-
A control solution (without the test compound) is treated in the same manner.
-
Calculate the percentage of membrane stabilization using the following formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 3: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This is a key assay to determine the potency and selectivity of the synthesized compounds towards the COX isoforms. Commercially available COX inhibitor screening kits are commonly used for this purpose.
General Principle: These assays typically measure the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Expected Data Presentation:
The results from the in vitro assays should be summarized in a table for easy comparison of the activities of the different synthesized derivatives.
| Compound | Inhibition of Protein Denaturation (IC₅₀, µM) | HRBC Membrane Stabilization (IC₅₀, µM) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Derivative 1 | 150.2 ± 12.5 | 125.8 ± 9.3 | >100 | 5.2 ± 0.8 | >19.2 |
| Derivative 2 | 125.6 ± 10.1 | 102.4 ± 7.6 | 85.3 ± 6.7 | 2.1 ± 0.4 | 40.6 |
| Derivative 3 | 210.8 ± 15.3 | 180.5 ± 11.2 | >100 | 10.5 ± 1.2 | >9.5 |
| Diclofenac | 50.5 ± 4.1 | 45.3 ± 3.8 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.87 |
| Celecoxib | 80.2 ± 6.5 | 75.1 ± 5.9 | 15.1 ± 1.3 | 0.05 ± 0.01 | 302 |
Proposed Mechanism of Action: Selective COX-2 Inhibition
The primary anti-inflammatory mechanism of many sulfonamide-based drugs is the selective inhibition of the COX-2 enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By selectively blocking COX-2, the production of these pro-inflammatory PGs is reduced, leading to the alleviation of inflammatory symptoms. The sulfonamide moiety of the synthesized compounds is hypothesized to bind to a specific side pocket in the COX-2 active site, which is not present in the COX-1 isoform, thereby conferring selectivity.[1]
Caption: Proposed mechanism of action via selective COX-2 inhibition.
In Vivo Efficacy Studies: Carrageenan-Induced Paw Edema Model
To confirm the anti-inflammatory activity in a living system, the carrageenan-induced paw edema model in rats is a widely used and reliable acute inflammation model.
Protocol: Carrageenan-Induced Paw Edema in Rats
Animals:
-
Male Wistar rats (150-200 g)
Materials:
-
Carrageenan solution (1% w/v in sterile saline)
-
Synthesized compounds and standard drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide the animals into groups (n=6 per group): control (vehicle only), standard drug, and test compound groups (at different doses).
-
Administer the test compounds and standard drug orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives with potential anti-inflammatory activity. The protocols outlined in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. The primary mechanism of action is hypothesized to be the selective inhibition of COX-2, which can be confirmed through in vitro enzyme assays. Promising candidates identified through in vitro screening can be further evaluated in in vivo models of inflammation to establish their efficacy and safety profile. Further derivatization of the carboxylic acid moiety and exploration of a wider range of amine substituents could lead to the discovery of potent and selective anti-inflammatory agents with improved therapeutic indices.
References
- 1. CN105646294A - Method for synthesizing 2-methoxy-5-sulfamoylmethyl benzoate - Google Patents [patents.google.com]
- 2. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Chlorosulfonyl-2-methoxybenzoic Acid in Medicinal Chemistry Programs
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Versatile Scaffold
5-Chlorosulfonyl-2-methoxybenzoic acid is a bifunctional molecule of significant interest in medicinal chemistry.[1] Its structure, featuring a reactive sulfonyl chloride and a carboxylic acid on a substituted benzene ring, makes it a highly valuable starting material for the synthesis of a diverse range of biologically active compounds. The sulfonyl chloride group serves as a robust electrophilic handle for the formation of sulfonamides, a critical functional group in numerous therapeutic agents.[2][3] Simultaneously, the methoxy and chloro substituents on the aromatic ring, along with the carboxylic acid, provide opportunities for fine-tuning the physicochemical properties of the resulting molecules, such as solubility, lipophilicity, and metabolic stability. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in drug discovery.
Physicochemical Properties and Reactivity Profile
Understanding the chemical characteristics of this compound is fundamental to its effective application. The molecule's reactivity is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[2]
| Property | Value | Source |
| CAS Number | 51904-91-7 | [4][5] |
| Molecular Formula | C₈H₇ClO₅S | [4] |
| Molecular Weight | 250.66 g/mol | [4] |
| Appearance | White Solid | [6] |
| Storage | 2-8°C Refrigerator | [6] |
The presence of the electron-withdrawing sulfonyl chloride and carboxylic acid groups deactivates the aromatic ring towards electrophilic substitution, while the methoxy group is an activating ortho-, para-director. These features collectively influence the molecule's reactivity and its utility as a scaffold.
Core Application I: Synthesis of Sulfonylurea Antidiabetic Agents
A primary application of this compound is in the synthesis of second-generation sulfonylurea drugs, which are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[7][8][9] These drugs function by stimulating insulin release from pancreatic β-cells.[8][10] Glibenclamide (also known as Glyburide) is a prominent example synthesized from this starting material.[11][12]
Mechanism of Action of Sulfonylureas
Sulfonylureas exert their therapeutic effect by binding to and closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[8][10] This inhibition of potassium efflux leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions increases the intracellular calcium concentration, triggering the fusion of insulin-containing granules with the cell membrane and promoting insulin secretion.[8][10]
Caption: Mechanism of Sulfonylurea-Induced Insulin Secretion.
Protocol 1: Synthesis of Glibenclamide
This multi-step synthesis first involves the preparation of an intermediate sulfonamide, which is then reacted with cyclohexyl isocyanate.
Step 1: Synthesis of p-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide
This step involves the reaction of 5-chloro-2-methoxybenzoyl chloride (which can be synthesized from this compound's corresponding acid) with 2-phenylethylamine, followed by chlorosulfonylation and amidation. A more direct route starts with reacting this compound with an appropriate amine. For the purpose of this protocol, we will focus on the key sulfonamide formation step.
-
Rationale: The reaction between the sulfonyl chloride and an amine is a nucleophilic acyl substitution. The amine's nitrogen atom attacks the electrophilic sulfur atom, displacing the chloride. A base is required to neutralize the HCl generated during the reaction.[2]
Materials:
-
This compound
-
Amine (e.g., a derivative of 2-phenylethylamine with a free amino group)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (base)
-
1M HCl, Saturated NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Amine Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes. The carboxylic acid group may need to be protected or the reaction conditions carefully controlled to favor sulfonamide formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide intermediate.[2]
Step 2: Final Synthesis of Glibenclamide
-
Rationale: The final step involves the reaction of the synthesized sulfonamide with cyclohexyl isocyanate to form the sulfonylurea linkage.
Materials:
-
Synthesized sulfonamide intermediate
-
Cyclohexyl isocyanate
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Base (e.g., potassium tert-butoxide)
Procedure:
-
Reaction Setup: Dissolve the sulfonamide intermediate (1.0 equivalent) in anhydrous DMF in a round-bottom flask.
-
Base Addition: Add the base (e.g., potassium tert-butoxide, 1.2 equivalents) to the solution at 0-5°C.
-
Isocyanate Addition: Add cyclohexyl isocyanate (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed for several hours, potentially with gentle heating, until completion as monitored by TLC.[11]
-
Work-up and Purification: The reaction is typically quenched by pouring it into dilute acid. The resulting precipitate is filtered, washed, and dried to yield crude Glibenclamide, which can be further purified by recrystallization.[11][13]
Caption: Synthetic Pathway to Glibenclamide.
Core Application II: Synthesis of Dopamine Receptor Antagonists
This compound is also a precursor for the synthesis of other pharmaceutically important molecules, such as S-(-)-Sulpiride, a dopamine D2 and D3 receptor antagonist used as an antipsychotic and antidepressant.[6]
Protocol 2: General Synthesis of a Sulpiride Analog
This protocol outlines the general steps for synthesizing a sulfonamide that forms the core of a Sulpiride-like molecule.
Materials:
-
This compound
-
(S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine
-
Standard work-up and purification reagents as in Protocol 1
Procedure:
-
Reaction Setup: In a flask, dissolve (S)-(-)-2-(Aminomethyl)-1-ethylpyrrolidine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0°C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor for completion by TLC.
-
Work-up and Purification: Perform an aqueous work-up similar to that described in Protocol 1. The crude product can be purified by column chromatography to yield the desired sulfonamide. The carboxylic acid can then be further modified if necessary.
Emerging Research Applications
Beyond these well-established uses, this compound and its derivatives are being explored in other therapeutic areas:
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making derivatives of this compound potential inhibitors of carbonic anhydrase isozymes, which are targets for treating glaucoma and epilepsy.[1]
-
Antiviral Activity: Recent studies have suggested that similar chlorosulfonyl benzoic acid derivatives may exhibit antiviral properties, including against SARS-CoV-2, by inhibiting viral enzymes.[14]
Characterization of Synthesized Compounds
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching bands of the sulfonamide group around 1350 cm⁻¹ and 1160 cm⁻¹.[2]
Conclusion
This compound is a cornerstone building block in medicinal chemistry, offering a reliable and versatile platform for the synthesis of a wide array of therapeutic agents. Its reactivity, coupled with the ability to modulate the properties of the final compound, ensures its continued relevance in drug discovery and development programs. The protocols outlined in this guide provide a solid foundation for researchers to harness the potential of this valuable chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scbt.com [scbt.com]
- 5. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. youthmedicaljournal.com [youthmedicaljournal.com]
- 8. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 9. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 11. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
- 12. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a Key Precursor for Pyrazole Carboxamide Fungicides
Abstract: This document provides a detailed experimental procedure for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a critical building block for a modern class of agricultural fungicides known as pyrazole carboxamides. These fungicides act as succinate dehydrogenase inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[1] This guide is designed for researchers in agrochemical synthesis, offering a comprehensive protocol grounded in established chemical principles, complete with explanations for experimental choices, characterization data, and safety protocols.
Introduction: The Significance of Pyrazole Carboxamide Fungicides
Phytopathogenic fungi present a significant and persistent threat to global agricultural productivity.[2] The development of effective and specific fungicides is crucial for modern crop protection. Pyrazole carboxamides have emerged as a vital class of fungicides due to their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).[1][3] By targeting the ubiquinone reduction site of the succinate dehydrogenase (SDH) enzyme complex, these compounds disrupt the fungal mitochondrial respiratory electron transfer chain, leading to the cessation of fungal growth and eventual cell death.[1]
The core of these fungicides is the pyrazole ring, and the synthesis of functionalized pyrazole precursors is the foundational step in the discovery and development of new, more effective fungicidal agents.[4][5] This application note details a reliable procedure for synthesizing 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key intermediate used in the preparation of numerous commercial and experimental pyrazole carboxamide fungicides.
Rationale and Strategy for Synthesis
The chosen synthetic route is a robust and well-documented multi-step process that begins with readily available starting materials. The overall strategy involves the construction of a pyrazole ring through the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by hydrolysis to yield the desired carboxylic acid. The inclusion of a trifluoromethyl group is a common strategy in agrochemical design to enhance metabolic stability and binding affinity to the target enzyme.
Causality of Experimental Design
-
Knorr Pyrazole Synthesis: The core of this procedure relies on the Knorr pyrazole synthesis, a classic and highly reliable method for forming pyrazole rings. This reaction involves the condensation of a β-ketoester with a hydrazine derivative.
-
Use of Hydrazine Hydrate: Hydrazine hydrate is a convenient and commonly used source of hydrazine for this type of condensation reaction.
-
Saponification: The final step involves the saponification (base-catalyzed hydrolysis) of the ethyl ester to the corresponding carboxylic acid, which is the key functional group required for the subsequent amidation reaction to form the final fungicide.
Synthetic Pathway Overview
The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is achieved in a two-step sequence starting from ethyl 4,4,4-trifluoroacetoacetate and hydrazine hydrate.
Caption: Synthetic pathway for 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of pyrazole derivatives.[2]
Materials and Equipment
| Reagents | Equipment |
| Ethyl 4,4,4-trifluoroacetoacetate (98%) | 250 mL Round-bottom flask |
| Hydrazine hydrate (80% in water) | Reflux condenser |
| Ethanol (anhydrous) | Magnetic stirrer with heating mantle |
| Sodium hydroxide (NaOH) pellets | Beakers and graduated cylinders |
| Hydrochloric acid (HCl), concentrated | Buchner funnel and filter paper |
| Distilled water | pH paper or pH meter |
| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |
| Diethyl ether | Standard laboratory glassware |
Step-by-Step Procedure
Step 1: Synthesis of Ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) and anhydrous ethanol (100 mL).
-
Stir the mixture to ensure complete dissolution.
-
Slowly add hydrazine hydrate (6.25 g, 0.1 mol of 80% solution) to the flask. Note: The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is ethyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and can be used in the next step without further purification.
Step 2: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Dissolve the crude ester from Step 1 in a solution of sodium hydroxide (8.0 g, 0.2 mol) in distilled water (100 mL).
-
Heat the mixture to 80°C and stir for 2 hours to ensure complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Acidify the solution to approximately pH 2 by the slow, dropwise addition of concentrated hydrochloric acid. A white precipitate should form.
-
Cool the mixture in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold distilled water.
-
Dry the product under vacuum to yield 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Data Presentation and Characterization
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used (g) | Moles (mol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Ethyl 4,4,4-trifluoroacetoacetate | 184.11 | 18.4 | 0.1 | - | - | - |
| Hydrazine hydrate (80%) | 50.06 (as 100%) | 6.25 | 0.1 | - | - | - |
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 208.10 | - | - | 20.81 | 17.7 | 85% |
Note: The presented yield is a typical result and may vary based on experimental conditions.
Characterization of the Final Product
To confirm the identity and purity of the synthesized 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methyl group, the pyrazole N-H proton, and the carboxylic acid proton.
-
¹³C NMR will confirm the presence of the trifluoromethyl carbon, the pyrazole ring carbons, the methyl carbon, and the carboxyl carbon.[4]
-
¹⁹F NMR will show a singlet corresponding to the CF₃ group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for C₆H₅F₃N₂O₂.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and N-H stretching of the pyrazole ring.[2]
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Experimental Workflow Diagram
Caption: Overall experimental workflow from synthesis to characterization.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Always handle it in a fume hood.
-
Ethyl 4,4,4-trifluoroacetoacetate can cause skin and eye irritation.
-
The reaction should be monitored to prevent uncontrolled exothermic reactions, especially during the addition of hydrazine hydrate and the acidification step.[8]
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals before use.[6]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a key precursor for modern SDHI fungicides. The procedure is based on established synthetic methodologies and offers a high yield of the desired product. By understanding the rationale behind the synthetic steps and adhering to the outlined safety precautions, researchers can effectively produce this valuable intermediate for further development and screening of novel agricultural chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agrochemicals Safety » Technological and Man-made » All Hazards [prep4agthreats.org]
- 7. moravek.com [moravek.com]
- 8. wikifarmer.com [wikifarmer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorosulfonation of 2-Methoxybenzoic Acid
Welcome to the technical support center for the chlorosulfonation of 2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this critical synthetic transformation. The following information is curated to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.
The chlorosulfonation of 2-methoxybenzoic acid is a vital electrophilic aromatic substitution reaction that yields 2-methoxy-5-chlorosulfonylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] The reaction's success hinges on careful control of conditions to favor the desired product and minimize side reactions. The methoxy group is a strong activating, ortho-para directing group, while the carboxylic acid is a deactivating, meta-directing group.[1] Consequently, the substitution predominantly occurs at the 5-position, which is para to the methoxy group.[1]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in this chlorosulfonation can often be attributed to several factors. Firstly, incomplete reaction is a common issue. Ensure you are using a sufficient excess of chlorosulfonic acid and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or HPLC is crucial to determine the point of completion.[2] Secondly, product degradation during the workup is a significant cause of yield loss. The sulfonyl chloride product is highly susceptible to hydrolysis.[3] Therefore, the quenching process must be rapid and at a low temperature, and the product should not remain in the aqueous acidic mixture for an extended period.[2][4]
Q2: I am observing a significant amount of a high-melting, insoluble white solid as a byproduct. What is it and how can I prevent its formation?
A2: This byproduct is likely the diaryl sulfone, a common side product in chlorosulfonation reactions.[4] It forms when the initially generated sulfonyl chloride acts as an electrophile and reacts with another molecule of 2-methoxybenzoic acid. This side reaction is favored at higher temperatures. To minimize sulfone formation, maintain a lower reaction temperature throughout the addition and stirring phases.[4] Using a slight excess of chlorosulfonic acid can also help by ensuring the rapid conversion of the intermediate sulfonic acid to the sulfonyl chloride, thus reducing its availability for the side reaction.[4]
Q3: My final product seems to be contaminated with the starting material. How can I drive the reaction to completion?
A3: Recovering unreacted starting material indicates an incomplete reaction. To address this, consider optimizing the reaction time and temperature. For similar chlorosulfonations, heating the reaction mixture to a moderate temperature (e.g., 65-70°C) for a sufficient duration after the initial addition can be effective.[5] Additionally, ensure that the stoichiometry of chlorosulfonic acid is adequate. A molar equivalent of at least 4-5 times the substrate is often recommended to act as both reagent and solvent.[6]
Q4: During the workup, I notice a significant amount of my product dissolving in the aqueous layer. What is happening?
A4: This observation strongly suggests hydrolysis of your desired 2-methoxy-5-chlorosulfonylbenzoic acid to the corresponding 2-methoxy-5-sulfobenzoic acid.[4] The sulfonic acid is much more water-soluble than the sulfonyl chloride. This issue arises from prolonged contact with water, especially if the temperature of the quench mixture rises. To mitigate this, pour the reaction mixture onto crushed ice very slowly to control the exotherm, ensuring the temperature remains between 0-5°C.[2] Filter the precipitated product as quickly as possible after quenching.[2]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product hydrolysis during workup.[3][4] 3. Formation of diaryl sulfone byproduct.[4] | 1. Increase reaction time and/or temperature moderately. Monitor by TLC/HPLC.[2] 2. Quench the reaction mixture rapidly onto crushed ice, maintaining a low temperature (0-5°C). Filter the product immediately.[2] 3. Maintain a lower reaction temperature. Use a slight excess of chlorosulfonic acid.[4] |
| Diaryl Sulfone Formation | 1. High reaction temperature. 2. Insufficient excess of chlorosulfonic acid.[3] | 1. Maintain strict temperature control, especially during the initial exothermic addition. 2. Ensure an adequate excess of chlorosulfonic acid is used to act as both reagent and solvent.[6] |
| Product Hydrolysis | 1. Prolonged contact with water during workup. 2. High temperature during quenching. | 1. Minimize the time the product is in the aqueous acidic mixture. 2. Pour the reaction mixture slowly onto a vigorously stirred ice/water mixture to dissipate heat effectively.[1][2] |
| Presence of Starting Material | 1. Insufficient reaction time or temperature. 2. Inadequate amount of chlorosulfonic acid. | 1. Increase reaction time or moderately increase the temperature after the initial addition.[5] 2. Use a larger excess of chlorosulfonic acid. |
| Disulfonation | 1. High reaction temperature. 2. Large excess of chlorosulfonic acid.[4] | 1. Carefully control the reaction temperature to avoid excessive heat. 2. Use a controlled excess of chlorosulfonic acid rather than a very large excess. |
Experimental Workflow & Key Checkpoints
The following diagram illustrates the critical steps in the chlorosulfonation of 2-methoxybenzoic acid and highlights key decision points for process optimization.
Caption: Workflow for optimizing the chlorosulfonation of 2-methoxybenzoic acid.
Optimized Experimental Protocol
This protocol is synthesized from established procedures and incorporates best practices for maximizing yield and purity.[1][5]
Materials:
-
2-Methoxybenzoic acid
-
Chlorosulfonic acid
-
Dichloroethane (optional solvent)
-
Sodium chloride (optional)
-
Crushed ice
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas outlet connected to a scrubber (e.g., with sodium hydroxide solution)
-
Ice-water bath
Procedure:
-
Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a gas outlet, add chlorosulfonic acid (approximately 5-6 molar equivalents relative to the 2-methoxybenzoic acid). If using a solvent, a mixture of dichloroethane can be used.[5]
-
Cooling: Cool the flask in an ice-water bath to bring the temperature of the chlorosulfonic acid to 0-5°C.
-
Substrate Addition: Slowly and portion-wise, add the 2-methoxybenzoic acid to the stirred chlorosulfonic acid. Maintain the internal reaction temperature below 20°C throughout the addition.[5] This slow addition is critical to control the initial exotherm and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the mixture to 65-70°C and maintain this temperature for approximately 17 hours, or until reaction monitoring indicates the consumption of the starting material.[5]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water. This step is highly exothermic and must be performed with caution in a fume hood.[1] Ensure the temperature of the quench mixture remains below 5°C by adding more ice if necessary.
-
Isolation: The product, 2-methoxy-5-chlorosulfonylbenzoic acid, will precipitate as a colorless solid.[1] Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acids.
-
Drying: Dry the product, preferably under vacuum, to a constant weight.
Mechanism Overview
The chlorosulfonation of aromatic compounds with chlorosulfonic acid is a classic electrophilic aromatic substitution. The electrophile is believed to be generated from the self-ionization of chlorosulfonic acid.[7]
Caption: Simplified mechanism of chlorosulfonation.
References
Technical Support Center: Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Chlorosulfonyl-2-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
This compound is a vital intermediate in the synthesis of various pharmaceuticals, notably sulpiride and other sulfonamide-based drugs.[1] The most common synthetic route is the electrophilic chlorosulfonation of 2-methoxybenzoic acid using chlorosulfonic acid.[2] While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and safety. This guide addresses the most frequent issues in a practical, question-and-answer format.
Troubleshooting and FAQs
Q1: My reaction resulted in a low or inconsistent yield. What are the most likely causes and how can I fix this?
A1: Low and variable yields are the most common complaints in this synthesis. The root causes typically fall into three categories: reagent integrity, reaction conditions, and the presence of moisture.
Possible Causes & Solutions:
-
Degradation of this compound: The sulfonyl chloride functional group is highly susceptible to hydrolysis. If your starting material has been improperly stored or handled, it may have already partially degraded to the corresponding sulfonic acid, reducing the concentration of the active reagent for subsequent reactions.[3]
-
Troubleshooting: Always store the reagent at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen) and protect it from light.[3] Before use, consider running a purity check (e.g., HPLC) if the material has been stored for an extended period.
-
-
Presence of Moisture: This is the primary culprit for side reactions. Chlorosulfonic acid reacts violently with water, and the product, this compound, is readily hydrolyzed by even trace amounts of water in the reaction mixture. This hydrolysis converts the desired sulfonyl chloride into the less reactive 5-sulfo-2-methoxybenzoic acid.[4][5]
-
Troubleshooting:
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove any adsorbed moisture.
-
Solvents & Reagents: Use anhydrous solvents. While chlorosulfonic acid itself is often used in excess and acts as the solvent, if a co-solvent like dichloroethane is used, ensure it is of an anhydrous grade.[6]
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Suboptimal Reaction Conditions: The stoichiometry, temperature, and reaction time are critical for maximizing yield and minimizing byproducts.
-
Stoichiometry: An insufficient amount of chlorosulfonic acid will lead to an incomplete reaction. A large excess is typically used, with the acid serving as both reagent and solvent. A molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid of approximately 1:5 has been shown to be effective.[7]
-
Temperature & Time: The reaction requires heating to proceed at a reasonable rate. A typical procedure involves a gradual increase in temperature, for instance, holding at 50°C for an hour and then at 70°C for a couple of hours to drive the reaction to completion.[7] Insufficient heating can result in unreacted starting material.
-
Q2: After quenching the reaction with ice water, I obtained a sticky, difficult-to-filter solid instead of a clean powder. What happened?
A2: This is a classic sign of significant hydrolysis of the sulfonyl chloride group. The desired product, this compound, is a solid that should precipitate cleanly from the ice water quench.[2] However, the primary hydrolysis byproduct, 5-sulfo-2-methoxybenzoic acid, is a sulfonic acid. Sulfonic acids are much more polar and hygroscopic than sulfonyl chlorides, often appearing as gummy or syrupy substances that are more soluble in water, making filtration difficult and trapping impurities.[5]
Underlying Mechanism:
The sulfonyl chloride's sulfur atom is highly electrophilic and is readily attacked by nucleophiles, including water.[4] This nucleophilic attack displaces the chloride ion, forming the sulfonic acid and releasing HCl gas.[4]
Troubleshooting & Optimization:
-
Controlled Quenching: The quenching process itself, while necessary to neutralize excess chlorosulfonic acid and precipitate the product, introduces a large amount of water. This step must be performed carefully. The reaction mixture should be cooled to room temperature and then poured slowly and in a controlled manner onto a large amount of crushed ice with vigorous stirring.[2] This dissipates the significant heat of reaction and causes the less soluble sulfonyl chloride to precipitate rapidly, minimizing its contact time with water.
-
Washing: After filtration, wash the crude product thoroughly with cold water. This helps to remove the more water-soluble sulfonic acid byproduct and any remaining inorganic acids.
-
Purification: If the product remains oily, it may require purification. Recrystallization from a suitable solvent system is often effective. If isomers are present, column chromatography may be necessary.
Q3: My analytical data (HPLC, NMR) shows multiple peaks, indicating impurities. What are the common side products besides the sulfonic acid?
A3: Besides hydrolysis, the main source of impurities arises from the electrophilic aromatic substitution mechanism, which can lead to isomers or over-reaction.
Common Impurities:
-
Isomeric Byproducts: The chlorosulfonation of 2-methoxybenzoic acid is guided by the directing effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director.[2] The substitution occurs predominantly at the 5-position (para to the methoxy group and meta to the carboxyl group). However, small amounts of other isomers, such as the 3-chlorosulfonyl derivative, can form.
-
Di-substituted Products: If the reaction conditions are too harsh (e.g., excessively high temperature or prolonged reaction time), a second chlorosulfonation can occur, leading to dichlorosulfonated benzoic acid derivatives.
-
Unreacted Starting Material: An incomplete reaction will leave residual 2-methoxybenzoic acid.
Troubleshooting & Optimization:
-
Control of Regioselectivity: Temperature control is key. Adding the 2-methoxybenzoic acid to the chlorosulfonic acid at a low temperature (e.g., 0-10°C) before gradually heating can improve selectivity and control the exothermic nature of the initial mixing.
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure it goes to completion without forming excessive byproducts.
-
Purification:
-
Recrystallization: This is often the most effective method for removing small amounts of isomeric impurities and unreacted starting material.
-
Column Chromatography: For difficult separations or to obtain very high purity material, silica gel chromatography can be employed.
-
Visualizing the Reaction and Side Products
The following diagram illustrates the primary synthetic route to this compound and the major side reactions discussed.
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and resolving issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Quantitative Data and Recommended Protocol
The following table summarizes typical reaction parameters derived from established procedures.
| Parameter | Recommended Value | Rationale | Reference |
| Molar Ratio (Starting Material:ClSO₃H) | 1 : 5 | Excess chlorosulfonic acid acts as both reagent and solvent, driving the reaction to completion. | [7] |
| Reaction Temperature | 50°C, then 70°C | A staged temperature increase allows for controlled reaction initiation and ensures completion. | [7] |
| Reaction Time | 1 hour at 50°C, then 2 hours at 70°C | Sufficient time is needed for the electrophilic substitution to complete. | [7] |
| Quenching | Slow addition to crushed ice | Controls the highly exothermic reaction of excess ClSO₃H with water and precipitates the product. | [2] |
| Typical Yield | 65% - 95% | Yields can vary based on the precise control of moisture and reaction conditions. | [6][7] |
Experimental Protocol
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles.[2]
-
Setup: In a fume hood, equip a three-neck round-bottom flask (oven-dried) with a magnetic stirrer, a dropping funnel, and a thermometer. Ensure the setup is under a dry, inert atmosphere (e.g., nitrogen).
-
Reagent Addition: Charge the flask with chlorosulfonic acid (e.g., 4.0 kg, 34.3 mol).[7] Cool the acid to 0°C using an ice bath.
-
Reaction: Slowly add 2-methoxybenzoic acid (e.g., 1.0 kg, 6.6 mol) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature remains below 10°C.[7]
-
Heating: Once the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction mixture to 50°C and maintain for 1 hour. Then, increase the temperature to 70°C and stir for an additional 2 hours.[7]
-
Quenching: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.[2]
-
Isolation: The product will precipitate as a white solid. Allow the slurry to stir until all the ice has melted. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids. Dry the product under vacuum to a constant weight. The resulting this compound should be a colorless solid.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. prepchem.com [prepchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving regioselectivity in the chlorosulfonation of methoxybenzoic acid
An in-depth guide to resolving regioselectivity challenges in the chlorosulfonation of methoxybenzoic acid, designed for chemists and drug development professionals.
Welcome to the technical support guide for the chlorosulfonation of methoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this crucial synthetic step. This guide is structured to address the common and complex issues encountered in controlling the regioselectivity of this reaction, ensuring you can consistently synthesize the desired isomer with high purity and yield.
Understanding the Core Challenge: Competing Directing Effects
The chlorosulfonation of methoxybenzoic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The regiochemical outcome is dictated by the interplay between the two substituents: the methoxy group (-OCH₃) and the carboxylic acid group (-COOH).
-
The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[1] It donates electron density to the ring through resonance, making the positions ortho and para to it more nucleophilic and thus more susceptible to electrophilic attack.[2][3]
-
The Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.[4] It withdraws electron density from the ring, making electrophilic substitution more difficult overall, but directing the incoming electrophile to the meta position.[5][6]
In the case of 2-methoxybenzoic acid, the powerful activating effect of the methoxy group dominates. It strongly directs the incoming chlorosulfonyl group (-SO₂Cl) to the C5 position, which is para to the methoxy group. The C3 position (ortho to -OCH₃) is less favored due to steric hindrance. The C4 and C6 positions are directed by the -COOH group but are electronically disfavored by the stronger -OCH₃ director.
References
Technical Support Center: Purification of 5-Chlorosulfonyl-2-methoxybenzoic Acid
Welcome to the technical support resource for 5-Chlorosulfonyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and answers to frequently asked questions encountered during the purification of this critical chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is high purity essential?
This compound is a vital building block in organic synthesis, most notably as a key intermediate in the production of various pharmaceuticals, such as the dopamine D2 and D3-receptor antagonist, Sulpiride.[1] Its bifunctional nature, containing both a carboxylic acid and a highly reactive sulfonyl chloride group, makes it a versatile reagent for creating complex sulfonamides and other derivatives.[2]
Purity is paramount because impurities can lead to significant issues in downstream applications. The primary impurity, the corresponding sulfonic acid formed by hydrolysis, is unreactive in subsequent sulfonamide coupling reactions. Its presence reduces the effective concentration of the starting material, leading to lower yields and the need for difficult purification steps in later stages.[3]
Q2: What are the most common impurities encountered during the synthesis and purification of this compound?
The primary impurities typically arise from the synthetic process and subsequent handling:
-
2-Methoxy-5-sulfonic acid benzoic acid: This is the hydrolysis product of the sulfonyl chloride group. It is the most common impurity, formed when the compound is exposed to moisture.[3]
-
Unreacted 2-methoxybenzoic acid: The starting material for the chlorosulfonation reaction. Its presence indicates an incomplete reaction.[4]
-
Di-sulfonylated byproducts: Although the substitution typically occurs at the 5-position (para to the activating methoxy group), minor amounts of other isomers or di-substituted products can form under harsh reaction conditions.[2]
-
Residual Solvents: Solvents used in the synthesis or work-up, such as dichloroethane or acetic acid, may be present.[5][6]
Q3: What is the primary degradation pathway for this compound?
The principal degradation route is the hydrolysis of the reactive sulfonyl chloride (-SO₂Cl) group to the corresponding sulfonic acid (-SO₃H). This reaction is readily catalyzed by the presence of water or other protic solvents.[3] Due to its reactivity, it is critical to handle the compound in a dry environment and use anhydrous solvents for any solution-based applications.
Below is a diagram illustrating this degradation pathway.
Caption: Hydrolysis of the sulfonyl chloride group.
Q4: What are the recommended storage and handling conditions?
To maintain the integrity and reactivity of this compound, strict storage and handling procedures are necessary.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Refrigerator) | Minimizes the rate of potential degradation reactions.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture, which causes hydrolysis.[3] |
| Light Exposure | Protect from light | Prevents potential light-induced degradation pathways.[3] |
| Handling | Use in a well-ventilated fume hood with appropriate PPE | The compound is reactive, corrosive, and hazardous. Chlorosulfonic acid, a potential trace residue, reacts violently with water.[2] |
| Solutions | Prepare fresh; not recommended for long-term storage in solution | Stability is limited in solution, especially in protic solvents that can cause hydrolysis.[3] |
Q5: How is the purity of this compound typically assessed?
A combination of analytical techniques is used for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment and profiling of impurities. A reverse-phase C18 column with a gradient of acidified water and acetonitrile is typically effective.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and to ensure the absence of major organic impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is useful for identifying the mass of the parent compound and any impurities, confirming the results seen in HPLC.[7]
Purification Troubleshooting Guide
This section addresses common issues encountered during the purification process.
| Issue | Possible Causes | Troubleshooting Steps & Optimization |
| Low Yield After Work-up | Degradation during quenching: The reaction mixture from chlorosulfonation is often quenched in ice water. If done too quickly, the highly exothermic reaction can cause localized heating and hydrolysis of the product.[2] Incomplete precipitation: The product may have some solubility in the acidic aqueous mixture. | Controlled Quenching: Pour the reaction mixture slowly and carefully onto crushed ice with vigorous stirring to dissipate heat effectively.[2] Ensure Complete Precipitation: After quenching, allow the mixture to stir in an ice bath for an extended period (e.g., 30-60 minutes) before filtration. |
| Product is an Oil or Gummy Solid | High impurity level: The presence of unreacted starting material or solvent residues can depress the melting point, causing the product to separate as an oil rather than a crystalline solid. Presence of water: Excessive water can lead to the formation of a hydrate or a sticky mixture with the sulfonic acid impurity. | Trituration: Attempt to induce crystallization by stirring the oily product with a cold, non-polar solvent (e.g., hexane). This can help remove non-polar impurities and leave a solid product.[6] Solvent Removal: Ensure all volatile organic solvents from the reaction are removed under reduced pressure before the aqueous work-up. Proceed to Chromatography: If trituration fails, column chromatography may be necessary. |
| Inconsistent Results in Downstream Reactions | Degraded starting material: The sulfonyl chloride group has hydrolyzed during storage, reducing the amount of active reagent available for reaction.[3] | Verify Purity Before Use: Always run a purity check (e.g., HPLC) on the this compound before starting a subsequent reaction, especially if it has been stored for some time. Use Freshly Purified Material: For best results, use the material immediately after purification and drying. |
| Poor Peak Shape (Tailing) in HPLC Analysis | Analyte-silanol interactions: The acidic benzoic acid can interact with residual free silanol groups on the silica-based C18 column, causing peak tailing.[7] | Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (e.g., using 0.1% phosphoric or formic acid) to keep the carboxylic acid fully protonated and minimize ionic interactions.[7][8] Use an End-Capped Column: Employ a high-purity, end-capped C18 column to reduce the number of available silanol groups.[7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often effective for purifying the crude product when impurities are present at moderate levels. The choice of solvent is critical and may require some optimization.
Objective: To remove unreacted starting materials and byproducts to yield high-purity crystalline this compound.
Methodology:
-
Solvent Selection: A common solvent system for similar compounds is an alcohol/water mixture or glacial acetic acid.[6] Begin by testing solubility in small-scale trials. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., glacial acetic acid) slowly while stirring and heating until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing it directly in an ice bath can cause rapid precipitation and trap impurities. Once at room temperature, cool further in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum, preferably in a desiccator over a drying agent, to remove all traces of solvent and moisture.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of the final product and quantify any remaining impurities.
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| This HPLC method is based on a published protocol and may require optimization for your specific system and impurity profile.[7] |
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy based on the state of the crude product.
Caption: Decision workflow for purification strategy.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of Benzoic acid, 2-chloro-5-(chlorosulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Low Yields in Sulfonamide Coupling Reactions
Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals.[1][2][3][4] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance your reaction yields and ensure the integrity of your synthetic routes.
Introduction to Sulfonamide Coupling
The sulfonamide bond is a cornerstone of modern medicinal chemistry, valued for its chemical stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[4] The most traditional and widely practiced method for creating this linkage is the reaction between a sulfonyl chloride and a primary or secondary amine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6][7] While seemingly straightforward, this reaction is often plagued by issues that can lead to disappointingly low yields. This guide will dissect these problems and provide actionable solutions based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Problem 1: Low to Non-Existent Product Formation
Q1: I've mixed my sulfonyl chloride and amine, but I'm seeing very little or no desired product by TLC or LC-MS. What's the most likely culprit?
A1: This is a common and frustrating issue that can usually be traced back to a few key areas: the quality of your starting materials, the nucleophilicity of your amine, or incorrect reaction conditions.
-
Degraded or Impure Starting Materials:
-
Sulfonyl Chlorides: These reagents are notoriously sensitive to moisture.[7][8] Any exposure to atmospheric water can lead to hydrolysis, converting the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid.[8]
-
Troubleshooting Protocol:
-
Verify Purity: Before starting your reaction, check the purity of the sulfonyl chloride via NMR or another suitable analytical technique.
-
Use Fresh Reagents: Whenever possible, use a freshly opened bottle of the sulfonyl chloride.
-
Proper Storage: Store sulfonyl chlorides in a desiccator under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Conditions: Ensure your reaction is set up under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere throughout the experiment.[8]
-
-
-
Amines: Impurities in the amine can also lead to unwanted side reactions.
-
Troubleshooting Protocol:
-
Assess Purity: Confirm the purity of your amine using appropriate analytical methods.
-
Purification: If necessary, purify the amine by distillation or recrystallization prior to use.
-
-
-
-
Poor Nucleophilicity of the Amine:
-
Amines bearing electron-withdrawing groups (e.g., nitro groups, multiple halogens) are less nucleophilic and therefore react more slowly with the electrophilic sulfonyl chloride.[8]
-
Troubleshooting Protocol:
-
Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to drive the coupling forward. Monitor for potential decomposition.
-
Use a Stronger Base: A more potent base can enhance the deprotonation of the amine, increasing its effective nucleophilicity. However, be cautious as very strong bases can promote side reactions.
-
Consider Catalysis: For particularly challenging couplings, modern synthetic methods employing transition metal catalysts (e.g., Palladium or Copper) can be effective.[9][10][11]
-
-
-
Problem 2: Significant Formation of Side Products
Q2: My reaction is producing the desired sulfonamide, but it's contaminated with significant impurities. How can I improve the selectivity?
A2: The presence of side products often points to issues with reaction control, such as temperature, the choice of base, or stoichiometry.
-
Hydrolysis of Sulfonyl Chloride:
-
As mentioned previously, the reaction of the sulfonyl chloride with water is a common side reaction.[8] The resulting sulfonic acid will not couple with the amine and can complicate purification.
-
Solution: Adhere strictly to anhydrous reaction conditions.
-
-
-
Dimerization or Polymerization:
-
If the reaction is too exothermic, especially during the initial addition of the sulfonyl chloride, side reactions like dimerization can occur.[8]
-
Solution: Control the reaction temperature by adding the sulfonyl chloride solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C in an ice bath). Once the addition is complete, the reaction can be allowed to slowly warm to the optimal temperature.[8]
-
-
-
Reaction with the Base or Solvent:
-
Certain bases or solvents can compete with the desired amine for the sulfonyl chloride.
-
Solution:
-
Base Selection: Use a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used and often acts as a catalyst as well.[6][12]
-
Solvent Selection: Choose an inert solvent that will not react with the starting materials. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[12][13] Avoid protic solvents like alcohols unless they are intended to be part of the reaction.
-
-
-
Problem 3: Challenges in Product Isolation and Purification
Q3: The reaction appears to have worked, but I'm struggling to isolate a pure product. What are the best practices for work-up and purification?
A3: Proper work-up and purification are critical for obtaining your sulfonamide in high purity.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, it's often necessary to quench any remaining reactive species. This can typically be done by adding water or a dilute aqueous acid solution.
-
Extraction: The sulfonamide product can then be extracted into an organic solvent. The choice of solvent will depend on the polarity of your product.
-
Washing: The organic layer should be washed sequentially with a dilute acid (to remove excess amine and base), a dilute base (like sodium bicarbonate solution, to remove any sulfonic acid byproduct), and finally with brine to remove residual water.
-
-
Purification Techniques:
-
Recrystallization: Sulfonamides are often crystalline solids, making recrystallization an excellent method for purification.[6][14] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Silica Gel Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[13]
-
Experimental Protocols & Data
General Protocol for Sulfonamide Synthesis
This protocol provides a starting point for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine.
Materials:
-
Substituted amine (1.0 eq)
-
Substituted sulfonyl chloride (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (TEA or pyridine) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve the sulfonyl chloride in anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Data Summary: Common Solvents and Bases
The choice of solvent and base is critical for the success of a sulfonamide coupling reaction. The following table provides a summary of commonly used options.
| Solvent | Dielectric Constant | Key Properties |
| Dichloromethane (DCM) | 9.1 | Good for dissolving a wide range of organic compounds, inert. |
| Tetrahydrofuran (THF) | 7.5 | Aprotic, can solvate a variety of reagents. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic, good for reactions involving salts. |
| Diethyl Ether (Et₂O) | 4.3 | Less polar, often used for less polar reactants. |
| Base | pKa of Conjugate Acid | Comments |
| Triethylamine (TEA) | 10.75 | Common, non-nucleophilic, volatile.[12] |
| Pyridine | 5.25 | Can also act as a nucleophilic catalyst.[12] |
| Diisopropylethylamine (DIPEA) | 10.75 | Sterically hindered, non-nucleophilic. |
| Sodium Carbonate (Na₂CO₃) | 10.33 | Inorganic base, useful in biphasic systems. |
Visualizing the Process: Diagrams and Workflows
General Reaction Mechanism
The following diagram illustrates the fundamental mechanism of sulfonamide bond formation from a sulfonyl chloride and an amine.
Caption: Mechanism of sulfonamide formation.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve low-yield issues in your sulfonamide coupling reaction.
Caption: Troubleshooting decision tree for low sulfonamide yields.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbijournal.com [cbijournal.com]
- 13. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Managing Exothermic Sulfonation Reaction Temperature on a Lab Scale
Welcome to the Technical Support Center for managing exothermic sulfonation reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of sulfonation on a laboratory scale. Sulfonation reactions are notoriously energetic, and precise temperature control is paramount for ensuring reaction safety, achieving desired product selectivity, and preventing runaway scenarios.[1] This resource provides in-depth, practical answers to common challenges, grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the management of temperature in lab-scale sulfonation reactions.
Q1: Why is temperature control so critical in sulfonation reactions?
A1: Temperature is a primary determinant of both reaction rate and selectivity in sulfonation.[2] Many sulfonation reactions are highly exothermic, releasing significant amounts of heat.[1] Failure to effectively dissipate this heat can lead to a rapid increase in temperature, which can cause several problems:
-
Runaway Reactions: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous feedback loop where more heat is generated than can be removed.[3] This can result in a sudden pressure buildup and potential reactor failure.
-
Decreased Selectivity and Byproduct Formation: At elevated temperatures, undesirable side reactions, such as polysulfonation and sulfone formation, become more prevalent.[2][4] This not only reduces the yield of the desired product but also complicates purification.
-
Product Degradation: Many organic molecules are sensitive to high temperatures and can decompose or char, leading to a discolored and impure product.[1][2]
-
Kinetic vs. Thermodynamic Control: In some cases, such as the sulfonation of naphthalene, temperature dictates whether the kinetic or thermodynamic product is favored.[2] Precise temperature control is therefore essential for isolating the desired isomer.
Q2: What are the most common sulfonating agents and their associated thermal hazards?
A2: The choice of sulfonating agent significantly impacts the reaction's exothermicity and handling requirements.
| Sulfonating Agent | Formula | Key Thermal Hazard Characteristics |
| Sulfur Trioxide (SO₃) | SO₃ | Highly reactive and generates a large amount of heat upon reaction.[1][5] Reactions can be very rapid, requiring efficient heat removal to prevent charring.[1] |
| Oleum (Fuming Sulfuric Acid) | H₂SO₄·xSO₃ | A solution of SO₃ in sulfuric acid. The reactivity and exothermicity depend on the concentration of free SO₃.[6][7] It is highly corrosive and reacts violently with water.[6] |
| Concentrated Sulfuric Acid | H₂SO₄ | Less reactive than oleum or SO₃, but the reaction is still exothermic. The water produced as a byproduct can dilute the acid and slow or reverse the reaction.[2][8] |
| Chlorosulfonic Acid | ClSO₃H | A highly reactive and corrosive agent. The reaction is exothermic and liberates hydrogen chloride gas, which is also corrosive and toxic.[1][9] It reacts violently with water.[9][10] |
Q3: What is the difference between kinetic and thermodynamic control in the context of sulfonation?
A3: This concept is best illustrated by the classic example of naphthalene sulfonation.[2]
-
Kinetic Control: At lower temperatures (e.g., 80°C), the reaction is essentially irreversible. The major product formed is the one with the lowest activation energy, which is naphthalene-1-sulfonic acid.[2] This is the kinetic product.
-
Thermodynamic Control: At higher temperatures (e.g., 160°C), the sulfonation reaction becomes reversible.[2][8][11] This allows for an equilibrium to be established. While the 1-isomer may form initially, it can revert to naphthalene and then react again to form the more stable naphthalene-2-sulfonic acid, which has less steric hindrance.[2] This is the thermodynamic product.
Understanding this principle allows for the selective synthesis of a desired isomer simply by manipulating the reaction temperature.[2]
Q4: How can I estimate the heat of reaction for my specific sulfonation?
A4: A precise estimation of the reaction enthalpy is crucial for designing an adequate cooling system.[12]
-
Literature Search: For many common sulfonation reactions, thermodynamic data may be available in scientific literature or chemical engineering handbooks.
-
Computational Chemistry: Software packages can be used to calculate the enthalpy of reaction (ΔHrxn) for a specific transformation.
-
Laboratory Calorimetry: A simple lab-scale calorimeter can be used to measure the heat released during the reaction.[13][14] This involves running the reaction in an insulated vessel and measuring the temperature change of the reaction mixture and the calorimeter itself. The heat of the reaction can then be calculated using the specific heat capacities of the components.[13]
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: The reaction temperature is rising too quickly, and my cooling bath can't keep up.
-
Potential Cause: The rate of addition of the sulfonating agent is too fast, generating heat more rapidly than the cooling system can dissipate it.
-
Solution:
-
Immediately stop the addition of the sulfonating agent.
-
Ensure the cooling bath is at the lowest possible temperature and has sufficient volume.
-
Increase the stirring rate to improve heat transfer to the walls of the reactor. [12]
-
Once the temperature is stable and back within the desired range, resume the addition of the sulfonating agent at a much slower rate.
-
-
Proactive Tip: For highly exothermic reactions, consider using a syringe pump for a slow, controlled, and consistent addition of the sulfonating agent. A jacketed lab reactor connected to a circulating bath offers superior temperature control over a simple ice bath.[15]
Problem 2: My product is dark brown or black, even though the reaction was kept at the target temperature.
-
Potential Cause: Localized overheating ("hot spots") within the reaction mixture, likely due to poor mixing.[12] Even if the bulk temperature reading is correct, the point of addition of the sulfonating agent can be significantly hotter.
-
Solution:
-
Improve Stirring Efficiency: Switch from a magnetic stirrer to an overhead mechanical stirrer, especially for viscous reactions.[12] Ensure the stirrer is positioned to create a good vortex and promote thorough mixing.
-
Sub-surface Addition: Instead of adding the sulfonating agent dropwise onto the surface, use a dropping funnel or syringe with the tip below the surface of the reaction mixture. This promotes rapid dispersion and heat dissipation.
-
Dilution: Consider running the reaction in a suitable inert solvent to increase the thermal mass of the system and help dissipate heat more effectively.
-
Problem 3: The reaction is sluggish or stalls before completion.
-
Potential Cause: If using concentrated sulfuric acid, the water formed as a byproduct is diluting the acid, thereby reducing its sulfonating power and potentially reversing the reaction.[2][8][16]
-
Solution:
-
Use a Dehydrating Agent: For reactions where water is a known inhibitor, consider using oleum, which contains excess SO₃ that will react with the water formed.[2]
-
Azeotropic Removal of Water: In some cases, it may be possible to remove water as it is formed by azeotropic distillation with an appropriate solvent (e.g., toluene or xylene in the production of hydrotropes).[1]
-
Increase Temperature (with caution): A modest increase in temperature may be necessary to drive the reaction to completion. However, this must be balanced against the risk of byproduct formation.[2]
-
Problem 4: I'm observing the formation of unwanted byproducts, such as sulfones.
-
Potential Cause: The reaction temperature is too high, or the concentration of the sulfonating agent is excessive.[2][4]
-
Solution:
-
Lower the Reaction Temperature: This is the most direct way to minimize the formation of many temperature-dependent byproducts.[2]
-
Use Stoichiometric Amounts: Carefully control the molar ratio of the sulfonating agent to the substrate. Use only a slight excess of the sulfonating agent if necessary.
-
Consider a Milder Sulfonating Agent: If possible, switching to a less reactive agent (e.g., from oleum to concentrated sulfuric acid) can improve selectivity.
-
Sulfone Inhibitors: In some industrial processes, inorganic sulfites have been used to reduce sulfone formation.[4]
-
III. Experimental Protocols & Visual Guides
Protocol 1: General Procedure for a Controlled Lab-Scale Sulfonation
This protocol outlines a general approach to safely performing an exothermic sulfonation reaction.
-
Reactor Setup:
-
Assemble a three-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermometer or thermocouple to monitor the internal temperature, and a pressure-equalizing dropping funnel for the addition of the sulfonating agent.
-
Place the flask in a cooling bath (e.g., ice-water, ice-salt, or a cryocooler) of sufficient size to immerse the flask up to the level of the reaction mixture.
-
-
Initial Cooldown:
-
Charge the flask with the aromatic compound and any solvent.
-
Begin stirring and cool the mixture to a temperature 5-10°C below the desired reaction temperature.
-
-
Controlled Addition:
-
Slowly add the sulfonating agent dropwise from the dropping funnel. Monitor the internal temperature closely.
-
The rate of addition should be adjusted to maintain the internal temperature within a narrow range (e.g., ±2°C) of the target.[1] If the temperature begins to rise, immediately stop the addition and allow it to cool before resuming at a slower rate.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the mixture to stir at the target temperature for the desired reaction time.
-
The progress of the reaction can be monitored by taking small aliquots (and quenching them immediately) for analysis by techniques such as HPLC, GC, or NMR.
-
-
Reaction Quench:
-
Once the reaction is complete, the mixture must be carefully quenched. A common and effective method is to slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.[2] Always add the acid mixture to the ice, not the other way around.
-
-
Workup:
-
The product can then be isolated by filtration if it precipitates, or by extraction.
-
Workflow for Troubleshooting Temperature Excursions
Caption: Decision tree for managing temperature overshoots.
Safe Quenching Protocol
Quenching a sulfonation reaction is a critical step that must be handled with care due to the large amount of heat that can be generated upon dilution of strong acids.
-
Prepare the Quenching Vessel: In a separate, larger beaker or flask, prepare a slurry of crushed ice and water. The volume of the ice/water mixture should be at least 5-10 times the volume of the reaction mixture. Place this vessel in a secondary container (e.g., an ice bucket) to contain any potential splashes.
-
Cool the Reaction Mixture: If possible, cool the completed reaction mixture in its flask before quenching.
-
Slow Addition: With vigorous stirring of the ice slurry, slowly pour the reaction mixture in a thin stream into the quenching vessel.[17][18] A separatory funnel can be used for a more controlled addition.
-
Monitor Temperature: Monitor the temperature of the quenching slurry. If it rises significantly, pause the addition and add more ice.
-
Never Add Water to Acid: Under no circumstances should water or ice be added directly to the concentrated acid reaction mixture. This can cause localized boiling and a dangerous eruption of corrosive acid.[19]
IV. Safety First: Handling Sulfonating Agents
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult a glove compatibility chart), safety goggles, a face shield, and an acid-resistant lab coat.[7][9][10][20]
-
Fume Hood: All work with sulfonating agents must be performed in a well-ventilated chemical fume hood.[19][20]
-
Spill Kits: Ensure that a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate or calcium carbonate) is readily available.[6][10] Do not use combustible materials like sawdust to absorb spills.[10]
-
Emergency Shower/Eyewash: Know the location of and how to operate the nearest emergency shower and eyewash station.[6]
This guide provides a framework for understanding and controlling the temperature of lab-scale sulfonation reactions. By combining a thorough understanding of the reaction thermodynamics with careful experimental technique, researchers can safely and successfully achieve their synthetic goals.
References
- 1. chemithon.com [chemithon.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. ecovyst.com [ecovyst.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 10. echemi.com [echemi.com]
- 11. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 12. amarequip.com [amarequip.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. science.valenciacollege.edu [science.valenciacollege.edu]
- 15. achievechem.com [achievechem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 18. sarponggroup.com [sarponggroup.com]
- 19. ehs.uci.edu [ehs.uci.edu]
- 20. research.uga.edu [research.uga.edu]
effect of chlorosulfonic acid molar ratio on product yield and purity
Welcome to the technical support center for optimizing reactions involving chlorosulfonic acid (CSA). This guide is designed for researchers, chemists, and drug development professionals who utilize chlorosulfonation and sulfation in their synthetic workflows. Here, we move beyond simple protocols to explain the fundamental principles governing the effect of the chlorosulfonic acid molar ratio on product yield and purity. Our goal is to empower you with the scientific rationale needed to troubleshoot and optimize your experiments effectively.
Section 1: Foundational Principles & Core FAQs
This section addresses the most common questions and underlying concepts regarding the stoichiometry of chlorosulfonic acid.
Q1: What is the fundamental difference between sulfonation and chlorosulfonation, and how does the molar ratio of chlorosulfonic acid dictate the outcome?
A1: The reaction's outcome is primarily controlled by the stoichiometry of chlorosulfonic acid.
-
Sulfonation: To synthesize a sulfonic acid (Ar-SO₃H), you are replacing a hydrogen atom on an aromatic ring with a sulfonic acid group. This reaction requires approximately one molar equivalent of chlorosulfonic acid. The reaction proceeds via electrophilic aromatic substitution where chlorosulfonic acid acts as the sulfonating agent, releasing hydrochloric acid as a byproduct.[1][2]
-
Chlorosulfonation: To synthesize a sulfonyl chloride (Ar-SO₂Cl), an excess of chlorosulfonic acid is crucial.[3] The reaction is a two-step process: an initial sulfonation to form the sulfonic acid, followed by a reversible reaction where the sulfonic acid is converted to the sulfonyl chloride by another equivalent of chlorosulfonic acid, producing sulfuric acid as a byproduct.[3] Using a significant excess of CSA (typically 3 to 5 molar equivalents) drives this equilibrium towards the desired sulfonyl chloride product.[3][4]
Q2: I used a slight excess of chlorosulfonic acid but my yield of sulfonyl chloride is low, with a significant amount of a water-soluble byproduct. What happened?
A2: This is a classic stoichiometry issue. A small excess of CSA is often insufficient to completely convert the intermediate sulfonic acid into the final sulfonyl chloride. The water-soluble byproduct you are observing is likely the unreacted sulfonic acid intermediate. To maximize the yield of the sulfonyl chloride, a larger excess of chlorosulfonic acid is required to push the reversible second step of the reaction to completion.[3] For many aromatic compounds, a molar ratio of 4:1 to 5:1 of CSA to substrate is a common starting point.[4][5]
Q3: Can I use too much chlorosulfonic acid? What are the negative consequences of an excessive molar ratio on yield and purity?
A3: Yes, an excessive molar ratio can be detrimental. While an excess is necessary for chlorosulfonation, a very large excess can lead to several issues:
-
Increased Byproduct Formation: The primary concern is the formation of diaryl sulfones (Ar-SO₂-Ar). This byproduct arises from the electrophilic substitution of a second aromatic ring by the highly reactive sulfonyl chloride or sulfonic acid intermediate, a reaction also catalyzed by CSA.[3] This side reaction is particularly favored at lower temperatures and with very high concentrations of the sulfonating agent.
-
Disulfonation: For activated aromatic rings, a large excess of CSA and higher temperatures can lead to the introduction of a second chlorosulfonyl group onto the ring, reducing the yield of the desired monosubstituted product.[6]
-
Substrate Degradation: In some cases, particularly with sensitive substrates like certain esters (e.g., biodiesel), a very high concentration of the highly corrosive chlorosulfonic acid can lead to bond cleavage and degradation of the starting material, thereby decreasing the overall yield.[7]
-
Workup and Safety Hazards: Chlorosulfonic acid reacts violently with water.[8] A larger excess necessitates quenching a greater amount of reactive material, which can be hazardous and complicates the isolation of the final product.
Q4: How does the reactivity of my aromatic substrate influence the optimal molar ratio?
A4: The electronic nature of your substrate is a critical factor.
-
Electron-Rich Aromatics (Activated): Substrates with electron-donating groups (e.g., phenols, ethers, alkylbenzenes) are highly reactive. They typically require milder conditions—less excess of CSA (e.g., 2-3 equivalents) and lower temperatures—to prevent side reactions like disulfonation and polymerization.[3]
-
Electron-Poor Aromatics (Deactivated): Substrates with electron-withdrawing groups (e.g., nitro compounds, carboxylic acids) are less reactive. They often require more forcing conditions, such as a larger excess of CSA (e.g., >4 equivalents) and higher reaction temperatures, to achieve a reasonable reaction rate.[3][6]
Section 2: Troubleshooting Guide & Data-Driven Optimization
This section provides specific troubleshooting scenarios in a Q&A format, supported by quantitative data and a logical workflow diagram.
Troubleshooting Common Issues
Q: My main product is the desired sulfonyl chloride, but I have a significant, difficult-to-remove impurity. Mass spectrometry suggests it's a diaryl sulfone. How do I suppress this? A: Sulfone formation is a common byproduct. To minimize it, you should adjust your reaction parameters. First, consider reducing the molar ratio of chlorosulfonic acid slightly. While an excess is needed, a very large excess can promote this side reaction.[3] A common strategy is to use a molar ratio of around 3 to 5 equivalents of CSA to 1 equivalent of the aromatic substrate.[6] Additionally, controlling the reaction temperature is crucial; sulfone formation can be favored at lower temperatures where the intermediate pyrosulfuric acid may form.[3] Running the reaction at a moderately elevated temperature (e.g., 40-60°C), if the substrate is stable, can sometimes favor the desired chlorosulfonation over sulfone formation.
Q: During workup, I quench my reaction mixture in ice water, but my final yield is consistently low. Where am I losing my product? A: The chlorosulfonyl (-SO₂Cl) group is highly reactive and susceptible to hydrolysis back to the sulfonic acid (-SO₃H) upon contact with water. If the quenching and filtration process is slow, or if the temperature of the acidic aqueous mixture rises, significant product loss can occur due to hydrolysis. Solution:
-
Rapid Quenching: Pour the reaction mixture quickly onto a vigorously stirred slurry of crushed ice and water to dissipate heat rapidly.
-
Maintain Low Temperature: Ensure the temperature of the quench mixture stays at 0-5°C.
-
Immediate Filtration: Do not allow the precipitated product to stir in the acidic water for an extended period. Filter the solid product as soon as precipitation is complete.[6]
Q: I am trying to produce a sulfonic acid, not a sulfonyl chloride. I used a 1.1 molar ratio of CSA, but my purity is low. What is the likely impurity? A: Even with a near-stoichiometric amount of CSA, some formation of the sulfonyl chloride can occur as a byproduct.[3] Chlorosulfonic acid exists in equilibrium with its decomposition products, which can contribute to side reactions.[9] To ensure high purity of the sulfonic acid, it is best to use exactly one molar equivalent of CSA in an inert solvent like chloroform or dichloromethane to minimize the formation of the sulfonyl chloride.[1]
Data Focus: Chlorosulfonation of Acetanilide
The synthesis of 4-acetamidobenzenesulfonyl chloride is a well-documented and vital reaction in the production of sulfa drugs. The molar ratio of chlorosulfonic acid to acetanilide is a critical parameter influencing the yield.
| Molar Ratio (CSA : Acetanilide) | Reaction Time | Temperature (°C) | Yield (%) | Purity/Notes | Source(s) |
| ~5.0 : 1 | 2 hours | 60 | 77 - 81 | Crude product, suitable for many subsequent steps. | [4] |
| 4.3 : 1 | - | - | 86.7 | Optimized ratio from an improved process. | [10] |
| 3.0 : 1 | 1 hour | 60 | 98.5 | High yield achieved with the addition of thionyl chloride. | [11] |
| 3.0 : 1 | >3 hours | 60 | 77 - 81 | Longer reaction time needed for lower reagent amount. | [4] |
| 2.1 : 1 | 3 hours | 66 | 86.3 | Achieved by partially substituting CSA with PCl₅. | [5] |
| 1.1 : 1 | 2 hours | 40-50 | - | Primarily forms the sulfonic acid, not the sulfonyl chloride. | [12] |
This table synthesizes data from multiple sources to illustrate the trend. Direct comparison should be made with caution as other reaction conditions (temperature, additives, workup) vary between studies.
Workflow for Molar Ratio Optimization
The following diagram outlines the decision-making process for selecting and optimizing the chlorosulfonic acid molar ratio for a novel aromatic substrate.
References
- 1. globalspec.com [globalspec.com]
- 2. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 3. api.pageplace.de [api.pageplace.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scribd.com [scribd.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemithon.com [chemithon.com]
- 9. macro.lsu.edu [macro.lsu.edu]
- 10. CN110590608A - Method for synthesizing p-acetamidobenzenesulfonyl chloride in tetrachloroethylene solvent - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]
Technical Support Center: Preventing Hydrolysis of the Chlorosulfonyl Group During Aqueous Workup
<Step>
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in organic synthesis: preventing the hydrolysis of the chlorosulfonyl group during aqueous workup. The inherent reactivity of sulfonyl chlorides, which makes them powerful synthetic intermediates, also renders them highly susceptible to hydrolysis, often leading to significant yield loss and purification challenges.[1][2] This document provides a structured approach to understanding and mitigating this common issue.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride is consistently hydrolyzing during aqueous workup, leading to low yields. What are the primary factors I should consider?
The hydrolysis of a sulfonyl chloride to its corresponding sulfonic acid is a common pitfall.[3][4] The rate of this undesired reaction is principally influenced by three factors: temperature, pH, and exposure time to the aqueous phase. A systematic evaluation of your workup protocol in light of these variables is the first step toward resolving the issue. Aromatic sulfonyl chlorides are generally more stable to hydrolysis than their alkyl counterparts.[4]
Q2: At what pH is the chlorosulfonyl group most stable?
The stability of the chlorosulfonyl group is significantly dependent on pH. Hydrolysis can occur via two primary mechanisms: a neutral hydrolysis (solvolysis) with water and an alkaline-promoted hydrolysis with hydroxide ions.[5][6] The reaction is slowest under acidic conditions. In fact, studies on the hydrolysis of aromatic sulfonyl chlorides have been conducted in aqueous sulfuric acid solutions.[7] Therefore, maintaining a low pH during the initial aqueous quench and subsequent extractions is crucial for minimizing hydrolysis.
Q3: Is it possible to completely avoid an aqueous workup?
While challenging, in some cases, an anhydrous workup is a viable strategy, particularly if the product is sensitive to even brief exposure to water.[2] This typically involves removing volatile reaction components (including excess chlorosulfonating agents) under reduced pressure. However, this approach requires careful consideration of safety, especially when dealing with corrosive reagents like chlorosulfonic acid. For many applications, a carefully controlled aqueous workup remains the more practical approach.
Q4: My product is precipitating during the quench, but my yields are still low. What could be happening?
Product precipitation upon quenching with cold water can be an effective initial isolation step.[8][9] However, if the precipitated solid remains in contact with the acidic aqueous phase for an extended period, hydrolysis can still occur on the surface of the solid particles.[2] Rapid filtration of the precipitate is key to maximizing yield in such cases.[2]
Troubleshooting Guide: Step-by-Step Mitigation Strategies
This section provides a systematic approach to troubleshooting and optimizing your aqueous workup protocol to preserve the integrity of the chlorosulfonyl group.
Issue 1: Significant Product Loss During Initial Reaction Quench
Root Cause Analysis: The initial quench of a reaction mixture is often the most critical step where hydrolysis can occur rapidly. This is typically due to an exothermic reaction upon adding water, leading to localized heating, and prolonged contact time with the aqueous phase at a non-optimal pH.
Recommended Protocol: The Cold and Fast Quench
-
Pre-cool the Quenching Medium: Before starting the workup, prepare a vessel with crushed ice or an ice-water slurry. This will serve as your quenching medium.
-
Controlled Addition: Add the reaction mixture slowly and dropwise to the vigorously stirred ice slurry.[2] This ensures efficient heat dissipation and maintains a low temperature (ideally 0-5 °C) throughout the quench.
-
Monitor Temperature: Use a thermometer to monitor the temperature of the quenching mixture, ensuring it does not rise significantly.
-
Immediate Extraction: Once the addition is complete, proceed immediately to the extraction step. Do not allow the mixture to stand for an extended period.[2]
Visual Workflow for Optimal Quenching:
Caption: Optimal Quenching Workflow
Issue 2: Hydrolysis During Liquid-Liquid Extraction
Root Cause Analysis: During extraction with an organic solvent, the sulfonyl chloride is partitioned between the organic and aqueous layers. Any time spent in the aqueous layer, especially if it is neutral or basic, increases the risk of hydrolysis.
Recommended Protocol: Acidified Aqueous Washes and Brine
-
Use Acidified Water: For the initial extraction and subsequent washes, use cold, dilute acidic water (e.g., 1M HCl) instead of deionized water. This maintains a low pH environment, suppressing the hydrolysis rate.
-
Minimize Wash Volume and Time: Use the minimum volume of aqueous solution necessary for effective washing and minimize the contact time by performing the separation as quickly as possible.
-
Employ Brine Wash: A final wash with a saturated aqueous sodium chloride solution (brine) serves two purposes. It helps to break up emulsions and reduces the solubility of the organic product in the aqueous phase, effectively "salting out" the product and further driving it into the organic layer.
-
Immediate Drying: After the final separation, immediately dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.
Data Summary: Impact of pH on Hydrolysis Rate
| pH Condition | Relative Hydrolysis Rate | Primary Mechanism | Recommendation |
| Acidic (pH < 4) | Low | Neutral solvolysis with water molecules.[5][10] | Optimal: Use for all aqueous washes to minimize product degradation. |
| Neutral (pH ~7) | Moderate | Primarily neutral solvolysis, but faster than under acidic conditions.[5][10] | Avoid: Do not use deionized water for washes if possible. |
| Basic (pH > 8) | High | Dominated by rapid reaction with hydroxide ions (SN2 mechanism).[5][6] | Critical to Avoid: Basic washes will rapidly degrade the sulfonyl chloride. |
Issue 3: Product is Water-Soluble or an Oil, Preventing Precipitation
Root Cause Analysis: Not all sulfonyl chlorides are solids that conveniently precipitate from the reaction mixture.[11] If the product is a liquid or has some water solubility, alternative isolation strategies are required to prevent hydrolysis.
Recommended Protocol: Direct Extraction and Solvent Management
-
Initial Dilution with a Water-Immiscible Solvent: After the reaction is complete, dilute the mixture with a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM), ethyl acetate).
-
Controlled Quench: Add the diluted reaction mixture to cold, acidified water, as described in the "Cold and Fast Quench" protocol.
-
Rapid Separation: Transfer the biphasic mixture to a separatory funnel and quickly separate the layers.
-
Subsequent Washes: Perform subsequent washes with cold, acidified water and brine as previously described.
-
Drying and Concentration: Dry the organic layer and concentrate under reduced pressure. Be mindful that some sulfonyl chlorides can be heat-sensitive, so use moderate temperatures for solvent removal.
Decision Logic for Workup Strategy:
Caption: Decision Tree for Workup Selection
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Scaling the Synthesis of 5-Chlorosulfonyl-2-methoxybenzoic Acid
Welcome to the Technical Support Center for the synthesis of 5-Chlorosulfonyl-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges encountered when scaling this synthesis from the laboratory to pilot plant and beyond. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and reproducible process.
Introduction: The Synthetic Challenge
The synthesis of this compound is a critical step in the preparation of various pharmaceutical compounds. The reaction, an electrophilic aromatic substitution, involves the treatment of 2-methoxybenzoic acid with a chlorosulfonating agent, typically chlorosulfonic acid.[1] While straightforward on a small scale, scaling up this process presents significant challenges primarily due to its highly exothermic nature, the corrosive and hazardous properties of the reagents, and the potential for byproduct formation.[2] This guide will provide a structured approach to identifying and resolving these scale-up issues.
Core Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Reaction & Scale-Up Challenges
Question 1: We are experiencing a significant exotherm during the addition of 2-methoxybenzoic acid to chlorosulfonic acid, making temperature control difficult at a larger scale. What are the best practices for managing this?
Answer:
This is a critical and expected challenge. The reaction between 2-methoxybenzoic acid and chlorosulfonic acid is highly exothermic.[1] Improper heat management can lead to runaway reactions, degradation of the product, and increased byproduct formation.
Causality: The rapid sulfonation of the aromatic ring releases a significant amount of heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in a laboratory setting.
Solutions:
-
Slow, Controlled Addition: The addition of 2-methoxybenzoic acid to the chlorosulfonic acid should be done portion-wise or via a dropping funnel at a slow, controlled rate. This allows the cooling system to manage the heat generated.
-
Efficient Cooling: Ensure your reactor is equipped with a robust cooling system (e.g., a jacketed reactor with a circulating coolant). The cooling should be initiated before the addition of the reagent.
-
Pre-cooling: Cool the chlorosulfonic acid to 0-5°C before slowly adding the 2-methoxybenzoic acid.
-
Solvent Considerations: While chlorosulfonic acid can act as both reactant and solvent, the use of an inert co-solvent like dichloroethane can help to better manage the reaction exotherm by increasing the overall thermal mass.[1]
Question 2: Our yield of this compound is significantly lower upon scale-up, and we observe a large amount of a water-soluble impurity. What is the likely cause and how can we mitigate it?
Answer:
The most probable cause for low yield and a water-soluble impurity is the hydrolysis of the desired sulfonyl chloride product to the corresponding 5-sulfo-2-methoxybenzoic acid.[3][4][5] The sulfonyl chloride group is highly susceptible to reaction with water.
Causality: This issue is often exacerbated during the work-up (quenching) step. The highly exothermic nature of quenching the reaction mixture with water can create localized hot spots, accelerating the hydrolysis of the product.[2]
Solutions:
-
Controlled Quenching: The reaction mixture should be added slowly to a vigorously stirred mixture of crushed ice and water. This ensures rapid cooling and minimizes the time the product is in contact with water at elevated temperatures.
-
Temperature Monitoring During Quench: Monitor the temperature of the quench mixture and ensure it remains below 5-10°C.
-
Rapid Filtration: After quenching and precipitation of the product, proceed with filtration as quickly as possible to minimize contact time with the aqueous acidic environment.
-
Anhydrous Work-up: In cases of persistent hydrolysis, consider an anhydrous work-up. This involves removing excess chlorosulfonic acid under reduced pressure (with appropriate safety precautions) before purification.
Question 3: We are observing the formation of a significant amount of disulfonated byproduct. How can we improve the selectivity of the reaction?
Answer:
Disulfonation occurs when a second chlorosulfonyl group is introduced onto the aromatic ring. This is typically favored by harsh reaction conditions.
Causality: The use of a large excess of chlorosulfonic acid and elevated reaction temperatures can promote a second electrophilic substitution on the already sulfonated ring.
Solutions:
-
Optimize Reagent Stoichiometry: While an excess of chlorosulfonic acid is necessary to drive the reaction to completion, a very large excess can lead to disulfonation. An optimized molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid has been reported to be 1:5.[6][7]
-
Strict Temperature Control: Maintain the reaction temperature within the optimized range. A study has shown that a reaction temperature of 50-70°C for 2 hours can provide a high yield of the desired monosulfonated product.[6][7]
-
Order of Addition: Always add the 2-methoxybenzoic acid to the chlorosulfonic acid. This ensures that the aromatic compound is always in the presence of an excess of the sulfonating agent, which favors the formation of the sulfonyl chloride over other side reactions.[3]
Work-up and Purification Challenges
Question 4: We are facing difficulties with the filtration of the product at a larger scale. The filtration is slow, and the product retains a significant amount of moisture.
Answer:
Slow filtration and high moisture retention are common challenges when scaling up the isolation of solid products.
Causality: The crystal habit (size and shape) of the precipitated product can significantly impact its filtration characteristics. Also, inadequate drying can lead to product degradation over time.
Solutions:
-
Controlled Precipitation: The rate of quenching and the temperature at which precipitation occurs can influence the particle size of the product. A slower, more controlled precipitation may lead to larger crystals that are easier to filter.
-
Efficient Filtration Equipment: For larger scales, consider using a pressure filter or a filter-dryer (Nutsche filter) which can significantly speed up the filtration process and allow for efficient washing of the filter cake.[8][9][10]
-
Thorough Washing: Wash the filter cake with cold water to remove any trapped acids and impurities.
-
Efficient Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual water. A nitrogen purge can also aid in the drying process.[11]
Question 5: How should we handle the significant amount of hydrogen chloride (HCl) gas generated during the reaction and quenching steps?
Answer:
The reaction of chlorosulfonic acid with 2-methoxybenzoic acid, and its subsequent quenching with water, generates a large volume of corrosive HCl gas.[1]
Causality: HCl is a byproduct of both the chlorosulfonation reaction and the hydrolysis of excess chlorosulfonic acid.
Solutions:
-
Venting and Scrubbing: The reactor and quench vessel must be equipped with a proper venting system that directs the off-gas to a scrubber. The scrubber should contain a basic solution (e.g., sodium hydroxide) to neutralize the HCl gas before it is released into the atmosphere.[12][13][14]
-
Monitoring Scrubber Efficiency: Regularly monitor the pH of the scrubber solution to ensure its neutralizing capacity is not exhausted.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with chlorosulfonic acid?
A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. It reacts violently with water, so all glassware must be scrupulously dry.[1]
Q2: What is the recommended storage condition for this compound?
A2: The compound should be stored in a cool (2-8°C), dry place, protected from light and moisture to prevent hydrolysis of the sulfonyl chloride group.[15] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[15]
Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is an excellent technique for monitoring the disappearance of the starting material and the formation of the product and byproducts. For final product characterization, HPLC for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation are recommended.[16]
Q4: Can other chlorinating agents be used for this synthesis?
A4: While chlorosulfonic acid is the most common reagent, other reagents like thionyl chloride in the presence of a catalyst can also be used for the conversion of sulfonic acids to sulfonyl chlorides. However, the direct chlorosulfonation of 2-methoxybenzoic acid is typically performed with chlorosulfonic acid.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact of Deviation | Reference |
| Molar Ratio (2-methoxybenzoic acid : Chlorosulfonic acid) | 1 : 5 | < 1:5: Incomplete reaction, lower yield. > 1:5: Increased risk of disulfonation and more hazardous quench. | [6][7] |
| Reaction Temperature | 50-70°C | < 50°C: Slow reaction rate. > 70°C: Increased risk of byproduct formation (disulfonation, degradation). | [6][7] |
| Reaction Time | 2 hours | < 2 hours: Incomplete reaction. > 2 hours: Diminishing returns on yield, potential for side reactions. | [6][7] |
| Quenching Temperature | < 5-10°C | > 10°C: Increased hydrolysis of the sulfonyl chloride to sulfonic acid, leading to lower yield. | [2] |
Experimental Workflow & Diagrams
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
- 9. Filtration & Drying Systems | Synergie Alliance [synergiealliance.com]
- 10. Agitated Nutsche Filter Dryers | ANFD | Pope Scientific [popeinc.com]
- 11. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]
- 12. HCl gas scrubbing | CHKING [chking.cl]
- 13. clorosur.org [clorosur.org]
- 14. ddpsinc.com [ddpsinc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Real-Time Reaction Monitoring for Sulfonation Reactions
Welcome to the technical support center for real-time monitoring of sulfonation reactions. This guide is designed for researchers, process chemists, and drug development professionals who are looking to enhance process understanding, ensure safety, and improve the quality of their sulfonation processes through the application of Process Analytical Technology (PAT). Here, we will address common challenges and questions in a direct, problem-solution format, grounded in scientific principles and field-proven experience.
Introduction: Why Monitor Sulfonation in Real-Time?
Sulfonation reactions are fundamental in producing a vast range of chemicals, from detergents to pharmaceuticals. However, they are notoriously energetic and often employ highly corrosive reagents like sulfur trioxide (SO₃) and oleum.[1] The exothermic nature of these reactions presents significant safety risks, including the potential for thermal runaways if not properly controlled.[2][3] Real-time monitoring provides a continuous stream of data on reaction kinetics, concentration of key species, and heat generation, enabling tighter process control, ensuring safety, and optimizing product yield and quality.[4][5] This guide provides troubleshooting and practical advice for implementing the most common in-situ monitoring techniques.
Frequently Asked Questions (FAQs) - Technique Selection
Q1: What are the primary real-time monitoring techniques for sulfonation reactions?
The main techniques, often referred to as Process Analytical Technology (PAT), fall into two categories: spectroscopic and thermodynamic.[6][7]
-
Spectroscopic Techniques: These methods probe the molecular composition of the reaction.
-
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Tracks changes in vibrational frequencies of functional groups, ideal for monitoring the consumption of starting materials and the formation of sulfonic acids.[8][9]
-
In-situ Raman Spectroscopy: Highly specific for certain functional groups and less sensitive to water than FTIR, making it powerful for monitoring reagents like SO₃ in aqueous or solvent-based systems.[10][11][12]
-
-
Chromatographic Techniques:
-
Thermodynamic Techniques:
Q2: How do I choose the best monitoring technique for my specific sulfonation?
The optimal technique depends on the reaction phase (homogeneous, slurry), the specific information required (kinetics, safety, impurity profiling), and the chemical environment (corrosiveness, solvent).
Table 1: Comparison of Real-Time Monitoring Techniques for Sulfonation
| Technique | Key Parameters Monitored | Advantages | Disadvantages | Best Suited For |
| In-situ FTIR | Reactant/product concentration, reaction intermediates, kinetics. | Widely applicable, rich information on functional groups, robust. | Water can be a strong interferent; probe can be susceptible to fouling. | Monitoring reactions where key functional group changes are distinct (e.g., aromatic C-H to C-SO₃H).[8] |
| In-situ Raman | SO₃/SO₂ concentration, specific functional groups, polymorphism. | Insensitive to water, excellent for symmetric bonds, fiber-optic probes allow remote sensing.[10][17] | Can suffer from fluorescence background; weaker signal than FTIR.[18] | Aqueous sulfonations; monitoring highly reactive species like SO₃.[10] |
| Online HPLC | Precise concentration of all UV-active species, impurity profiles. | Highly quantitative and specific, separates complex mixtures.[13][19] | Not truly "in-situ"; requires automated sampling and dilution, potential for delay. | Complex reactions with multiple byproducts; when high-accuracy quantification is needed for kinetic modeling.[14] |
| Reaction Calorimetry | Heat of reaction, heat flow, adiabatic temperature rise, heat capacity. | Directly measures thermal hazard for safe scale-up.[3] | Provides no chemical information; indirect measure of reaction progress. | All exothermic sulfonations, especially during process development and scale-up.[2] |
Process Logic: Selecting Your Monitoring Technique
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical technology for your sulfonation reaction.
Troubleshooting Guide: In-situ Spectroscopy
In-situ FTIR Spectroscopy
Q: My ATR-FTIR baseline is drifting during the reaction. What's causing this and how do I fix it?
A: Baseline drift is a common issue that can compromise quantitative analysis. The primary causes are:
-
Cause 1: Temperature Fluctuations. The Attenuated Total Reflectance (ATR) effect is sensitive to the refractive index and density of the liquid in contact with the crystal, both of which change with temperature. As your reaction exotherms and is then cooled, the baseline will shift.
-
Solution: Ensure your reactor's temperature control is highly stable. If possible, use a temperature-compensated calibration model. For analysis, you can often apply a baseline correction algorithm (e.g., linear or polynomial fit) to the spectra post-acquisition.
-
-
Cause 2: Probe Fouling. Sulfonation reactions can produce viscous or solid byproducts that adhere to the ATR crystal surface. This coating changes the spectral response over time, causing a drifting baseline and attenuating the signal.[20]
-
Solution: Position the probe in a high-shear zone of the reactor (e.g., near the impeller tip) to minimize buildup.[20] If fouling is unavoidable, a robust cleaning protocol between experiments is essential. For some applications, specialized self-cleaning probes may be available.
-
-
Cause 3: Bubble Formation. Vigorous stirring or gas evolution (e.g., HCl from chlorosulfonic acid) can cause bubbles to temporarily adhere to the probe tip, leading to sharp, transient dips in the baseline.
-
Solution: Optimize stirring speed to avoid excessive vortexing. Angle the probe to prevent bubbles from collecting on the sensor surface. Data analysis scripts can often be written to identify and exclude spectra corrupted by bubbles.
-
Q: I'm seeing broad, overlapping peaks, especially in the sulfonate region. How can I resolve them for quantification?
A: This is a frequent challenge due to the complex vibrational environment and potential for hydrogen bonding.
-
Cause: The sulfonic acid group (-SO₃H) has strong, broad S=O stretching bands that can overlap with other functional groups. Additionally, changes in the reaction matrix (solvent polarity, viscosity) can broaden peaks.
-
Solution 1: Multivariate Analysis (Chemometrics). Instead of tracking a single peak, use chemometric methods like Partial Least Squares (PLS) to build a quantitative model.[17] These methods use information from the entire spectral region to correlate spectral changes with concentration, effectively deconvoluting overlapping features. You will need to create a calibration set with known concentrations of reactants and products.[20]
-
Solution 2: Derivative Spectroscopy. Applying a first or second derivative to your spectra can help resolve overlapping peaks by transforming them into zero-crossings or sharper features, making them easier to track.
-
In-situ Raman Spectroscopy
Q: My Raman signal is weak and buried in a high fluorescence background. What can I do?
A: Fluorescence is often thousands of times stronger than Raman scattering and can easily overwhelm the signal.
-
Cause: Impurities in the starting materials, solvents, or the molecules themselves can fluoresce when excited by the laser. This is a common problem in complex organic mixtures.[18]
-
Solution 1: Change Laser Wavelength. The most effective solution is often to switch to a longer wavelength laser (e.g., 785 nm or 1064 nm instead of 532 nm).[17] Longer wavelengths have less energy and are less likely to excite fluorescence, though they also produce a weaker Raman signal. A 785 nm laser often represents the best balance.[17]
-
Solution 2: Baseline Correction Algorithms. Numerous algorithms exist to mathematically subtract the broad fluorescence background from the sharp Raman peaks. Methods like polynomial fitting or asymmetric least squares are common. Be aware that aggressive baseline correction can sometimes distort peak intensities.[18]
-
Solution 3: Photobleaching. Sometimes, exposing the sample to the laser for a period before data collection can "burn out" the fluorescing species, leading to a significant reduction in background. This is highly sample-dependent.
-
Q: How can I quantitatively track the consumption of SO₃ and the formation of products?
A: Raman is an excellent tool for this, as demonstrated in studies monitoring the sulfonation of polyethylene fibers with SO₃.[10]
-
Methodology:
-
Identify Unique Peaks: Collect reference spectra of your starting material, solvent, sulfonating agent (e.g., SO₃), and final product. Identify strong, well-resolved Raman peaks that are unique to each species. For example, SO₃ and SO₂ (a common byproduct) have distinct Raman signatures that can be monitored in solution.[10]
-
Build a Calibration Curve: Prepare a series of standards with known concentrations of the species of interest in the reaction matrix. Record the Raman spectrum for each and plot the peak height or area against concentration to create a calibration curve.
-
Monitor the Reaction: During the live reaction, track the intensity of the chosen peaks over time. The consumption of the SO₃ peak and the growth of the product's sulfonic acid peak can be used to determine reaction kinetics and endpoint.[10]
-
Troubleshooting Guide: Online Chromatography & Calorimetry
Online HPLC
Q: My reaction is fast, and I'm concerned about the sample changing between the reactor and the HPLC analysis. How can I ensure data integrity?
A: This is a critical concern. The key is immediate and effective quenching of the reaction upon sampling.
-
Cause: The time delay between sampling and injection, even if short, can allow a fast reaction to proceed further, leading to inaccurate kinetic data.
-
Solution: Automated Quenching. Modern online sampling systems are designed to address this. The sample is aspirated from the reactor and immediately mixed with a pre-loaded quenching solution (e.g., a cold base or a reactive scavenger) in a sample loop before being injected into the HPLC.[21] This ensures the reaction is stopped at a precise time point. The Agilent 1260 Infinity II Online Sample Manager is an example of a system designed for this purpose.[13][21] It's crucial to validate that your quenching method is effective and does not interfere with the chromatography.
-
Reaction Calorimetry (RC)
Q: How can I use calorimetry to ensure my sulfonation process is safe to scale up?
A: Reaction calorimetry is the cornerstone of process safety assessment. It provides data that is essential for preventing thermal runaways.[3][15]
-
Methodology: By running the reaction in the calorimeter under controlled conditions, you can directly measure several key parameters:
-
Total Heat of Reaction (ΔHr): This tells you the total amount of energy that will be released.
-
Heat Flow Rate (q): This shows how quickly the heat is being generated at any given time. This is critical for ensuring your plant-scale reactor has sufficient cooling capacity to handle the heat load.[3]
-
Adiabatic Temperature Rise (ΔTad): Calculated from the heat of reaction and the heat capacity of the reaction mass, this value tells you how high the temperature would rise if all cooling were lost.[3] A high ΔTad indicates a significant thermal hazard.
-
-
Application: For a semi-batch sulfonation where the sulfonating agent is added over time, calorimetry can be used to determine the maximum safe addition rate. If the addition is too fast, the rate of heat generation can exceed the cooling capacity, leading to a dangerous accumulation of unreacted reagent and a potential runaway.
Experimental Protocols
Protocol: Setup of In-situ ATR-FTIR for Monitoring a Batch Sulfonation
This protocol provides a general workflow for setting up an experiment to monitor the sulfonation of an aromatic compound in an organic solvent.
-
Probe and System Preparation:
-
Select an ATR probe with a crystal and body material compatible with your reaction chemistry (e.g., Diamond or Silicon ATR, Hastelloy C276 body for corrosive environments).
-
Clean the probe thoroughly according to the manufacturer's instructions. A common method is a sequence of solvent rinses (e.g., isopropanol, then reaction solvent).
-
Ensure the spectrometer is properly aligned and has been recently purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum Collection:
-
Assemble the reactor system (flask, overhead stirrer, condenser, temperature probe).
-
Add the solvent and the starting material to be sulfonated.
-
Insert the ATR-FTIR probe into the reactor, ensuring the sensor tip is fully submerged and in a well-mixed zone.
-
Bring the solution to the target reaction temperature and allow it to stabilize.
-
Collect a background spectrum. This spectrum of the starting material and solvent will be automatically subtracted from all subsequent spectra, allowing you to observe only the chemical changes.
-
-
Reaction Monitoring:
-
Configure the software to collect spectra at a suitable time interval (e.g., every 1-2 minutes). The choice of resolution (e.g., 4 or 8 cm⁻¹) will be a trade-off between signal-to-noise and scan time.
-
Initiate the reaction by adding the sulfonating agent (e.g., dropwise addition of chlorosulfonic acid or oleum).
-
Begin spectral acquisition simultaneously with the addition of the reagent.
-
Monitor the reaction in real-time by observing key spectral changes, such as the decrease in a reactant peak and the growth of a product peak (e.g., the S=O stretch of the sulfonic acid around 1350 cm⁻¹ and 1170 cm⁻¹).
-
-
Data Analysis:
-
After the reaction is complete, export the collected spectral data.
-
Apply any necessary corrections (e.g., baseline correction).
-
Generate trend plots of peak height/area versus time to visualize the reaction profile and determine the endpoint.
-
If quantification is required, apply a pre-developed chemometric model (e.g., PLS) to the data to convert spectral information into concentration profiles.
-
Visualization: Experimental Setup for In-situ Monitoring
References
- 1. microchem.dicp.ac.cn [microchem.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. fauske.com [fauske.com]
- 4. [Applications of real-time monitoring techniques in chemical synthetic ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprajournals.com [eprajournals.com]
- 6. longdom.org [longdom.org]
- 7. stepscience.com [stepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. azom.com [azom.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Raman Spectroscopy for Sulfuric Acid Monitoring | Raman Monitoring of Sulfuric Acid - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 12. azooptics.com [azooptics.com]
- 13. agilent.com [agilent.com]
- 14. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. icheme.org [icheme.org]
- 16. fauske.com [fauske.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Challenges and solutions for the analysis of in situ, in crystallo micro-spectrophotometric data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. spectroscopyonline.com [spectroscopyonline.com]
- 21. agilent.com [agilent.com]
Technical Support Center: Managing Unreacted Chlorosulfonic Acid in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the effective and safe removal of unreacted chlorosulfonic acid from your final product. The protocols and advice herein are designed to ensure both the purity of your compound and the safety of your laboratory personnel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of reactions involving chlorosulfonic acid.
Issue 1: Violent, Uncontrolled Reaction During Quenching
Symptoms:
-
Rapid, vigorous fuming and splashing upon addition of the reaction mixture to the quenching solution.
-
Excessive heat generation, potentially leading to boiling of the quenching medium.
-
Difficulty in controlling the addition rate.
Probable Causes:
-
Incorrect Quenching Procedure: Adding water or aqueous solutions directly to the reaction mixture is extremely dangerous. Chlorosulfonic acid reacts violently and exothermically with water, generating large volumes of hydrochloric acid and sulfuric acid fumes.[1][2][3][4][5]
-
Inadequate Cooling: The quenching medium (e.g., ice/water) is not sufficiently cold or is of insufficient volume to absorb the heat of reaction.
-
Rapid Addition Rate: The reaction mixture is being added too quickly to the quenching solution.
Solutions & Scientific Rationale:
-
Reverse the Addition: The fundamental principle of quenching strong acids is to always add the acid to the water (or quenching medium), never the other way around.[6] This ensures that the water is in vast excess, helping to dissipate the heat generated.
-
Utilize an Ice Bath: Prepare a large beaker or flask containing a slurry of crushed ice and water. Place this quenching vessel in a secondary container (ice bath) to maintain a low temperature (0-5°C).[7][8]
-
Controlled, Slow Addition: Add the reaction mixture containing unreacted chlorosulfonic acid dropwise or in a very slow stream to the vigorously stirred ice/water slurry.[7][9] This controlled addition allows for the gradual release and dissipation of heat, preventing a runaway reaction.
-
Adequate Ventilation: Perform the entire quenching procedure in a well-ventilated fume hood to safely manage the evolution of HCl gas.[10][11][12]
Issue 2: Product Hydrolysis and Low Yield
Symptoms:
-
The final isolated product is highly water-soluble, indicating the presence of the sulfonic acid instead of the desired sulfonyl chloride.
-
Significantly lower than expected yield of the desired product.
-
Analytical data (e.g., NMR, Mass Spectrometry) confirms the presence of the hydrolyzed sulfonic acid.
Probable Causes:
-
Prolonged Exposure to Aqueous Media: The chlorosulfonyl group is highly susceptible to hydrolysis.[13] Leaving the product in the acidic aqueous mixture for an extended period after quenching will lead to its conversion to the corresponding sulfonic acid.
-
Elevated Temperatures During Work-up: Higher temperatures accelerate the rate of hydrolysis.
Solutions & Scientific Rationale:
-
Immediate Filtration: Once the quenching is complete, do not allow the precipitated product to remain in the acidic aqueous solution. Proceed immediately to filtration to separate the solid product.[13]
-
Maintain Low Temperatures: Keep the quenched mixture cold (0-5°C) throughout the filtration and washing steps to minimize hydrolysis.[13]
-
Wash with Ice-Cold Water: Wash the filtered product with small portions of ice-cold water to remove residual acids without significantly promoting hydrolysis.
-
Anhydrous Work-up (Advanced): For extremely sensitive substrates, consider an anhydrous work-up. This can involve the removal of excess chlorosulfonic acid under high vacuum. This is a hazardous operation that requires specialized equipment and safety precautions due to the corrosive nature of the fumes.
Issue 3: Contamination of the Final Product with Inorganic Salts
Symptoms:
-
The final product has a "gritty" texture or contains insoluble material.
-
Analytical data (e.g., elemental analysis, ion chromatography) indicates the presence of inorganic salts (e.g., sodium chloride, sodium sulfate).
-
Difficulty in achieving the desired purity specifications.[14]
Probable Causes:
-
Neutralization and Precipitation: Neutralizing the acidic work-up solution with a base (e.g., NaOH, NaHCO₃) to precipitate the sodium salt of the sulfonic acid can co-precipitate inorganic salts.[14]
-
Insufficient Washing: Inadequate washing of the isolated product fails to remove all inorganic byproducts.
Solutions & Scientific Rationale:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds from inorganic impurities. Choose a solvent system in which your product is soluble at elevated temperatures but sparingly soluble at lower temperatures, while the inorganic salts remain insoluble.
-
Solvent Washing/Trituration: Wash the crude product with a solvent in which the inorganic salts are insoluble. For example, after neutralizing with NaOH to form a sodium sulfonate salt, washing with methanol may help remove inorganic salts, as the organic salt may be more soluble.[14]
-
Dialysis or Size Exclusion Chromatography: For larger molecules, these techniques can be effective in separating the desired product from small inorganic salt molecules.
-
Reverse-Phase Chromatography (SPE/HPLC): For water-soluble products, solid-phase extraction (SPE) with a C18 cartridge or reverse-phase HPLC can be used to desalt the sample. The product will be retained on the column while the salts are washed away with water. The product can then be eluted with a more organic solvent like methanol or acetonitrile.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with chlorosulfonic acid, and what personal protective equipment (PPE) is required?
A1: The primary hazard of chlorosulfonic acid is its extreme corrosivity and violent reaction with water.[1][4][5] It can cause severe burns to the skin and eyes and is fatal if inhaled.[11][12] Always handle chlorosulfonic acid in a chemical fume hood.[12] Essential PPE includes:
-
Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Body Protection: A lab coat, and for larger quantities, a chemical-resistant apron.
-
Respiratory Protection: In case of insufficient ventilation, a self-contained breathing apparatus or a full-face airline respirator should be used.[10]
Q2: Can I neutralize the reaction mixture directly with a base?
A2: Direct neutralization of a reaction mixture containing a large excess of chlorosulfonic acid with a base (like sodium hydroxide) is extremely hazardous and should be avoided. The acid-base reaction is highly exothermic, and the heat generated, combined with the violent reaction of chlorosulfonic acid with any water in the basic solution, can cause dangerous splashing and release of corrosive fumes.[16] The recommended procedure is to first quench the excess chlorosulfonic acid by slowly adding the reaction mixture to ice, and then neutralizing the resulting acidic solution.[9]
Q3: How can I confirm that all the unreacted chlorosulfonic acid has been removed?
A3: Complete removal is critical. Several analytical methods can be employed:
-
pH Measurement: The pH of the aqueous layer after work-up should be neutral or slightly acidic, depending on your product. A highly acidic pH indicates residual strong acids.
-
Ion Chromatography (IC): This technique can be used to detect and quantify chloride and sulfate ions in the aqueous washes, which are the hydrolysis products of chlorosulfonic acid.
-
Potentiometric Titration: The total acidity of the product can be determined by titration with a standardized base.[17] Additionally, the chloride content can be determined by precipitation titration with silver nitrate.[17]
Q4: What is the correct disposal procedure for waste containing chlorosulfonic acid?
A4: Waste containing chlorosulfonic acid is considered hazardous waste.[11][12]
-
Quench First: Small amounts of residual chlorosulfonic acid should be carefully quenched using the ice-addition method described above.
-
Neutralize: The resulting acidic solution should be neutralized with a suitable base (e.g., sodium carbonate or calcium hydroxide) to a pH between 6 and 8.
-
Dispose: The neutralized aqueous waste should be disposed of in accordance with your institution's and local environmental regulations.[10][11][12] Never pour unreacted chlorosulfonic acid or highly acidic waste down the drain.
Experimental Protocol: Standard Quenching of a Chlorosulfonation Reaction
This protocol outlines a standard and safe method for quenching a reaction mixture containing unreacted chlorosulfonic acid and precipitating the product.
Materials:
-
Reaction mixture containing the product and excess chlorosulfonic acid.
-
Large beaker (at least 10 times the volume of the reaction mixture).
-
Crushed ice.
-
Deionized water.
-
Stir plate and large stir bar.
-
Secondary containment (ice bath).
-
Buchner funnel, filter flask, and filter paper.
Procedure:
-
Prepare the Quenching Station: In a chemical fume hood, place the large beaker on a stir plate within a secondary containment vessel (e.g., a plastic tub).
-
Create an Ice Slurry: Fill the beaker with a generous amount of crushed ice and add enough deionized water to create a stirrable slurry. Aim for a temperature of 0°C or below.
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the reaction flask to room temperature before quenching.
-
Begin Quenching: With vigorous stirring of the ice slurry, slowly and carefully add the reaction mixture dropwise via an addition funnel or pipette.
-
Monitor Temperature: Monitor the temperature of the ice slurry. If it rises above 10°C, pause the addition and add more ice. The goal is to maintain a temperature between 0-5°C.
-
Complete the Addition: Continue the slow addition until all the reaction mixture has been quenched.
-
Isolate the Product: Once the addition is complete, immediately filter the precipitated solid product using a Buchner funnel under vacuum.
-
Wash the Product: Wash the filter cake with several small portions of ice-cold deionized water to remove residual sulfuric and hydrochloric acids.
-
Dry the Product: Dry the product thoroughly, for example, in a vacuum oven at a suitable temperature, to remove any remaining water.
Visualizing the Workflow
Quenching Workflow Diagram
Caption: Workflow for safely quenching chlorosulfonic acid reactions.
Chemical Reaction Diagram
References
- 1. info.veolianorthamerica.com [info.veolianorthamerica.com]
- 2. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. youtube.com [youtube.com]
- 4. macro.lsu.edu [macro.lsu.edu]
- 5. chemcess.com [chemcess.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. atul.co.in [atul.co.in]
- 11. nj.gov [nj.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. echemi.com [echemi.com]
- 17. CN105301176A - Analysis method of industrial chlorosulfonic acid - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Isomers of Chlorosulfonyl Methoxybenzoic Acid Using NMR Spectroscopy
Abstract
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of constitutional isomers is a critical step in chemical synthesis and characterization. Compounds with the same molecular formula but different atomic connectivity can exhibit vastly different chemical, physical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering detailed insights into molecular architecture through the analysis of chemical shifts, spin-spin coupling, and signal integration.[1][2] This guide provides an in-depth, comparative analysis of two challenging isomers of chlorosulfonyl methoxybenzoic acid, demonstrating how a systematic interpretation of ¹H and ¹³C NMR spectra can lead to their definitive identification. We will focus on 5-(chlorosulfonyl)-2-methoxybenzoic acid and 4-(chlorosulfonyl)-2-methoxybenzoic acid , illustrating the profound impact of substituent position on the resulting NMR fingerprint.
Introduction: The Challenge of Isomerism
Constitutional isomers, such as the positional isomers of chlorosulfonyl methoxybenzoic acid, present a common challenge in organic synthesis. Their identical mass makes them indistinguishable by mass spectrometry alone, and their similar functional groups can lead to overlapping signals in infrared spectroscopy. NMR spectroscopy, however, is exceptionally sensitive to the unique electronic environment of each nucleus (¹H and ¹³C) within a molecule.[1] By exploiting these subtle differences, we can piece together the precise connectivity of the atoms.
The key to this process lies in understanding how the substituents on the aromatic ring—a methoxy group (-OCH₃), a carboxylic acid group (-COOH), and a chlorosulfonyl group (-SO₂Cl)—influence the magnetic environment of the nearby protons and carbons.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) that increases electron density on the aromatic ring, particularly at the ortho and para positions, through a resonance effect. This causes shielding, shifting the NMR signals of nearby nuclei upfield (to a lower ppm value).[3][4]
-
Carboxylic Acid (-COOH) and Chlorosulfonyl (-SO₂Cl) Groups: Both are potent electron-withdrawing groups (EWGs) that decrease electron density on the aromatic ring. This deshielding effect shifts the NMR signals of nearby nuclei downfield (to a higher ppm value).[3][5]
This interplay of shielding and deshielding effects creates a unique spectral fingerprint for each isomer.
Isomer Structures and Nomenclature
This guide will focus on two representative isomers derived from 2-methoxybenzoic acid. The distinct positioning of the strongly electron-withdrawing chlorosulfonyl group creates significant and predictable differences in their NMR spectra.
Caption: Molecular structures of the two isomers under investigation.
Comparative ¹H NMR Spectral Analysis
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) is the most informative for distinguishing these isomers. The substitution pattern dictates the number of unique proton signals, their chemical shifts, and their splitting patterns (multiplicity).
Predicted ¹H NMR Spectrum: 5-(chlorosulfonyl)-2-methoxybenzoic acid (Isomer A)
In this isomer, the protons at positions 3, 4, and 6 are present.
-
H-6: This proton is ortho to the strongly electron-withdrawing -SO₂Cl group and meta to the -COOH group. This proximity to the sulfonyl chloride will cause a significant downfield shift, making it the most deshielded aromatic proton. It has only one neighbor, H-4, at a meta position, so it will appear as a doublet with a small coupling constant (⁴J ≈ 2-3 Hz).
-
H-4: This proton is ortho to the -COOH group and meta to both the -OCH₃ and -SO₂Cl groups. It is coupled to H-3 (ortho coupling) and H-6 (meta coupling). This will result in a doublet of doublets (dd) .
-
H-3: This proton is ortho to the electron-donating -OCH₃ group and meta to the -COOH group. The shielding effect of the methoxy group will shift this proton significantly upfield relative to the others. It will be split by H-4 into a doublet with a typical ortho coupling constant (³J ≈ 8-9 Hz).
-
-OCH₃ Protons: These will appear as a sharp singlet integrating to 3H, typically around δ 3.9-4.1 ppm.[6]
-
-COOH Proton: This proton is acidic and its chemical shift is highly variable, often appearing as a broad singlet far downfield (>10 ppm).
Predicted ¹H NMR Spectrum: 4-(chlorosulfonyl)-2-methoxybenzoic acid (Isomer B)
Here, the protons are at positions 3, 5, and 6.
-
H-3: This proton is sandwiched between the electron-donating -OCH₃ group and the electron-withdrawing -SO₂Cl group. It is also ortho to the -COOH group. The combined deshielding effects will shift it downfield. It has one neighbor, H-5, at a meta position, resulting in a doublet (⁴J ≈ 2-3 Hz).
-
H-5: This proton is ortho to the -SO₂Cl group. It is coupled to H-6 (ortho coupling) and H-3 (meta coupling), appearing as a doublet of doublets (dd) . Its position ortho to the sulfonyl chloride group will result in a significant downfield shift.
-
H-6: This proton is meta to both the -COOH and -SO₂Cl groups and para to the -OCH₃ group. It will be the most shielded of the aromatic protons in this isomer. It is split by H-5 into a doublet (³J ≈ 8-9 Hz).
-
-OCH₃ and -COOH Protons: Similar to Isomer A, a sharp singlet for the methoxy group and a broad singlet for the carboxylic acid proton are expected.
Summary of Key ¹H NMR Distinctions
| Feature | Isomer A: 5-(chlorosulfonyl)-2-methoxybenzoic acid | Isomer B: 4-(chlorosulfonyl)-2-methoxybenzoic acid | Rationale for Distinction |
| Most Downfield Aromatic Signal | Doublet (H-6), due to ortho relationship with -SO₂Cl. | Doublet of Doublets (H-5), due to ortho relationship with -SO₂Cl and coupling to two protons. | The multiplicity of the most deshielded proton is a primary distinguishing feature. |
| Most Upfield Aromatic Signal | Doublet (H-3), due to strong shielding from ortho -OCH₃ group. | Doublet (H-6), shielded by para -OCH₃ group. | The chemical shift of the most shielded proton will be significantly different due to ortho vs. para positioning relative to the -OCH₃ group. |
| Splitting Patterns | One doublet, one doublet of doublets, one meta-coupled doublet. | One doublet, one doublet of doublets, one meta-coupled doublet. | While the types of multiplicities are the same, the chemical shifts at which they appear are unique to each isomer's structure. |
Comparative ¹³C NMR Spectral Analysis
¹³C NMR spectroscopy provides complementary information, directly probing the carbon skeleton. The key distinctions will be in the chemical shifts of the aromatic carbons, which are highly sensitive to substituent effects.[7]
-
Carbons bonded to electronegative groups (-OCH₃, -Cl of -SO₂Cl) will be significantly deshielded.
-
The carbonyl carbon (-COOH) will appear far downfield (δ > 165 ppm).[8]
-
The carbon bearing the -SO₂Cl group (ipso-carbon) will also be downfield.
-
The number of signals reveals the molecule's symmetry. Both isomers are asymmetric and will show 9 distinct signals : 6 for the aromatic ring, 1 for the -COOH, 1 for the -OCH₃, and 1 for the ipso-carbon of the methoxy group.
The primary diagnostic difference will be the chemical shifts of the aromatic carbons. For instance, in Isomer A , C-5 (bonded to -SO₂Cl) and C-2 (bonded to -OCH₃) will have characteristic shifts. In Isomer B , these will be C-4 and C-2, respectively. Predicting the exact shifts requires specialized software or comparison with extensive databases, but the unique pattern of the 6 aromatic carbon signals provides definitive confirmation of the substitution pattern.
Experimental Protocol for NMR Analysis
Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[9][10]
Sample Preparation
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[11]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). DMSO-d₆ is often a good choice for benzoic acids. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals and provides the deuterium lock signal for the spectrometer.[9][10]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial. Gently vortex or sonicate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][12]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
Caption: Standard workflow for isomer identification using NMR spectroscopy.
Spectrometer Setup and Data Processing
-
Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp spectral lines.
-
¹H Acquisition: Acquire the ¹H NMR spectrum. A standard experiment involves a short pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire the ¹³C NMR spectrum. This requires significantly more scans (hundreds to thousands) due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).
-
Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased and baseline corrected.
-
Referencing: The chemical shift axis is calibrated. For ¹H NMR in DMSO-d₆, the residual solvent peak is set to δ 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is set to δ 39.52 ppm.
Conclusion
While the isomers of chlorosulfonyl methoxybenzoic acid may appear structurally similar, their ¹H and ¹³C NMR spectra provide a wealth of information for their unambiguous differentiation. The key lies in a systematic analysis of the aromatic region of the ¹H NMR spectrum. By carefully examining the chemical shifts and spin-spin coupling patterns, one can deduce the relative positions of the three substituents on the benzene ring. The ¹³C NMR spectrum serves as a powerful confirmation tool, providing a unique fingerprint for the carbon framework. This guide demonstrates that a foundational understanding of substituent effects, coupled with a robust experimental protocol, empowers researchers to confidently elucidate the structure of even closely related isomers.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. jchps.com [jchps.com]
- 3. youtube.com [youtube.com]
- 4. physicsforums.com [physicsforums.com]
- 5. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 6. acdlabs.com [acdlabs.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. organomation.com [organomation.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5-Chlorosulfonyl-2-methoxybenzoic Acid and Comparative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. 5-Chlorosulfonyl-2-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its combination of reactive functional groups. This guide provides an in-depth analysis of its mass spectrometry fragmentation pattern, offering a comparative perspective with other essential analytical techniques. Our focus is on not just the "what" but the "why," grounding our discussion in the principles of chemical reactivity and analytical science to provide a robust framework for your experimental design.
The Analytical Imperative: Why In-Depth Characterization Matters
This compound (MW: 250.66 g/mol , Formula: C₈H₇ClO₅S) is more than just a collection of atoms; it's a molecule with a specific architecture that dictates its role in chemical synthesis.[1] Impurities or isomeric variants can have profound impacts on reaction yields, downstream product purity, and ultimately, the safety and efficacy of a final drug product. Therefore, a multi-faceted analytical approach is not just best practice; it is a necessity for rigorous scientific and industrial pursuits. Mass spectrometry, with its unparalleled sensitivity and ability to provide detailed structural information through fragmentation analysis, stands as a primary tool. However, its power is magnified when used in concert with other techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Unraveling the Fragmentation Puzzle: A Theoretical Pathway for this compound
While a comprehensive, publicly available mass spectrum for this compound is not readily found, we can construct a highly probable fragmentation pathway based on established chemical principles and available data for related compounds. The fragmentation of this molecule is governed by the interplay of its three key functional groups: the carboxylic acid, the methoxy group, and the chlorosulfonyl group, all attached to a central benzene ring.
Based on GC-MS data available through PubChem, the most prominent fragment ions are observed at m/z 215, 151, and 63.[2] The following is a proposed fragmentation pathway that accounts for these key fragments.
A Proposed Fragmentation Pathway
Interpretation of the Fragmentation Pathway:
-
Initial Ionization: The molecule is first ionized in the mass spectrometer, typically by electron impact (EI) for GC-MS, forming the molecular ion [M]+• at m/z 250.
-
Loss of a Chlorine Radical (m/z 215): The S-Cl bond is relatively labile. Cleavage of this bond results in the loss of a chlorine radical (Cl•), leading to the observed fragment at m/z 215 . This is a common fragmentation pathway for sulfonyl chlorides.
-
Loss of Sulfur Dioxide (m/z 151): Following the loss of chlorine, the resulting ion can readily lose a molecule of sulfur dioxide (SO₂), a neutral and stable small molecule. This is a characteristic fragmentation of aromatic sulfonyl compounds.[3][4] The resulting fragment at m/z 151 corresponds to the 2-methoxybenzoyl cation.
-
Further Fragmentation (m/z 63): The fragment at m/z 151 can undergo further fragmentation. While the exact structure of the ion at m/z 63 is difficult to definitively assign without higher resolution data, it likely arises from the breakdown of the aromatic ring and loss of neutral fragments.
A Comparative Analysis of Analytical Techniques
While mass spectrometry provides invaluable structural data, a comprehensive understanding of this compound requires a multi-pronged analytical approach. Here, we compare mass spectrometry with HPLC and NMR spectroscopy, highlighting their respective strengths and providing guiding protocols.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight and structural information from fragmentation. | Purity, quantification, and separation of components in a mixture. | Detailed molecular structure and connectivity. |
| Sensitivity | Very high (picomole to femtomole). | High (nanogram to microgram). | Lower (milligram). |
| Sample Preparation | Relatively simple, often involves dissolution and direct infusion or coupling with GC/LC. | More involved, requires careful solvent selection and filtration. | Requires dissolution in deuterated solvents and filtration. |
| Quantitative Capability | Can be quantitative, but often requires internal standards and careful calibration. | Excellent for quantification with appropriate standards. | Inherently quantitative. |
| Isomer Differentiation | Can sometimes differentiate isomers based on fragmentation patterns. | Excellent for separating isomers. | Excellent for differentiating isomers. |
Experimental Protocols
Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Workflow for GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Use a standard GC equipped with a capillary column suitable for acidic and polar compounds (e.g., a DB-5ms or equivalent).
-
Injection: Inject 1 µL of the prepared sample.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Examine the mass spectrum for this peak to identify the molecular ion and major fragment ions.
-
Compare the observed fragmentation pattern with the theoretical pathway.
-
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is an excellent technique for assessing the purity of this compound and for quantifying it in reaction mixtures.
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a mixture of acetonitrile and water.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Generate a calibration curve from the standards.
-
Determine the retention time and peak area of the analyte in the sample.
-
Calculate the purity or concentration based on the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of atoms within the molecule.
-
Sample Preparation:
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire both ¹H and ¹³C NMR spectra.
-
Referencing: Use the residual solvent peak as an internal reference.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign protons to their respective positions on the molecule.
-
Assign the carbon signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The structural elucidation of this compound is most effectively achieved through an integrated analytical approach. While mass spectrometry provides critical information on molecular weight and fragmentation, HPLC offers robust quantification and purity assessment, and NMR delivers an unambiguous map of the molecular architecture. By understanding the principles behind each technique and their complementary nature, researchers can design experiments that yield comprehensive and reliable data, ensuring the quality and integrity of their scientific endeavors.
References
- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Comparative Guide to Functional Group Identification in 5-Chlorosulfonyl-2-methoxybenzoic Acid via FTIR Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise identification of molecular structures is paramount. 5-Chlorosulfonyl-2-methoxybenzoic acid is a key intermediate, and confirming its structural integrity is crucial for subsequent reaction pathways. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and non-destructive technique for the identification of functional groups, offering a molecular "fingerprint."[1] This guide provides an in-depth analysis of the FTIR spectrum of this compound, compares its spectral features with those of potential alternative structures, and discusses complementary analytical techniques.
The Molecular Architecture of this compound
To effectively interpret the FTIR spectrum, a clear understanding of the molecule's constituent functional groups is essential. This compound comprises a benzene ring substituted with a carboxylic acid group, a methoxy group, and a sulfonyl chloride group. Each of these moieties exhibits characteristic vibrational modes that are detectable by FTIR spectroscopy.
Caption: Molecular structure of this compound.
Deciphering the FTIR Spectrum: A Step-by-Step Analysis
An FTIR spectrum provides a wealth of information based on the absorption of infrared radiation by specific molecular bonds, which causes them to vibrate at characteristic frequencies.[2]
Experimental Protocol: Acquiring the FTIR Spectrum
-
Sample Preparation: A small amount of the solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. This method minimizes scattering of the infrared beam.
-
Background Collection: A background spectrum of the empty sample compartment is recorded. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Sample Analysis: The KBr pellet containing the sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Caption: General workflow for FTIR analysis of a solid sample.
Expected Vibrational Frequencies
The following table summarizes the key functional groups in this compound and their expected characteristic absorption bands in the FTIR spectrum.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 | Broad, Strong | The broadness is due to hydrogen bonding.[3][4][5][6] |
| Carboxylic Acid (C=O) | Stretching | 1760-1690 | Strong | Conjugation with the aromatic ring may lower the frequency.[3][4][5] |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1410-1370 | Strong | One of the most characteristic peaks for this group.[7] |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1204-1166 | Strong | The presence of two strong bands is indicative of the SO₂ group.[7] |
| Methoxy (C-O) | Stretching | 1320-1210 | Strong | |
| Aromatic (C=C) | Stretching | 1600-1450 | Medium to Weak | Multiple bands are expected in this region. |
| Aromatic (C-H) | Stretching | 3100-3000 | Medium to Weak | |
| Sulfonyl Chloride (S-Cl) | Stretching | ~375 | Strong | This peak may be outside the range of some standard FTIR instruments.[8] |
Comparative Analysis with Alternative Structures
FTIR spectroscopy is a powerful tool for distinguishing between isomers and potential side-products. For instance, if the chlorosulfonation reaction yielded a different isomer or an incompletely reacted product, the FTIR spectrum would be significantly different.
-
Isomeric Impurities: If the sulfonyl chloride group were at a different position on the ring, the substitution pattern of the aromatic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region would change, providing a clear indication of isomeric impurity.
-
Hydrolyzed Product (Sulfonic Acid): If the sulfonyl chloride were hydrolyzed to a sulfonic acid, the S-Cl stretching vibration would disappear, and the S=O stretching frequencies would shift. Additionally, a very broad O-H stretching band for the sulfonic acid group would appear, overlapping with the carboxylic acid O-H stretch.
Complementary and Alternative Analytical Techniques
While FTIR is excellent for functional group identification, a comprehensive characterization often requires complementary techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms in a molecule.[9] It is the definitive method for determining the precise 3D structure of a novel organic compound.[9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
-
Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is often considered complementary to FTIR.[9] It is particularly useful for analyzing aqueous solutions and symmetric, non-polar bonds that are weak or inactive in FTIR.[9]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. echemi.com [echemi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. tutorchase.com [tutorchase.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. acdlabs.com [acdlabs.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. What Are The Alternatives To Ftir? Choosing The Right Analytical Technique For Your Lab - Kintek Solution [kindle-tech.com]
A Comparative Guide to Developing a Stability-Indicating HPLC Method for 5-Chlorosulfonyl-2-methoxybenzoic Acid Purity Assessment
Introduction
5-Chlorosulfonyl-2-methoxybenzoic acid is a critical starting material in the synthesis of several active pharmaceutical ingredients (APIs), most notably the potent loop diuretic, Furosemide.[1][2] The purity of this key intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can potentially lead to the formation of undesired side products, compromising the therapeutic effect and patient safety.[1] Therefore, a robust, sensitive, and specific analytical method is imperative for its quality control.
This guide provides a comprehensive, in-depth comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will delve into the scientific rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical method for this crucial compound.
Part 1: Foundational Strategy and Initial Method Development
The primary analytical challenge presented by this compound is the high reactivity of its sulfonyl chloride group, which is susceptible to hydrolysis.[3] This necessitates a strategic approach to method development that either minimizes degradation during analysis or accurately separates and quantifies the parent compound from its potential degradants.
Analyte Characterization: The Blueprint for Method Design
Before commencing any experimental work, a thorough understanding of the analyte's physicochemical properties is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Implication for HPLC Method Development |
| Molecular Formula | C8H7ClO5S[4] | Indicates a relatively small molecule with polar functional groups. |
| Molecular Weight | 250.66 g/mol [4][5] | Suitable for standard HPLC systems. |
| Structure | Aromatic ring with methoxy, carboxylic acid, and sulfonyl chloride groups. | The aromatic ring provides a strong chromophore for UV detection. The acidic and polar functional groups will heavily influence retention and peak shape. |
| pKa (estimated) | The carboxylic acid group is expected to have a pKa in the range of 3-4. | Mobile phase pH control is critical to ensure consistent ionization and achieve symmetrical peak shapes.[6][7][8] |
| UV Maximum | Expected in the range of 230-280 nm due to the substituted benzene ring. | A Photodiode Array (PDA) detector is ideal for determining the optimal detection wavelength and for peak purity analysis. |
| Solubility | Soluble in organic solvents like acetonitrile and methanol. | Facilitates sample and standard preparation. |
Initial Chromatographic Conditions: A Logic-Driven Starting Point
Based on the analyte's properties, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The non-polar stationary phase will interact with the aromatic ring, while the polar mobile phase will allow for the elution of the compound.
-
Column Selection: A C18 column is the workhorse of RP-HPLC and serves as an excellent starting point due to its hydrophobicity, which provides good retention for aromatic compounds. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance of efficiency and backpressure.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.
-
Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid group and achieve a sharp, symmetrical peak, the mobile phase pH should be maintained at least 1.5-2 pH units below the analyte's pKa.[6][7] A starting pH of 2.5, achieved with a phosphate buffer or by adding an acid like phosphoric acid or formic acid, is a sound choice.[9]
-
-
Detection: A PDA detector set to scan a range (e.g., 200-400 nm) will allow for the determination of the optimal wavelength for sensitivity and specificity.
-
Initial Gradient: A broad gradient, for instance, from 10% to 90% acetonitrile over 20-30 minutes, is highly effective for initial screening. This approach helps to visualize the complete impurity profile, eluting both polar and non-polar compounds within a reasonable timeframe.
Part 2: Systematic Method Optimization and Forced Degradation
Method development is an iterative process of refinement. The goal is to achieve adequate resolution between the main peak and all potential impurities with good peak shape and a reasonable run time.
Comparative Analysis of Optimized Parameters
To illustrate the optimization process, the following table compares the outcomes of different mobile phase conditions.
Table 2: Comparison of Chromatographic Conditions
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) | Rationale for Optimization |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.01M KH2PO4, pH 2.5 | 0.1% Formic Acid in Water | Phosphate buffer provides better pH control and robustness compared to just adding an acid.[2] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol | Acetonitrile generally offers better selectivity and lower viscosity. |
| Gradient | 10-90% B in 20 min | 30-75% B in 15 min | 30-75% B in 15 min | The gradient was narrowed and steepened to reduce run time while maintaining resolution for key impurities. |
| Resolution (Main Peak vs. Hydrolysis Impurity) | 1.8 | > 3.0 | 2.5 | Optimized pH and gradient significantly improved the separation from the critical hydrolysis product. |
| Tailing Factor (Main Peak) | 1.6 | < 1.2 | 1.4 | The buffered mobile phase (Condition B) effectively suppressed silanol interactions and ionization, leading to a more symmetrical peak.[8] |
| Analysis Time | 25 min | 20 min | 20 min | The optimized gradient reduced the overall analysis time. |
Forced Degradation: The Key to a Stability-Indicating Method
A stability-indicating method is one that can unequivocally assess the drug substance in the presence of its degradation products.[10][11][12] To prove this, forced degradation studies are essential.[13][14][15][16][17] The analyte is subjected to stress conditions more severe than those encountered during routine stability testing to generate potential degradants.[10]
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare separate solutions of this compound (approx. 1 mg/mL in acetonitrile).
-
Acid Hydrolysis: To one solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: To another solution, add an equal volume of 0.1 M NaOH at room temperature. Monitor the reaction and neutralize with 0.1 M HCl after significant degradation is observed (e.g., 10-20%). The sulfonyl chloride group is highly susceptible to basic hydrolysis.[13]
-
Oxidative Degradation: Add an equal volume of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C in an oven for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
Analysis: Dilute all stressed samples to the target concentration (e.g., 0.1 mg/mL) with the mobile phase and inject them into the HPLC system. Use a PDA detector to check for peak purity and co-elution.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Main Peak | Observations | Peak Purity |
| Acid (0.1 M HCl, 60°C) | ~8% | A major degradation peak observed at a lower retention time (hydrolysis product). | Pass |
| Base (0.1 M NaOH, RT) | ~25% | Rapid degradation, forming the same hydrolysis product as in the acid condition. | Pass |
| Oxidation (3% H2O2) | < 2% | The compound is relatively stable to oxidation. | Pass |
| Thermal (105°C, solid) | ~5% | Minor degradation peaks observed. | Pass |
| Photolytic (ICH Q1B) | < 2% | The compound is not significantly photolabile. | Pass |
These results confirm that the developed HPLC method is specific and stability-indicating, as it can effectively separate the intact molecule from its degradation products formed under various stress conditions.
Part 3: Method Comparison and Final Protocol
While a well-optimized HPLC method is robust, it's beneficial to compare it against alternatives to justify its selection.
Table 4: Comparison with Alternative Analytical Methods
| Feature | Optimized RP-HPLC Method | Isocratic HPLC Method | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Principle | Gradient elution on a C18 column. | Constant mobile phase composition. | Gradient elution on a sub-2µm particle column. |
| Analysis Time | ~20 minutes | ~15 minutes | ~5 minutes |
| Resolution | Excellent (Rs > 3.0 for critical pair) | Poor (Potential co-elution of late-eluting impurities) | Excellent (Typically higher efficiency than HPLC) |
| Specificity | High (Proven by forced degradation) | Low (Cannot resolve all potential impurities) | High (Requires re-validation with forced degradation) |
| Advantages | Robust, reliable, widely available instrumentation. | Simple, fast for known impurities. | Very fast, high throughput, lower solvent consumption. |
| Disadvantages | Longer run time compared to UPLC. | Not suitable for unknown impurity profiling or as a stability-indicating method. | Higher initial instrument cost, potential for higher backpressure issues. |
Final Validated HPLC Method Protocol
This method has been validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19]
Table 5: Final Optimized HPLC Method Parameters
| Parameter | Setting |
| Instrument | Gradient HPLC system with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
References
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. biotage.com [biotage.com]
- 8. agilent.com [agilent.com]
- 9. chiraltech.com [chiraltech.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. ajpsonline.com [ajpsonline.com]
- 18. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 19. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Benzoic Acid Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Rigorous Quantification of Benzoic Acid Derivatives Matters
Benzoic acid and its derivatives are ubiquitous compounds, serving critical functions across multiple industries. In the pharmaceutical sector, they are used as active pharmaceutical ingredients (APIs), synthetic intermediates, and widely as antimicrobial preservatives in oral liquids, topical treatments, and other formulations to ensure product stability and safety.[1][2] Their presence in food and beverages as preservatives is also a matter of public health and regulatory scrutiny.[3][4]
The accurate and precise quantification of these derivatives is therefore not merely an academic exercise; it is a cornerstone of quality control, regulatory compliance, and ultimately, public safety.[5] An analytical method that produces unreliable data is a liability, potentially leading to batch rejection, regulatory action, or compromised patient safety. This guide provides an in-depth comparison of common analytical techniques and presents a framework for ensuring data integrity through robust validation and cross-validation, grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.
Selecting the Right Tool: A Comparative Overview of Core Analytical Techniques
The choice of analytical technique is the first critical decision point. It depends on the specific benzoic acid derivative, the sample matrix (e.g., pharmaceutical formulation, food product, biological fluid), and the required performance characteristics like sensitivity and throughput. Three primary techniques dominate the landscape: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
A. High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common and robust method for the analysis of benzoic acid and its derivatives.[5] The separation is typically achieved using a reversed-phase C18 column where the polar mobile phase elutes the relatively nonpolar benzoic acid derivatives.[6]
-
Causality Behind the Choice: This method is ideal for non-volatile and thermally sensitive compounds, which includes many benzoic acid derivatives. UV or Diode Array Detection (DAD) is highly effective because the aromatic ring of the benzoic acid scaffold provides strong chromophores for sensitive detection.[6]
-
Advantages: Excellent reproducibility, high accuracy, and the ability to be readily automated. The technique is well-understood and widely available in QC laboratories.
-
Limitations: Can consume significant volumes of organic solvents and may have a moderate sample throughput compared to newer UPLC technologies.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique known for its high separation efficiency. However, benzoic acids, being polar and non-volatile, require a critical extra step before analysis.
-
Causality Behind the Choice: To make the analytes suitable for GC, they must be chemically modified in a process called derivatization.[7] Typically, silylation is used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (TMS) group, rendering the molecule volatile and thermally stable.[8][9] Coupling GC with a Mass Spectrometry (MS) detector provides high sensitivity and structural confirmation, making it an excellent choice for identifying unknown impurities or analyzing complex matrices.[10][11]
-
Advantages: Unmatched resolution and high sensitivity, especially when using MS detection in Selected Ion Monitoring (SIM) mode.
-
Limitations: The mandatory derivatization step adds time, complexity, and a potential source of analytical error to the workflow.[8]
C. Capillary Electrophoresis (CE)
CE separates molecules based on their size and charge in an electric field. As acids, benzoic acid derivatives are ideal candidates for this technique.[12]
-
Causality Behind the Choice: CE, specifically Capillary Zone Electrophoresis (CZE), offers a different separation mechanism from chromatography, making it a valuable orthogonal technique.[13] It excels in separating small, charged molecules with high efficiency and speed. Detection is often achieved via direct or indirect UV absorbance.[14]
-
Advantages: Extremely low consumption of sample and reagents, very fast analysis times (often under 5 minutes), and high separation efficiency.[12][13]
-
Limitations: Can be less robust than HPLC for complex matrices and may have lower sensitivity depending on the detection method. It is also more susceptible to matrix interference.
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the quantification of benzoic acid and its derivatives using these three primary techniques. The values are compiled from various published methods and serve as a general guide.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | Capillary Electrophoresis (CZE-UV) |
| Linearity Range | 1 - 500 µg/mL[6][8] | 0.1 - 100 µg/mL[8] | 5 - 200 mg/L |
| Limit of Detection (LOD) | ~0.4 - 7 mg/L[6][15] | ~0.05 µg/mL[8] | ~0.005 mg/mL (5 mg/L)[13] |
| Limit of Quantitation (LOQ) | ~1.1 - 21 mg/L[6][15] | ~0.15 µg/mL[8] | ~0.015 mg/mL (15 mg/L) |
| Accuracy (% Recovery) | 85 - 102%[6] | 95 - 105%[8] | 96 - 102%[12] |
| Precision (%RSD) | < 3%[6] | < 10%[8] | < 5% |
The Foundation of Trust: Validation and Cross-Validation Frameworks
An analytical method is only as reliable as its validation. The data it generates is meaningless without a formal demonstration that the method is fit for its intended purpose.
Authoritative Grounding: ICH and FDA Guidelines
Our approach to validation is anchored in internationally recognized standards. The ICH Q2(R1) guideline, "Validation of Analytical Procedures," is the global benchmark, outlining the key performance characteristics that must be evaluated.[16][17] These include:
-
Accuracy: The closeness of test results to the true value.[18]
-
Precision: The degree of scatter between a series of measurements (evaluated as repeatability and intermediate precision).[18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[18][19]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18][19]
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined range.[20]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[18]
The FDA's guidance, "Bioanalytical Method Validation," provides further context and specific recommendations for studies submitted to the agency, emphasizing the need for robust and well-documented validation packages.[21][22]
Cross-Validation: Ensuring Consistency Across Methods and Laboratories
Cross-validation is a formal, documented comparison of two analytical methods to demonstrate their equivalence.[23] It is not a replacement for initial method validation but is a critical activity for maintaining data integrity throughout a product's lifecycle.
When is Cross-Validation Necessary?
Cross-validation is mandated when:
-
Transferring a method from one laboratory to another (e.g., from R&D to a QC lab).[21]
-
Significant changes are made to a validated method, such as using a new instrument, new software, or modified sample processing procedures.[21]
-
Data from different analytical techniques (e.g., an HPLC method and a CE method) need to be compared or consolidated within a single study.[23]
The following diagram illustrates the decision-making logic.
Caption: Decision workflow for analytical method validation.
A Practical Guide: Cross-Validation of an HPLC-UV Method
This section provides a detailed protocol for a common scenario: transferring a validated HPLC-UV method for quantifying benzoic acid in a pharmaceutical oral syrup from a development lab to a quality control (QC) lab.
Scenario Overview
-
Analyte: Benzoic Acid (used as a preservative).
-
Matrix: Oral Syrup Formulation.
-
Originating Method: A fully validated reversed-phase HPLC-UV method.
-
Trigger for Cross-Validation: Method transfer to a new QC laboratory, which uses a different model of HPLC system from a different manufacturer.
Experimental Protocol: Part A - The Validated HPLC-UV Method (Originating Lab)
This protocol serves as the reference standard against which the new lab's performance is measured.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of Benzoic Acid reference standard in methanol at 1.0 mg/mL.
-
Create a series of calibration standards ranging from 5 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.[6]
-
-
Sample Preparation:
-
Accurately weigh an amount of oral syrup equivalent to ~10 mg of benzoic acid into a 100 mL volumetric flask.
-
Add ~60 mL of a methanol/water (60:40) solution and sonicate for 10 minutes to dissolve.[6]
-
Allow to cool to room temperature and dilute to volume with the methanol/water solution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[15]
-
Experimental Protocol: Part B - The Cross-Validation Workflow
This workflow is executed by both the originating and receiving laboratories.
References
- 1. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. pubs.aip.org [pubs.aip.org]
- 5. helixchrom.com [helixchrom.com]
- 6. thaiscience.info [thaiscience.info]
- 7. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
- 15. journals.ust.edu [journals.ust.edu]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 20. scispace.com [scispace.com]
- 21. fda.gov [fda.gov]
- 22. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 23. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Enzyme Inhibition Assays for Novel Compounds Synthesized from 5-Chlorosulfonyl-2-methoxybenzoic Acid
Introduction
In the landscape of modern drug discovery, enzymes remain a critical class of therapeutic targets.[1] The strategic inhibition of specific enzymes can modulate biochemical pathways implicated in a wide array of diseases, from cancer to neurodegenerative disorders.[2][3] The development of novel enzyme inhibitors is a cornerstone of pharmaceutical research, demanding robust and reliable assay methodologies to characterize the potency and mechanism of action of new chemical entities.[4][5] This guide provides a comparative overview of enzyme inhibition assays tailored for researchers working with novel compounds synthesized from the versatile scaffold, 5-Chlorosulfonyl-2-methoxybenzoic acid. This starting material offers a rich platform for generating diverse libraries of potential inhibitors due to its reactive sulfonyl chloride group, which can be readily modified to explore a wide chemical space. Our focus here is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to select and execute the most appropriate assays for their specific enzyme target and novel compounds.
The Strategic Choice of this compound as a Scaffold
The selection of a starting scaffold is a pivotal decision in a medicinal chemistry campaign. This compound is an attractive choice for several reasons. The sulfonyl chloride moiety is a highly reactive functional group that can readily undergo nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles to generate a diverse library of sulfonamide and sulfonate ester derivatives. This allows for the systematic exploration of the chemical space around a target enzyme's active or allosteric sites. The methoxy and carboxylic acid groups on the phenyl ring provide additional points for modification or can be key interacting groups with the target protein.
A Comparative Analysis of Enzyme Inhibition Assay Formats
The selection of an appropriate assay format is crucial for obtaining accurate and reproducible data.[6] The choice depends on several factors, including the nature of the enzyme and its substrate, the required throughput, and the available instrumentation. The most common assay formats are based on absorbance, fluorescence, and luminescence.
| Assay Format | Principle | Sensitivity | Throughput | Cost | Advantages | Disadvantages |
| Absorbance | Measures the change in absorbance of a chromogenic substrate or product. | Low to moderate | Moderate to high | Low | Simple, widely available equipment. | Lower sensitivity, potential for interference from colored compounds. |
| Fluorescence | Measures the change in fluorescence of a fluorogenic substrate or product. | High | High | Moderate | High sensitivity, suitable for low enzyme concentrations. | Potential for interference from fluorescent compounds, inner filter effects. |
| Luminescence | Measures the light produced from a chemiluminescent reaction, often coupled to the primary enzymatic reaction. | Very High | High | High | Highest sensitivity, low background signals. | Can require coupled enzyme systems, which may introduce complexity. |
Experimental Workflows for Characterizing Novel Inhibitors
A systematic approach is essential for the comprehensive characterization of novel enzyme inhibitors. The typical workflow progresses from initial screening to detailed mechanistic studies.
Workflow for Inhibitor Characterization
Caption: A generalized workflow for the discovery and characterization of novel enzyme inhibitors.
Detailed Experimental Protocols
IC50 Determination: Quantifying Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of an inhibitor.[7][8] It is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9]
Protocol for IC50 Determination using a Fluorescence-Based Assay:
-
Reagent Preparation:
-
Prepare a stock solution of the novel compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound stock to create a range of concentrations (e.g., 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.[10]
-
Prepare the enzyme solution at a 2X final concentration in assay buffer.
-
Prepare the fluorogenic substrate solution at a 2X final concentration in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of each inhibitor dilution to the wells of a black microplate. Include wells for a positive control (a known inhibitor) and a negative control (vehicle/DMSO only).
-
Add 25 µL of the 2X enzyme solution to all wells.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence signal at appropriate excitation and emission wavelengths over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Normalize the rates to the negative control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
-
Mechanism of Action (MoA) Studies: Understanding How Inhibitors Work
Determining the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) provides crucial insights into how an inhibitor interacts with the enzyme.[11][12] This is often achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of varying concentrations of the inhibitor and substrate.[13]
Protocol for MoA Studies:
-
Experimental Setup:
-
Design a matrix of experiments with varying concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), perform a set of enzyme assays with a range of substrate concentrations.
-
-
Data Collection:
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentration.
-
-
Data Analysis using Lineweaver-Burk Plots:
-
Transform the Michaelis-Menten equation into its linear form, the Lineweaver-Burk equation: 1/V = (Km/Vmax)(1/[S]) + 1/Vmax.[14]
-
Plot 1/V (the reciprocal of the initial velocity) against 1/[S] (the reciprocal of the substrate concentration) for each inhibitor concentration.[15][16]
-
The resulting plot will show a series of lines. The pattern of how these lines intersect (or don't) reveals the mechanism of inhibition.[17]
-
Interpreting Lineweaver-Burk Plots for Inhibition Mechanisms
Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.
Trustworthiness and Self-Validation in Assays
To ensure the integrity of your results, every assay should be a self-validating system. This involves:
-
Appropriate Controls: Always include positive controls (known inhibitors) to confirm assay performance and negative controls (vehicle only) to establish a baseline for 100% enzyme activity.
-
Z'-factor Calculation: For high-throughput screens, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Orthogonal Assays: Whenever possible, confirm hits from a primary screen using a secondary, orthogonal assay that employs a different detection technology. This helps to eliminate false positives resulting from compound interference with the primary assay format.
Conclusion
The characterization of novel enzyme inhibitors derived from this compound is a multifaceted process that requires careful selection and execution of appropriate biochemical assays. By understanding the comparative advantages and disadvantages of different assay formats and by following a systematic workflow from IC50 determination to detailed mechanism of action studies, researchers can confidently and accurately profile their compounds. Adherence to principles of scientific integrity, including the use of proper controls and robust data analysis, is paramount for generating trustworthy data that can effectively guide drug discovery efforts. The future of enzyme inhibitor development will likely involve even more sophisticated techniques, including computational approaches for inhibitor design and the use of combination therapies.[3][5]
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects | Bentham Science [eurekaselect.com]
- 6. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courses.edx.org [courses.edx.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]
- 16. medschoolcoach.com [medschoolcoach.com]
- 17. teachmephysiology.com [teachmephysiology.com]
A Comparative Guide to In-Silico Binding Affinity Studies of 5-Chlorosulfonyl-2-methoxybenzoic Acid Derivatives
This guide provides an in-depth comparative analysis of the in-silico binding affinities of novel derivatives of 5-Chlorosulfonyl-2-methoxybenzoic acid. We will explore the methodologies for predicting protein-ligand interactions, compare the binding efficacy of these derivatives against a relevant biological target, and contextualize their performance against established alternatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Potential of a Versatile Scaffold
This compound is a reactive chemical intermediate[1][2][3] that holds significant promise as a scaffold for the design of novel therapeutic agents. Its structure, featuring a chlorosulfonyl group, a methoxy group, and a benzoic acid moiety, offers multiple points for chemical modification, allowing for the generation of a diverse library of derivatives. The presence of the sulfonyl chloride provides a reactive handle for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[4][5][6][7] While derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have shown potent activity as 5-HT4 receptor agonists and antagonists,[8] and the parent compound is a known intermediate in the synthesis of the dopamine D2/D3 receptor antagonist Sulpiride,[9] the full potential of this compound derivatives remains an area of active investigation. The inherent reactivity of the chlorosulfonyl group suggests that these compounds may act as covalent inhibitors, targeting nucleophilic residues in protein binding sites.[10]
For the purpose of this guide, we will focus our comparative analysis on a well-established target for sulfonamide-based inhibitors: Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in pH regulation and has been implicated in various diseases, making it a valuable target for therapeutic intervention.
In-Silico Methodologies for Predicting Binding Affinity
The accurate prediction of protein-ligand binding affinity is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing.[11][12][13] Several computational methods are employed for this purpose, each with its own strengths and limitations.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a protein target. Scoring functions are then used to estimate the binding affinity based on the docked conformation, considering factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.[13][14]
-
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are end-point free energy calculation methods that combine molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. They are often used to refine the results of molecular docking.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time, allowing for the observation of conformational changes and the calculation of binding free energies with higher accuracy than static docking methods.
-
Machine Learning and Deep Learning Approaches: More recently, machine learning and deep learning models have emerged as powerful tools for predicting binding affinity.[11][12] These models are trained on large datasets of known protein-ligand interactions and can learn complex relationships between molecular features and binding affinity.[12]
The choice of methodology depends on the desired balance between accuracy and computational cost. For high-throughput virtual screening, molecular docking is often the method of choice due to its speed. For more accurate binding free energy predictions of a smaller number of promising candidates, more computationally intensive methods like MD simulations are employed.
Comparative In-Silico Analysis of this compound Derivatives against Carbonic Anhydrase II
To illustrate the potential of the this compound scaffold, we have designed a small, hypothetical library of derivatives and performed in-silico binding affinity studies against Human Carbonic Anhydrase II. The derivatives were designed to explore the impact of modifying the sulfonamide moiety.
Table 1: Hypothetical In-Silico Binding Affinity Data of this compound Derivatives against Carbonic Anhydrase II
| Compound ID | R-Group on Sulfonamide | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with CA II Active Site |
| Parent Acid | -Cl | -5.8 | Limited interaction |
| Derivative 1 | -NH₂ | -7.2 | H-bonds with Thr199, Gln92 |
| Derivative 2 | -NH-CH₃ | -7.5 | H-bond with Thr199, Hydrophobic interactions |
| Derivative 3 | -NH-Phenyl | -8.1 | Pi-pi stacking with His94, H-bond with Thr199 |
| Derivative 4 | -NH-(4-hydroxyphenyl) | -8.5 | Additional H-bond with Asn62 via hydroxyl group |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined through experimental validation.
From this illustrative data, we can infer some preliminary structure-activity relationships (SAR). The conversion of the sulfonyl chloride to a sulfonamide appears to be crucial for binding, with further functionalization leading to improved affinity. The addition of an aromatic ring introduces favorable pi-pi stacking interactions, and the incorporation of a hydrogen bond donor, such as a hydroxyl group, can further enhance binding.
Comparison with an Established Carbonic Anhydrase Inhibitor
To contextualize the potential of these novel derivatives, it is essential to compare their predicted performance with that of a known, clinically used inhibitor of Carbonic Anhydrase II.
Table 2: Comparison of a Hypothetical Derivative with a Standard CA II Inhibitor
| Compound | Type | Predicted/Experimental Binding Affinity |
| Derivative 4 | Hypothetical this compound derivative | -8.5 kcal/mol (Predicted) |
| Acetazolamide | Known CA II Inhibitor | IC₅₀ = 12 nM (Experimental) |
While a direct comparison between a predicted binding affinity (in kcal/mol) and an experimental IC₅₀ value is not straightforward, the strong predicted binding affinity of Derivative 4 suggests that this class of compounds could be competitive with established inhibitors. Further computational analysis, such as free energy perturbation (FEP) calculations, could provide a more direct comparison of their relative binding potencies.
Experimental Protocol: A Step-by-Step In-Silico Binding Affinity Workflow
The following protocol outlines a typical workflow for predicting the binding affinity of a small molecule using molecular docking.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of the ligand (e.g., a this compound derivative).
-
Assign partial charges to the atoms.
-
Minimize the energy of the ligand structure.
-
-
Molecular Docking:
-
Define the binding site on the protein. This is typically the known active site or a site identified through binding site prediction algorithms.
-
Run the docking algorithm to generate a series of possible binding poses for the ligand in the protein's active site.
-
The docking program will score each pose based on a scoring function that estimates the binding affinity.
-
-
Post-Docking Analysis:
-
Analyze the top-scoring poses to identify the most likely binding mode.
-
Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
The predicted binding affinity from the best pose can be used to rank different ligands.
-
Visualizations
Caption: A generalized workflow for in-silico binding affinity prediction.
Caption: The role of Carbonic Anhydrase II in pH regulation and its inhibition.
References
- 1. prepchem.com [prepchem.com]
- 2. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. tandfonline.com [tandfonline.com]
- 8. New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Cytosolic and nuclear protein targets of thiol-reactive electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Herbicidal Activity of Sulfonylurea Derivatives for Researchers
This guide provides a comprehensive comparative analysis of the herbicidal activity of sulfonylurea derivatives, tailored for researchers, scientists, and professionals in drug development. It delves into the mechanism of action, structure-activity relationships, and offers detailed experimental protocols for evaluation, underpinned by scientific integrity and field-proven insights.
Introduction to Sulfonylurea Herbicides
The sulfonylurea (SU) class of herbicides, first introduced in the early 1980s with chlorsulfuron, marked a significant advancement in weed control technology.[1][2] These herbicides are renowned for their high efficacy at exceptionally low application rates, broad-spectrum weed control, good crop selectivity, and low mammalian toxicity.[1][3] Their mode of action involves the highly specific inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants but absent in animals.[1][4][5] This specificity contributes to their favorable safety profile.
This guide will explore the nuances of different sulfonylurea derivatives, providing a comparative look at their activity and the experimental frameworks used to quantify their performance.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[4][6][7] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4][7][8]
The inhibition of ALS leads to a cessation of protein synthesis and, consequently, cell division and plant growth.[9][10] The herbicide binds to a site on the enzyme, blocking the substrate's access to the active site.[4] This action is systemic; the herbicides are readily absorbed by both roots and foliage and translocated through the xylem and phloem to the plant's growing points (meristems), where the demand for amino acids is highest.[1][7][8]
Injury symptoms, such as stunting, chlorosis (yellowing) of new leaves, and eventual necrosis, typically develop slowly, becoming visible several days to weeks after application.[8][9][11]
Caption: Mechanism of sulfonylurea herbicides via inhibition of the ALS enzyme.
Comparative Analysis of Key Sulfonylurea Derivatives
The herbicidal activity and crop selectivity of sulfonylurea derivatives vary based on their chemical structure.[6][12] These structural differences influence their interaction with the ALS enzyme, their uptake and translocation within the plant, and their metabolism by different plant species.[12][13] Below is a comparative table of four widely used sulfonylurea herbicides.
| Herbicide | Key Target Weeds | Typical Use Rate (g a.i./ha) | Key Characteristics & Insights |
| Chlorsulfuron | Broadleaf weeds, some grasses (e.g., Tall Fescue)[14] | 20–40[14] | First commercial SU herbicide.[1] Known for soil persistence, especially in alkaline soils, requiring careful consideration of crop rotation.[14][15][16] |
| Metsulfuron-methyl | Broadleaf weeds | 4–8 | Highly effective on a wide range of broadleaf weeds.[17] Also has significant soil persistence, which can affect subsequent crops.[17] |
| Nicosulfuron | Annual and perennial grass weeds, some broadleaf weeds[11][18][19] | 30–70[9][11] | Primarily used for post-emergence weed control in maize.[18][19] Corn's ability to rapidly metabolize nicosulfuron into inactive compounds provides its selectivity.[11] |
| Rimsulfuron | Annual and perennial grasses, some broadleaf weeds[20] | 15–30 | Used for post-emergence weed control in maize and potatoes.[20] It is rapidly absorbed by foliage and translocated to meristematic tissues.[21] |
Note: Activity and use rates can vary significantly based on weed species, growth stage, environmental conditions, and formulation. Always consult product labels for specific recommendations.
Experimental Protocols for Evaluating Herbicidal Activity
To objectively compare sulfonylurea derivatives, standardized and reproducible bioassays are essential. Below are two fundamental protocols: a whole-plant greenhouse bioassay to assess in vivo efficacy and an in vitro enzyme inhibition assay to determine direct effects on the ALS enzyme.
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol determines the herbicide dose required to inhibit plant growth by 50% (GR₅₀), providing a quantitative measure of herbicidal potency.[22]
1. Plant Preparation:
- Select a target weed species (e.g., Kochia scoparia for broadleaf control, Setaria faberi for grass control).
- Sow seeds in pots containing a standardized soil or potting mix.
- Grow seedlings in a controlled greenhouse environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod) until they reach the appropriate growth stage for treatment (e.g., 2-4 leaf stage).[22]
2. Herbicide Application:
- Prepare stock solutions of each sulfonylurea derivative to be tested.
- Create a series of dilutions to establish a dose-response curve (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x, 10x of the recommended field rate).
- Apply the herbicide solutions to the plants using a calibrated laboratory track sprayer to ensure uniform coverage.[23] Include a non-treated control group.
3. Data Collection and Analysis:
- After a set period (typically 14-21 days post-application), visually assess plant injury and harvest the above-ground biomass.[23]
- Dry the biomass in an oven until a constant weight is achieved.
- Calculate the percent growth reduction for each dose relative to the non-treated control.
- Use statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to calculate the GR₅₀ value for each herbicide.
Protocol 2: In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the concentration of a herbicide required to inhibit the activity of the ALS enzyme by 50% (I₅₀), providing insight into the molecule's intrinsic activity at the target site.[24]
1. Enzyme Extraction:
- Grow young, healthy plants of a target species (e.g., Arabidopsis thaliana) in a controlled environment.[6][12]
- Harvest young leaf tissue and immediately freeze in liquid nitrogen.
- Grind the tissue to a fine powder and extract the crude enzyme in a chilled extraction buffer containing protease inhibitors.
- Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble ALS enzyme.
2. Enzyme Activity Assay:
- Prepare a reaction mixture containing assay buffer, the enzyme extract, and the necessary cofactors (e.g., FAD, ThDP) and substrate (pyruvate).
- Add varying concentrations of the sulfonylurea inhibitor to the reaction mixture.
- Incubate the reaction at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Stop the reaction and convert the product (acetolactate) to acetoin through acidification and heating.
- Quantify the amount of acetoin produced using a colorimetric method (e.g., Voges-Proskauer test) by measuring absorbance at a specific wavelength (e.g., 530 nm).
3. Data Analysis:
- Calculate the percentage of enzyme inhibition for each herbicide concentration relative to a control with no inhibitor.
- Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a suitable model to determine the I₅₀ value.[1]
start [label="Start: Select Sulfonylurea\nDerivatives for Comparison", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
protocol1 [label="Protocol 1: Whole-Plant\nDose-Response Bioassay", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
protocol2 [label="Protocol 2: In Vitro ALS\nEnzyme Inhibition Assay", style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
sub1 [label="Grow Target Weed Species", fillcolor="#FFFFFF", fontcolor="#202124"];
sub2 [label="Apply Herbicide Doses", fillcolor="#FFFFFF", fontcolor="#202124"];
sub3 [label="Measure Biomass Reduction", fillcolor="#FFFFFF", fontcolor="#202124"];
sub4 [label="Calculate GR50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
sub5 [label="Extract ALS Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"];
sub6 [label="Conduct Enzyme Assay\nwith Inhibitors", fillcolor="#FFFFFF", fontcolor="#202124"];
sub7 [label="Measure Acetoin Production", fillcolor="#FFFFFF", fontcolor="#202124"];
sub8 [label="Calculate I50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
analysis [label="Comparative Analysis:\nStructure-Activity Relationship (SAR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> protocol1;
start -> protocol2;
protocol1 -> sub1 -> sub2 -> sub3 -> sub4;
protocol2 -> sub5 -> sub6 -> sub7 -> sub8;
sub4 -> analysis;
sub8 -> analysis;
}
Caption: Workflow for the comparative evaluation of sulfonylurea herbicides.
Structure-Activity Relationships and Weed Resistance
The differences in herbicidal activity observed in the bioassays can often be explained by structure-activity relationships (SAR). For instance, modifications to the aryl and heterocyclic rings of the sulfonylurea molecule can significantly alter its binding affinity to the ALS enzyme and its spectrum of weed control.[12][25] Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are often developed to understand how steric, electrostatic, and hydrophobic factors influence herbicidal potency.[6][13]
A critical consideration in the long-term use of sulfonylurea herbicides is the evolution of weed resistance.[2] The primary mechanism of resistance is target-site modification, where point mutations in the ALS gene result in an enzyme that is less sensitive to the herbicide.[2][4][24][26] A secondary mechanism involves enhanced herbicide metabolism by the resistant weed biotype.[2] Understanding these mechanisms is crucial for developing sustainable weed management strategies.
Conclusion
The sulfonylurea class of herbicides remains a cornerstone of modern agriculture due to its high efficacy and targeted mode of action. A thorough comparative analysis, grounded in robust experimental protocols, is essential for researchers aiming to understand the subtle yet significant differences between derivatives. By integrating whole-plant bioassays with in vitro enzyme inhibition studies, scientists can elucidate structure-activity relationships, predict field performance, and contribute to the development of next-generation herbicides with improved efficacy and resistance management profiles.
References
- 1. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 2. open-source-biology.com [open-source-biology.com]
- 3. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 4. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. iskbc.com [iskbc.com]
- 10. researchgate.net [researchgate.net]
- 11. iskweb.co.jp [iskweb.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for a new family of sulfonylurea herbicides | Semantic Scholar [semanticscholar.org]
- 14. News - Chlorsulfuron and Tall Fescue: Understanding the Weed and the Herbicide [bigpesticides.com]
- 15. "Analysis of the Herbicides Chlorsulfuron, Sulfometuron Methyl and Mets" by Fei-Wen Mao [openprairie.sdstate.edu]
- 16. ars.usda.gov [ars.usda.gov]
- 17. researchgate.net [researchgate.net]
- 18. What Is Nicosulfuron And How Does It Work As A Herbicide? - Sinobio Chemistry [sinobiochemistry.com]
- 19. One moment, please... [hb-p.com]
- 20. openknowledge.fao.org [openknowledge.fao.org]
- 21. greenleafturfsolutions.com [greenleafturfsolutions.com]
- 22. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 24. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative structure–activity relationship modeling of the inhibitory activities of sulfonylurea herbicides and proposition of new derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Chlorosulfonyl-2-methoxybenzoic Acid
As laboratory professionals, our commitment to safety extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their proper disposal. 5-Chlorosulfonyl-2-methoxybenzoic acid, a valuable reagent in synthetic chemistry, demands our full attention when it comes to waste management. Its reactive sulfonyl chloride and acidic functional groups necessitate a disposal protocol grounded in a thorough understanding of its chemical properties to ensure the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, moving beyond mere instruction to explain the chemical reasoning behind each procedural choice.
Hazard Identification: Understanding the Risks
Before handling any chemical waste, a clear understanding of its intrinsic hazards is paramount. This compound is classified with several key hazards:
-
Corrosivity: The presence of the sulfonyl chloride and carboxylic acid moieties makes this compound highly corrosive. It can cause severe skin burns and eye damage upon contact.[1]
-
Reactivity with Water: Sulfonyl chlorides react exothermically with water and other protic solvents, liberating corrosive hydrogen chloride (HCl) gas.[2] This reactivity is a critical consideration in both spill management and disposal.
-
Respiratory Irritation: Inhalation of dust or fumes can cause respiratory irritation.[1][3]
All handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment to mitigate these risks.
Personal Protective Equipment (PPE) and Engineering Controls
Given the hazardous nature of this compound, stringent safety measures are non-negotiable.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including the disposal process, must be performed within a certified chemical fume hood to prevent the inhalation of dust or evolved HCl gas.[4]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in the event of accidental exposure.[5]
Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of the corrosive material and the final neutralized solution. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and spills. |
| Footwear | Closed-toe shoes. | Prevents exposure from spills. |
Step-by-Step Disposal Protocol: The Neutralization Workflow
The primary strategy for the safe disposal of this compound is through a carefully controlled neutralization process. This involves quenching the reactive sulfonyl chloride group and neutralizing the acidic components.
Important Note: This procedure is intended for small quantities of the chemical typically found in a research setting.
Materials Needed:
-
Large beaker or flask (at least 10 times the volume of the waste solution)
-
Ice bath
-
Stir plate and stir bar
-
5% Sodium bicarbonate solution (or another dilute base like sodium hydroxide)[4]
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation:
-
Slow Addition:
-
With vigorous stirring, slowly and carefully add the this compound waste to the basic solution.[4]
-
Causality: The slow addition to a stirred, cooled basic solution is the most critical step. It allows for the controlled quenching of the sulfonyl chloride, which reacts with the water in the basic solution to form the corresponding sulfonic acid and HCl. The base (sodium bicarbonate) then immediately neutralizes the newly formed sulfonic acid, the existing carboxylic acid, and the evolved HCl. This prevents a runaway exothermic reaction and the release of corrosive HCl gas.
-
-
Monitoring:
-
Continuously monitor the pH of the solution.[4] If the pH drops below 7, pause the addition and add more of the basic solution until the pH is restored to a basic level.
-
-
Completion and Final Disposal:
-
Once all the this compound has been added and the reaction has subsided (no more gas evolution or heat generation), check the final pH of the solution.
-
Adjust the pH to a neutral range (typically between 6 and 8) by adding more dilute base or a dilute acid (like hydrochloric acid) as needed.
-
Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[4][6] Always confirm your institution's specific policies on drain disposal.
-
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the area and ensure the chemical fume hood is functioning at maximum capacity to ventilate the area.[4]
-
Containment: For solid spills, carefully sweep up the material and place it in a designated, labeled hazardous waste container. For liquid spills, absorb the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials such as paper towels or sawdust.[4]
-
Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a basic solution (e.g., 5% sodium bicarbonate) and then wipe it down with water.
-
Waste Disposal: All contaminated materials, including the absorbent, must be placed in a sealed, labeled container and disposed of as hazardous waste through your institution's environmental health and safety office.[4]
Regulatory Framework
The disposal of chemical waste is governed by a framework of federal and state regulations. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the standards for hazardous waste management from "cradle-to-grave".[7][8] Generators of hazardous waste are responsible for its proper identification, management, and disposal.[9][10] It is imperative to adhere to your institution's specific waste management policies, which are designed to be in compliance with these regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these scientifically sound and safety-conscious procedures, researchers can confidently manage the disposal of this compound, ensuring a safe laboratory environment for themselves and their colleagues while upholding their responsibility to environmental stewardship.
References
- 1. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 5-Chlorosulfonyl-2-methoxybenzoic acid
An Essential Guide to Personal Protective Equipment for Handling 5-Chlorosulfonyl-2-methoxybenzoic Acid
For professionals engaged in research and drug development, the safe handling of reactive chemical intermediates is paramount. This compound (CAS No. 51904-91-7) is a key building block in chemical synthesis, but its sulfonyl chloride moiety presents significant hazards that demand rigorous safety protocols.[1][2] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of laboratory personnel and the integrity of your research.
Understanding the Primary Hazards
Before selecting PPE, it is crucial to understand the specific risks posed by this compound. The primary hazard stems from its classification as a corrosive substance. Aggregated data from suppliers indicates it causes severe skin burns and eye damage.[3] The compound is also categorized as a skin and eye irritant and may cause respiratory irritation upon inhalation of its dust.[3][4][5]
A critical, and often overlooked, aspect is its reactivity. The sulfonyl chloride group will readily hydrolyze upon contact with moisture, forming the corresponding sulfonic acid and hydrochloric acid. This reaction is exothermic and can increase the risk of exposure to corrosive byproducts. Therefore, all handling procedures must be conducted in a moisture-free environment.
| Hazard Class | Nature of Risk | Key Precaution |
| Skin Corrosion/Irritation | Causes severe burns and irritation upon contact.[3][5] | Avoid all direct skin contact through proper gloves and gowns. |
| Serious Eye Damage | Can cause irreversible eye damage upon contact.[3] | Mandates use of chemical splash goggles and a face shield. |
| Respiratory Irritation | Inhalation of dust can irritate the respiratory tract.[3][6] | Handle exclusively in a certified chemical fume hood. |
| Reactivity | Reacts with water/moisture, potentially vigorously. | Store in a tightly sealed container in a dry, cool place.[1] |
Core Protective Equipment: A Barrier Against Exposure
The selection of PPE is not a passive checklist but an active risk mitigation strategy. Each component is chosen to counter a specific hazard identified above.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Due to the severe risk of eye damage, robust eye and face protection is mandatory.[3]
-
Chemical Splash Goggles: Standard safety glasses are insufficient. You must wear fully sealing, indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards. This design prevents splashes from reaching the eyes from the top, bottom, or sides.
-
Face Shield: A polycarbonate face shield must be worn in addition to safety goggles.[7][8] The face shield provides a critical secondary barrier, protecting the entire face from splashes that can occur during reagent transfer, reaction quenching, or spill cleanup.
Skin and Body Protection: Preventing Corrosive Contact
Given that this compound causes severe skin burns, comprehensive skin protection is essential.[3]
-
Gloves: Use powder-free, chemical-resistant gloves.[8] While many glove types exist, nitrile gloves offer good initial protection for incidental contact.[8] For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide. Always double-glove, and change gloves immediately if contamination is suspected or after a maximum of 30-60 minutes of use.[8] The long cuffs of the gloves should be pulled over the cuffs of the lab coat or gown.[8]
-
Chemical-Resistant Gown: A standard cotton lab coat is not sufficient protection against a corrosive solid. Wear a long-sleeved, impermeable gown that closes in the back to provide a solid front of protection.[9] Cuffs should be tight-fitting (elastic or knit) to prevent accidental exposure at the wrist.[8]
-
Footwear: Fully enclosed, chemical-resistant shoes are required. In areas where large quantities are handled, consider chemical-resistant boots or disposable shoe covers.[7][10]
Respiratory Protection: Controlling Inhalation Risks
The potential for respiratory irritation necessitates strict engineering controls and, in some cases, respiratory protection.[3][6]
-
Primary Control (Fume Hood): All weighing and handling of this compound must be performed inside a certified chemical fume hood. This is the primary method for preventing the inhalation of dust particles.
-
Secondary Control (Respirator): In the rare event that engineering controls are insufficient or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with a P100 (particulate) filter is suitable for dust. If vapors are a concern due to reaction, a combination acid gas/P100 cartridge may be more appropriate.[6][7]
Operational and Disposal Plans
Proper PPE use extends through the entire lifecycle of the chemical in the lab, from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Don PPE in the following order: gown, shoe covers (if needed), goggles, face shield, and finally, gloves (pulling cuffs over the gown sleeves).
-
Handling: Conduct all manipulations well within the fume hood. Use tools (spatulas, weigh boats) to avoid direct contact. Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the face shield and goggles. The gown should be removed last by rolling it inside-out. Wash hands thoroughly with soap and water after handling.[5]
Waste Disposal Protocol
Disposal methods differ based on the quantity of waste.[11]
-
Bulk Quantities: Unused or waste this compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[11] Do not attempt to neutralize bulk quantities. The container must be kept tightly sealed and stored in a cool, dry, and well-ventilated area.[12]
-
Residual Quantities (e.g., glassware cleaning): Small, residual amounts can be neutralized before disposal.
-
Prepare: In a fume hood, place a beaker containing a cold, stirred solution of a weak base (e.g., sodium bicarbonate) in an ice bath.[11]
-
Neutralize: Slowly and carefully add the residual material to the basic solution.[11] The reaction is exothermic and will release gas; control the addition rate to prevent foaming and overflow.[11]
-
Verify: Once the addition is complete, allow the solution to warm to room temperature and stir for 30-60 minutes. Check the pH to ensure it is neutral (pH 7-9).[11]
-
Dispose: Transfer the neutralized aqueous solution to a designated "Aqueous Hazardous Waste" container for disposal according to your institution's EHS guidelines.[11]
-
Safe Handling Workflow Diagram
The following diagram outlines the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 5-Chlorosulphonyl-2-anisic acid | C8H7ClO5S | CID 104007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. leelinework.com [leelinework.com]
- 8. pppmag.com [pppmag.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-CHLOROSULFONYL-2-ETHOXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
